5-(m-Aminobenzoylamino)salicylic acid
Descripción
BenchChem offers high-quality 5-(m-Aminobenzoylamino)salicylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(m-Aminobenzoylamino)salicylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
5-[(3-aminobenzoyl)amino]-2-hydroxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c15-9-3-1-2-8(6-9)13(18)16-10-4-5-12(17)11(7-10)14(19)20/h1-7,17H,15H2,(H,16,18)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAFBFWZCKAXMHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=O)NC2=CC(=C(C=C2)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-Depth Technical Guide to the Synthesis of 5-(m-Aminobenzoylamino)salicylic Acid
Introduction
5-(m-Aminobenzoylamino)salicylic acid is a complex derivative of 5-aminosalicylic acid (5-ASA or mesalazine). 5-ASA is a cornerstone therapeutic agent for inflammatory bowel disease (IBD), exerting its anti-inflammatory effects topically on the colonic mucosa.[1][2] The modification of the 5-amino group with m-aminobenzoyl moiety presents an intriguing structural variation that could potentially modulate the compound's physicochemical properties, metabolic stability, or therapeutic activity. While 5-ASA itself is well-established, the synthesis of this specific derivative requires a multi-step approach rooted in fundamental organic chemistry principles.
This guide provides a comprehensive, technically-grounded pathway for the synthesis of 5-(m-Aminobenzoylamino)salicylic acid. The strategy is designed for chemical researchers and drug development professionals, emphasizing not just the procedural steps but the underlying causality and scientific rationale. The proposed pathway involves a two-step sequence starting from the key precursor, 5-aminosalicylic acid:
-
Acylation: Amide bond formation between 5-aminosalicylic acid and m-nitrobenzoyl chloride. The nitro group serves as a robust and easily reducible precursor to the desired amine.
-
Reduction: Selective reduction of the nitro group to an amine via catalytic hydrogenation to yield the final product.
This approach ensures high selectivity and is based on reliable, well-documented chemical transformations.
Retrosynthetic Analysis
A logical retrosynthetic analysis simplifies the synthetic challenge. The target molecule is disconnected at the newly formed amide bond, revealing 5-aminosalicylic acid and a derivative of m-aminobenzoic acid. To avoid side reactions at the amino group of the m-aminobenzoyl moiety during acylation, it is strategically masked as a nitro group.
Caption: Retrosynthetic pathway for the target compound.
Part I: Synthesis of the Key Precursor, 5-Aminosalicylic Acid (5-ASA)
The quality of the starting material is paramount for the success of the subsequent steps. 5-ASA can be synthesized through various established methods, including the carboxylation of m-aminophenol via the Kolbe-Schmidt reaction or the reduction of 5-nitrosalicylic acid.[3] The latter is often preferred for its high yield and purity.
Protocol 1: Synthesis of 5-ASA via Reduction of 5-Nitrosalicylic Acid
This method involves the catalytic hydrogenation of 5-nitrosalicylic acid, which itself is prepared by the nitration of salicylic acid.[4]
Principle: An aromatic nitro group is readily reduced to a primary amine using a heterogeneous catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere. The reaction is clean, with nitrogen and water as the primary byproducts.
Step-by-Step Methodology:
-
Preparation: In a suitable hydrogenation vessel, dissolve 5-nitrosalicylic acid (1.0 eq) in a solvent such as methanol or ethanol.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 1-5 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the vessel, purge with hydrogen gas, and then maintain a hydrogen pressure (typically 1-4 atm).
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is exothermic and may require cooling to maintain the desired temperature (e.g., 30-50°C).[4]
-
Monitoring: Monitor the reaction progress by the cessation of hydrogen uptake or by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting 5-aminosalicylic acid can be purified by adjusting the pH of an aqueous solution to its isoelectric point (around pH 3-5) to induce precipitation, followed by filtration, washing with cold water, and drying.[5][6]
Part II: Acylation of 5-ASA with m-Nitrobenzoyl Chloride
Principle: This step involves a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the 5-amino group of 5-ASA attacks the electrophilic carbonyl carbon of m-nitrobenzoyl chloride. A base is required to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. Pyridine is an excellent choice as it serves as both the base and a suitable solvent.[7]
Protocol 2: Synthesis of 5-(m-Nitrobenzoylamino)salicylic Acid
Materials:
-
5-Aminosalicylic acid (1.0 eq)
-
m-Nitrobenzoyl chloride (1.1 eq)
-
Anhydrous Pyridine
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve 5-aminosalicylic acid in anhydrous pyridine at room temperature. The mixture may form a slurry.
-
Cooling: Cool the mixture to 0°C in an ice bath. This is crucial to control the exothermic nature of the acylation reaction.
-
Reagent Addition: Slowly add m-nitrobenzoyl chloride dropwise to the stirred mixture. Maintaining a low temperature prevents potential side reactions.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours (e.g., 4-12 hours) until TLC analysis indicates the consumption of the starting 5-ASA.
-
Quenching & Isolation: Pour the reaction mixture into a beaker containing cold dilute hydrochloric acid (e.g., 3N HCl). This step protonates the pyridine, making it water-soluble, and precipitates the product.
-
Purification: Collect the resulting solid precipitate by vacuum filtration. Wash the solid thoroughly with water to remove any remaining pyridine hydrochloride and then with a small amount of cold solvent (e.g., hexane/ethyl acetate mixture) to remove non-polar impurities.[7]
-
Drying: Dry the purified solid under vacuum to yield 5-(m-nitrobenzoylamino)salicylic acid.
Part III: Reduction to 5-(m-Aminobenzoylamino)salicylic Acid
Principle: The final step is the selective reduction of the nitro group on the benzoyl ring to an amine. Catalytic hydrogenation is the method of choice as it is highly efficient and the reaction conditions are mild enough to avoid cleavage of the newly formed amide bond or reduction of the other aromatic rings.
Protocol 3: Catalytic Hydrogenation of the Nitro Intermediate
Materials:
-
5-(m-Nitrobenzoylamino)salicylic acid (1.0 eq)
-
10% Palladium on carbon (Pd/C)
-
Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)
-
Hydrogen Gas
Step-by-Step Methodology:
-
Preparation: Dissolve the nitro-intermediate from Part II in a suitable solvent in a hydrogenation vessel.
-
Catalyst Addition: Under an inert atmosphere, add 10% Pd/C catalyst (typically 5-10 mol%).
-
Hydrogenation: Seal the vessel, purge with hydrogen, and maintain a positive pressure of hydrogen (1-4 atm).
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.
-
Work-up: Once complete, vent the hydrogen and purge the system with nitrogen. Remove the catalyst by filtration through Celite.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product, 5-(m-aminobenzoylamino)salicylic acid.
Overall Synthesis Workflow
Caption: The two-step synthesis of the target compound from 5-ASA.
Data Summary & Characterization
The following table outlines the expected outcomes for this synthetic pathway, based on yields reported for analogous transformations in the literature.
| Step | Reaction | Starting Material | Product | Typical Yield (%) | Purity Target (%) |
| 1 | Acylation | 5-Aminosalicylic Acid | 5-(m-Nitrobenzoylamino)salicylic Acid | 70 - 85% | >95% |
| 2 | Reduction | 5-(m-Nitrobenzoylamino)salicylic Acid | 5-(m-Aminobenzoylamino)salicylic Acid | 85 - 95% | >98% |
Characterization: The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and the presence of all expected protons and carbons.
-
Infrared (IR) Spectroscopy: To verify the presence of key functional groups such as N-H (amine and amide), C=O (carboxylic acid and amide), and O-H bonds.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the final purity of the compound.
References
- Ferring A/S. (1988). Method of preparing 5-amino salicylic acid. U.S.
- Gao, F., et al. (2020). Synthesis and evaluation of a prodrug of 5-aminosalicylic acid for the treatment of ulcerative colitis. Iranian Journal of Basic Medical Sciences, 23(10), 1344–1351.
- Pinnoji, K., et al. (2012). Synthesis and Characterization of 5-Aminosalicylic Acid Based Poly(anhydride-esters)
- Abdelmajeed, Z. A., et al. (2023).
- Parente, F., & Bianchi Porro, G. (1992). 5-aminosalicylic acid derivatives for the therapy of chronic inflammatory bowel diseases.
- Ausimont S.p.A. (2004). Process for the preparation of 5-aminosalicyclic acid. U.S.
- Breviglieri, G., et al. (2001). Reduction of 5-Nitrosalicylic Acid in Water to Give 5-Amino-salicylic Acid. Molecules, 6(12), M260.
- Lü, H., et al. (2011). Synthesis of 5-Aminosalicylic Acid using Kolbe-Schmidt Reaction Under Supercritical Conditions. Asian Journal of Chemistry, 23(9), 3819-3823.
- Ferring Aktiebolag. (1988). A method of preparing 5-amino salicyclic acid.
- Zhejiang Huisen Pharmaceutical Co., Ltd. (2020). One-pot catalytic synthesis method of 5-aminosalicylic acid.
- Breviglieri, G., et al. (2001). Reduction of 5-Nitrosalicylic Acid in Water to Give 5-Amino-salicylic Acid.
- Khorasani-Motlagh, M., et al. (2006). Deprotonation of salicylic acid and 5-nitrosalicylic acid in aqueous solutions of ethanol. Journal of the Serbian Chemical Society.
- Li, X., et al. (2012). A Novel Preparation Method for 5-Aminosalicylic Acid Loaded Eudragit S100 Nanoparticles. International Journal of Molecular Sciences, 13(5), 6424–6439.
- Jiangsu Aihua Pharmaceutical Co., Ltd. (2019). A kind of preparation method of 5-amino salicylic acid.
- Jensen, J., et al. (1990). Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution. International Journal of Pharmaceutics, 61(1-2), 151-160.
- Abdu-Allah, H. H., et al. (2016). 5-Aminosalyclic Acid (5-ASA)
- Roediger, W., et al. (1986). Effect of 5-aminosalicylic acid (5-ASA) and other salicylates on short-chain fat metabolism in the colonic mucosa. Pharmacological implications for ulcerative colitis. Biochemical Pharmacology, 35(2), 221-225.
- Abdu-Allah, H. H., et al. (2016). 5-Aminosalyclic Acid (5-ASA)
- Naganuma, M., et al. (2017). Mucosal concentrations of N‐acetyl‐5‐aminosalicylic acid related to endoscopic activity in ulcerative colitis patients with mesalamine.
Sources
- 1. A Novel Preparation Method for 5-Aminosalicylic Acid Loaded Eudragit S100 Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mucosal concentrations of N‐acetyl‐5‐aminosalicylic acid related to endoscopic activity in ulcerative colitis patients with mesalamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. CN106083623B - A kind of preparation method of 5-amino salicylic acid - Google Patents [patents.google.com]
- 5. US6808616B2 - Process for the preparation of 5-aminosalicyclic acid - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Characterization of 5-Aminosalicylic Acid Based Poly(anhydride-esters) by Solution Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Characterization of 5-(m-Aminobenzoylamino)salicylic acid
Foreword: The Imperative of Structural Verification
In the realm of drug discovery and materials science, the unambiguous confirmation of a molecule's identity is the bedrock upon which all subsequent research is built. For a compound like 5-(m-Aminobenzoylamino)salicylic acid, a derivative of the well-established anti-inflammatory agent 5-aminosalicylic acid (5-ASA), its potential therapeutic efficacy is intrinsically linked to its precise chemical structure.[1][2] This guide provides a comprehensive, multi-technique spectroscopic workflow designed to deliver an irrefutable structural dossier for this molecule. We will move beyond mere data reporting, focusing instead on the causal logic behind the selection of each technique and the interpretation of the resulting data, ensuring a self-validating analytical process.
The target molecule, 5-(m-Aminobenzoylamino)salicylic acid, possesses a rich array of functional groups—a carboxylic acid, a phenolic hydroxyl, an amide linkage, and a primary aromatic amine—all of which provide distinct spectroscopic handles. Our approach will leverage this complexity, using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, UV-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) in a complementary fashion to construct a complete structural picture.
Molecular Blueprint: Mass Spectrometry (MS)
Expertise & Experience: The logical starting point for characterization is to confirm the molecular mass. This immediately validates the synthetic outcome at the most fundamental level. For a polar, non-volatile molecule such as this, Electrospray Ionization (ESI) is the technique of choice due to its soft ionization nature, which minimizes fragmentation and preserves the molecular ion.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the analyte (approx. 10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., TOF or Orbitrap) equipped with an ESI source.
-
Ionization Mode: Acquire data in both positive and negative ion modes to maximize the chances of observing a strong molecular ion signal.
-
Analysis:
-
Positive Mode [M+H]⁺: The primary amine and, to a lesser extent, the amide nitrogen are sites of protonation.
-
Negative Mode [M-H]⁻: The carboxylic acid and phenolic hydroxyl groups are acidic and readily deprotonate.
-
Anticipated Mass Spectrum and Interpretation
The molecular formula for 5-(m-Aminobenzoylamino)salicylic acid is C₁₄H₁₂N₂O₄, with a monoisotopic mass of 272.0797 Da.
-
Molecular Ion:
-
In positive mode, expect a prominent ion at m/z 273.0870 ([M+H]⁺).
-
In negative mode, expect a strong signal at m/z 271.0725 ([M-H]⁻).[3]
-
-
Key Fragmentation Pathways: Tandem MS (MS/MS) experiments are crucial for structural confirmation. By selecting the molecular ion and subjecting it to collision-induced dissociation, we can observe characteristic fragments.
-
Amide Bond Cleavage: This is a highly probable fragmentation, yielding ions corresponding to the salicylic acid moiety (m/z 154, [5-ASA+H]⁺) and the m-aminobenzoyl moiety.
-
Decarboxylation: Loss of CO₂ (44 Da) from the parent ion is a common fragmentation for carboxylic acids.[4]
-
Loss of Water: Loss of H₂O (18 Da) from the carboxylic acid and/or phenol group can also be observed.[4]
-
Functional Group Fingerprinting: Fourier-Transform Infrared (FT-IR) Spectroscopy
Expertise & Experience: Once the molecular weight is confirmed, FT-IR provides rapid and definitive evidence for the presence of the key functional groups. The vibrational signature is a unique fingerprint of the molecule's covalent bond structure.
Experimental Protocol: KBr Pellet Method
-
Sample Preparation: Mix approximately 1-2 mg of the dry sample with 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr).
-
Grinding: Thoroughly grind the mixture in an agate mortar to ensure a fine, homogeneous powder.
-
Pressing: Transfer the powder to a pellet press and apply pressure (approx. 8-10 tons) to form a transparent or semi-transparent pellet.
-
Analysis: Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
Anticipated FT-IR Spectrum and Interpretation
The spectrum will be complex, but several key regions provide unambiguous assignments.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |
| 3500-3300 | N-H Stretch | Primary Amine (-NH₂) & Amide (-NH-) |
| 3400-3200 | O-H Stretch | Phenolic -OH |
| 3300-2500 | O-H Stretch (broad) | Carboxylic Acid (-COOH) |
| ~3050 | C-H Stretch | Aromatic C-H |
| ~1685 | C=O Stretch | Carboxylic Acid Carbonyl |
| ~1650 | C=O Stretch (Amide I) | Amide Carbonyl |
| ~1620, ~1580 | C=C Stretch | Aromatic Rings |
| ~1550 | N-H Bend (Amide II) | Amide N-H |
| ~1290, ~1240 | C-O Stretch | Carboxylic Acid and Phenol |
Causality Insight: The broadness of the carboxylic acid O-H stretch is a hallmark feature resulting from extensive hydrogen bonding in the solid state.[5][6] The distinct positions of the two C=O stretches (carboxylic vs. amide) are critical for confirming both functionalities.[7]
The Definitive Structure: Nuclear Magnetic Resonance (NMR) Spectroscopy
Trustworthiness: NMR is the most powerful technique for the complete elucidation of molecular structure in solution. Through a combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) experiments, we can map the precise connectivity of every atom in the molecule.
Experimental Protocol: ¹H and ¹³C NMR
-
Solvent Selection: Perdeuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Its high polarity readily dissolves the sample, and its ability to participate in hydrogen bonding slows the exchange rate of labile protons (-OH, -NH, -COOH, -NH₂), allowing for their observation.[8][9]
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of DMSO-d₆. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be run to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, while quaternary carbons will be absent.
-
Anticipated ¹H NMR Spectrum (400 MHz, DMSO-d₆)
The structure contains 12 protons in unique chemical environments.
| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~11.0-13.0 | br s | 1H | H -OOC- | Carboxylic acid proton, highly deshielded and broad. |
| ~10.2 | s | 1H | -CO-NH - | Amide proton, deshielded by the adjacent carbonyl. |
| ~9.9 | br s | 1H | Ar-OH | Phenolic proton, chemical shift is concentration-dependent. |
| ~8.2 | d | 1H | H-6 | ortho to the -COOH group on the salicylic ring. |
| ~7.8 | dd | 1H | H-4 | ortho to the amide and meta to -COOH on the salicylic ring. |
| ~7.2 | t | 1H | H-5' | On the aminobenzoyl ring, coupled to H-4' and H-6'. |
| ~7.1 | s | 1H | H-2' | On the aminobenzoyl ring, between two amino-type groups. |
| ~7.0 | d | 1H | H-3 | ortho to the -OH group on the salicylic ring. |
| ~6.7 | d | 1H | H-6' | On the aminobenzoyl ring. |
| ~6.5 | d | 1H | H-4' | On the aminobenzoyl ring. |
| ~5.3 | br s | 2H | -NH₂ | Primary amine protons, broad due to exchange. |
Anticipated ¹³C NMR Spectrum (101 MHz, DMSO-d₆)
The molecule has 14 carbon atoms, but due to symmetry, fewer unique signals may be observed. We predict 14 distinct signals.
| Predicted δ (ppm) | Assignment | Rationale |
| ~172 | C-7 (-C OOH) | Carboxylic acid carbonyl carbon.[9] |
| ~165 | -C O-NH- | Amide carbonyl carbon. |
| ~161 | C-2 | Phenolic carbon, deshielded by oxygen. |
| ~149 | C-3' | Aromatic carbon attached to the primary amine. |
| ~141 | C-5 | Aromatic carbon attached to the amide nitrogen. |
| ~135 | C-1' | Quaternary carbon attached to the amide carbonyl. |
| ~130 | C-5' | Aromatic CH. |
| ~125 | C-4 | Aromatic CH. |
| ~120 | C-6 | Aromatic CH. |
| ~118 | C-1 | Quaternary carbon attached to the -COOH group. |
| ~117 | C-6' | Aromatic CH. |
| ~116 | C-3 | Aromatic CH. |
| ~115 | C-4' | Aromatic CH. |
| ~112 | C-2' | Aromatic CH. |
Self-Validation: The presence of two signals in the carbonyl region (~165-172 ppm) and a total of 10 signals in the aromatic region (110-161 ppm) provides strong, self-validating evidence for the core structure. 2D NMR experiments like COSY (¹H-¹H correlations) and HSQC (¹H-¹³C one-bond correlations) would be used for the final, unambiguous assignment of every signal.
Electronic Transitions and Conjugation: UV-Visible Spectroscopy
Expertise & Experience: UV-Vis spectroscopy provides valuable information about the conjugated π-electron system of the molecule. The extended conjugation across both aromatic rings and the amide linkage will result in characteristic absorption bands.
Experimental Protocol: Solution UV-Vis
-
Sample Preparation: Prepare a very dilute solution (e.g., 1-10 mg/L) in a UV-transparent solvent like methanol or ethanol.
-
Analysis: Scan the absorbance from 400 nm down to 200 nm using a dual-beam spectrophotometer, with the pure solvent as a reference.
Anticipated UV-Vis Spectrum
The molecule's chromophore is a combination of the salicylic acid and aminobenzoyl systems.
-
Expect two or three major absorption bands corresponding to π→π* transitions.
-
A strong absorption band is predicted around 290-310 nm , characteristic of the salicylic acid moiety.[10]
-
Another significant absorption, likely at a shorter wavelength (~240-260 nm ), will arise from the aminobenzoyl portion and other electronic transitions.
-
Causality Insight: The exact λ_max values and molar absorptivities will be sensitive to solvent polarity and pH, as protonation or deprotonation of the amino and carboxyl/phenolic groups alters the electronic structure of the chromophore.[11]
An Integrated Analytical Workflow
The true power of this characterization lies not in any single technique, but in their synergistic application. Each method provides a piece of the puzzle, and together they form a self-validating system for structural confirmation.
Caption: Integrated workflow for spectroscopic characterization.
Conclusion
The spectroscopic characterization of 5-(m-Aminobenzoylamino)salicylic acid is a systematic process that builds a case for its structure layer by layer. Mass spectrometry confirms the elemental composition. FT-IR validates the presence of all critical functional groups. ¹H and ¹³C NMR spectroscopy provide the definitive atomic arrangement and connectivity, with 2D techniques offering irrefutable proof. Finally, UV-Vis spectroscopy characterizes the electronic properties of the conjugated system. By following this multi-faceted and self-validating workflow, researchers can proceed with confidence, knowing their material is precisely what it is intended to be.
References
-
Jadhav, S. A., Sen, D. B., Sen, A. K., & Shah, A. P. (2022). Synthesis and Spectral analysis of some novel 5-Amino- Salicylic Acid derivatives and their In-silico ADMET studies. Neuroquantology, 20(9), 3936-3944. Available at: [Link]
-
Cárdenas-García, M., et al. (2008). Synthesis and theoretical calculations of 5-aminosalicylic acid derivatives as potential analgesic agents. PubMed, 15(1), 115-21. Available at: [Link]
-
Udeala, O. K., & Aly, S. A. S. (2008). New Spectrophotometric Methods for the Determination of p-Aminosalicylic Acid in Tablets. Tropical Journal of Pharmaceutical Research, 7(3), 1021-1028. Available at: [Link]
-
Rekker, R. F., & Nauta, W. Th. (1951). The U. V. Absorption Spectra of p-Aminosalicylic Acid and some Related Compounds. Journal of Medicinal Chemistry. Available at: [Link]
-
Miltojević, A. B., et al. (2015). Complete assignment of 1H- and 13C-NMR spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino derivatives. Facta universitatis - series Physics Chemistry and Technology, 13(2), 121-132. Available at: [Link]
-
Nobilis, M., et al. (2006). High-performance liquid-chromatographic determination of 5-aminosalicylic acid and its metabolites in blood plasma. Journal of Chromatography B, 831(1-2), 244-253. Available at: [Link]
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of 5-Aminosalicylic acid. Retrieved from [Link]
-
Jadrijević-Mladar Takač, M., & Vikić Topić, D. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. I. Gentisamide – a metabolite of salicylamide. Acta Pharmaceutica, 54(3), 163-176. Available at: [Link]
-
NIST. (n.d.). Salicylic acid. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
-
Sureshbabu, A. R., et al. (2014). Synthesis, characterization and radical scavenging activity of aromatic amine conjugates of 5-Aminosalicylic acid. Bulletin of the Chemical Society of Ethiopia, 28(3), 475-480. Available at: [Link]
-
Gitu, P. M., et al. (2022). Low-cost method for quantification of salicylic acid loaded in lipid nanoparticles containing copaiba oil. Research, Society and Development, 11(11). Available at: [Link]
-
Trontin, C., et al. (2008). Development and validation of a HPLC-ESI-MS/MS method for the determination of 5-aminosalicylic acid and its major metabolite N-acetyl-5-aminosalicylic acid in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 47(4-5), 840-846. Available at: [Link]
-
Singh, Y. P., Das, R., & Singh, R. A. (2015). FT-IR Spectra of 5-amino salicylic acid. ResearchGate. Available at: [Link]
-
Kumar, R. S., et al. (2016). MOLECULAR STRUCTURE, SPECTROSCOPIC (FT-IR, FT- RAMAN) AND HOMO–LUMO ANALYSES OF SOME ACNE VULGARIS DRUGS. Rasayan Journal of Chemistry, 9(4), 685-696. Available at: [Link]
Sources
- 1. neuroquantology.com [neuroquantology.com]
- 2. Synthesis and theoretical calculations of 5-aminosalicylic acid derivatives as potential analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a HPLC-ESI-MS/MS method for the determination of 5-aminosalicylic acid and its major metabolite N-acetyl-5-aminosalicylic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. holcapek.upce.cz [holcapek.upce.cz]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. rsdjournal.org [rsdjournal.org]
- 11. Uv-Vis Spectrum of 5-Aminosalicylic acid | SIELC Technologies [sielc.com]
An In-Depth Technical Guide to the Potential Biological Activity of 5-(m-Aminobenzoylamino)salicylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Aminosalicylic acid (5-ASA), the active moiety of drugs like mesalazine, is a cornerstone in the treatment of inflammatory bowel disease (IBD).[1] Its therapeutic efficacy has spurred the development of various derivatives to enhance its pharmacological profile and explore a broader spectrum of biological activities.[2][3] This guide focuses on a novel, under-explored derivative, 5-(m-Aminobenzoylamino)salicylic acid. While direct studies on this specific compound are not available in the current literature, its structural similarity to 5-ASA and other acylated derivatives suggests a strong potential for significant anti-inflammatory, antimicrobial, and anticancer properties. This document serves as a comprehensive roadmap for the scientific investigation of 5-(m-Aminobenzoylamino)salicylic acid, providing a proposed synthesis pathway, a rationale for its potential biological activities, and detailed, field-proven experimental protocols for its evaluation.
Introduction: The Rationale for Investigating 5-(m-Aminobenzoylamino)salicylic acid
5-Aminosalicylic acid (5-ASA) exerts its therapeutic effects through a variety of mechanisms, including the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which reduces the production of pro-inflammatory prostaglandins and leukotrienes.[4] It is also known to modulate inflammatory cytokine production and inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[5] The structural unit of 5-ASA is a component of numerous compounds with antimicrobial, anticancer, and neuroprotective properties.[3][6]
The addition of an m-aminobenzoyl group to the 5-amino position of salicylic acid to form 5-(m-Aminobenzoylamino)salicylic acid introduces a second aromatic amine and an amide linkage. This modification can potentially alter the compound's physicochemical properties, such as its solubility, stability, and ability to interact with biological targets. The presence of the benzoyl moiety could enhance its binding to certain enzymes or receptors, potentially leading to increased potency or a novel mechanism of action. Furthermore, the additional amino group provides another site for potential interactions or metabolic activation.
This guide will therefore explore the untapped potential of 5-(m-Aminobenzoylamino)salicylic acid by proposing a structured research plan to elucidate its biological activities.
Proposed Synthesis of 5-(m-Aminobenzoylamino)salicylic acid
While a specific synthesis for 5-(m-Aminobenzoylamino)salicylic acid is not documented, a plausible synthetic route can be devised based on established amidation reactions. A common approach involves the acylation of the 5-amino group of a protected salicylic acid derivative with an appropriate benzoyl chloride, followed by deprotection.
A potential starting material could be 5-aminosalicylic acid itself, which is commercially available. The synthesis could proceed via the reaction of 5-aminosalicylic acid with m-nitrobenzoyl chloride, followed by the reduction of the nitro group to an amino group.
Proposed Synthetic Pathway:
Caption: Proposed two-step synthesis of 5-(m-Aminobenzoylamino)salicylic acid.
Experimental Protocol: Synthesis of 5-(m-Aminobenzoylamino)salicylic acid
-
Step 1: Synthesis of 5-(m-Nitrobenzoylamino)salicylic acid.
-
Dissolve 5-aminosalicylic acid in a suitable aprotic solvent, such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Cool the solution in an ice bath.
-
Slowly add an equimolar amount of m-nitrobenzoyl chloride to the cooled solution with constant stirring.
-
To neutralize the HCl byproduct, an appropriate base like triethylamine or pyridine should be added.
-
Allow the reaction to proceed at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the precipitate, wash it with water, and dry it under a vacuum.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
-
Step 2: Synthesis of 5-(m-Aminobenzoylamino)salicylic acid.
-
Suspend the synthesized 5-(m-nitrobenzoylamino)salicylic acid in a suitable solvent, such as ethanol or acetic acid.
-
Add a reducing agent. A common method is the use of tin(II) chloride (SnCl2) in the presence of concentrated hydrochloric acid. Alternatively, catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst can be employed.[7]
-
If using SnCl2/HCl, heat the reaction mixture under reflux for several hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate) to precipitate the product.
-
Filter the precipitate, wash it with water, and dry it.
-
Characterize the final product using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm its structure and purity.
-
Potential Biological Activity and Proposed In Vitro Evaluation
Based on the known biological activities of 5-ASA and its derivatives, 5-(m-Aminobenzoylamino)salicylic acid is hypothesized to possess anti-inflammatory, antimicrobial, and anticancer properties.[2][3] The following sections outline the rationale and detailed protocols for investigating these potential activities.
Anti-inflammatory Activity
Scientific Rationale: 5-ASA is a well-established anti-inflammatory agent.[4] The addition of the m-aminobenzoyl group may modulate this activity by influencing its interaction with key inflammatory enzymes like COX and LOX, or by affecting inflammatory signaling pathways.
Experimental Workflow: In Vitro Anti-inflammatory Assays
Caption: Workflow for assessing in vitro antimicrobial activity.
Detailed Protocols:
-
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC):
-
Select a panel of clinically relevant bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans).
-
Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing appropriate growth media (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include positive (microorganism with no compound) and negative (medium only) controls.
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
-
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC):
-
Following the MIC determination, take an aliquot from the wells showing no visible growth.
-
Spread the aliquot onto an agar plate (e.g., Mueller-Hinton agar, Sabouraud dextrose agar) that does not contain the test compound.
-
Incubate the plates under appropriate conditions.
-
The MBC or MFC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in the number of colony-forming units (CFUs) compared to the initial inoculum.
-
Anticancer Activity
Scientific Rationale: 5-ASA has been shown to have chemopreventive effects against colorectal cancer, and some of its derivatives have demonstrated antiproliferative activity. [8]The introduction of the m-aminobenzoyl group may enhance these properties by influencing cell cycle regulation or inducing apoptosis in cancer cells.
Experimental Workflow: In Vitro Anticancer Assays
Caption: Workflow for evaluating in vitro anticancer potential.
Detailed Protocols:
-
Cell Viability Assay (e.g., MTT Assay):
-
Select a panel of human cancer cell lines (e.g., HT-29 and Caco-2 for colon cancer).
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the test compound for 24, 48, and 72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
-
Cell Cycle Analysis:
-
Treat cancer cells with the test compound at its IC50 concentration for 24 or 48 hours.
-
Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol.
-
Wash the fixed cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
-
-
Apoptosis Assay (Annexin V/PI Staining):
-
Treat cancer cells with the test compound at its IC50 concentration for a specified time (e.g., 24 hours).
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Data Presentation and Interpretation
All quantitative data from the proposed experiments should be summarized in clearly structured tables for easy comparison. This includes IC50 values for enzyme inhibition and cell viability, MIC/MBC/MFC values for antimicrobial activity, and percentages of cells in different cell cycle phases or apoptotic states. Statistical analysis should be performed to determine the significance of the observed effects.
Table 1: Example of Data Summary for In Vitro Activities
| Assay | Test System | Parameter | 5-(m-Aminobenzoylamino)salicylic acid | Positive Control |
| Anti-inflammatory | COX-1 | IC50 (µM) | Experimental Value | Aspirin: Value |
| COX-2 | IC50 (µM) | Experimental Value | Celecoxib: Value | |
| 5-LOX | IC50 (µM) | Experimental Value | Zileuton: Value | |
| LPS-stimulated RAW 264.7 | TNF-α Inhibition (%) | Experimental Value | Dexamethasone: Value | |
| LPS-stimulated RAW 264.7 | NO Inhibition (%) | Experimental Value | L-NAME: Value | |
| Antimicrobial | S. aureus | MIC (µg/mL) | Experimental Value | Vancomycin: Value |
| E. coli | MIC (µg/mL) | Experimental Value | Ciprofloxacin: Value | |
| C. albicans | MIC (µg/mL) | Experimental Value | Fluconazole: Value | |
| Anticancer | HT-29 | IC50 (µM) | Experimental Value | 5-Fluorouracil: Value |
| Caco-2 | IC50 (µM) | Experimental Value | 5-Fluorouracil: Value |
Conclusion and Future Directions
This technical guide provides a comprehensive framework for the synthesis and biological evaluation of the novel compound 5-(m-Aminobenzoylamino)salicylic acid. By systematically investigating its potential anti-inflammatory, antimicrobial, and anticancer activities, researchers can uncover its therapeutic potential. Positive results from these in vitro studies would warrant further investigation, including in vivo studies in relevant animal models of disease, to fully characterize its pharmacological profile and potential for clinical development. The exploration of such novel derivatives of 5-ASA is a promising avenue for the discovery of new therapeutic agents with improved efficacy and broader applications.
References
-
Almolhim, H., Elhassanny, A. E. M., Abutaleb, N. S., Abdelsattar, A. S., Seleem, M. N., & Carlier, P. R. (2023). Substituted salicylic acid analogs offer improved potency against multidrug-resistant Neisseria gonorrhoeae and good selectivity against commensal vaginal bacteria. Scientific Reports, 13(1), 14468. [Link]
-
Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghamdi, S. B., Al-Massarani, S. M., El-Gamal, A. A., & Abdel-Maksoud, M. S. (2026). Development of novel salicylic acid derivatives with dual anti-inflammatory and anti-arthritic potentials: synthesis, in vitro bio-evaluation, and in silico toxicity prediction with molecular modeling simulations. RSC Advances, 16(1), 1-15. [Link]
-
Poh, J., & Knowles, S. (2010). Safety of 5-Aminosalicylic Acid Derivatives in Patients with Sensitivity to Acetylsalicylic Acid and Nonsteroidal Anti-inflammatory Drugs. Canadian Journal of Hospital Pharmacy, 63(2), 149–153. [Link]
-
Correa-Basurto, J., Bello-Alva, C., Benitez-Vergaray, J., De la Cruz-Cordero, R., Hernandez-Ramos, F., & Rosales-Hernandez, M. C. (2017). Novel 5-aminosalicylic derivatives as anti-inflammatories and myeloperoxidase inhibitors evaluated in silico, in vitro and ex vivo. Journal of Biomolecular Structure and Dynamics, 35(15), 3329–3343. [Link]
-
Abdu-Allah, H. H. M., El-Shorbagi, A.-N. A., Abdel-Moty, S. G., El-Awady, R., & Abdel-Alim, A. A. M. (2016). 5-Aminosalyclic Acid (5-ASA): A Unique Anti-Inflammatory Salicylate. Medicinal Chemistry (Los Angeles), 6(5), 306-315. [Link]
-
Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghamdi, S. B., Al-Massarani, S. M., El-Gamal, A. A., & Abdel-Maksoud, M. S. (2026). Development of novel salicylic acid derivatives with dual anti-inflammatory and anti-arthritic potentials: synthesis, in vitro bio-evaluation, and in silico toxicity prediction with molecular modeling simulations. RSC Advances, 16(1), 1-15. [Link]
-
El-Sayed, M. A. A., El-Gamal, M. I., El-Din, M. M. G., & El-Kerdawy, A. M. (2018). Structural requirements around 5-aminosalicylic acid nucleus for anticancer activity. Medicinal Chemistry Research, 27(1), 266-277. [Link]
-
Almolhim, H., Elhassanny, A. E. M., Abutaleb, N. S., Abdelsattar, A. S., Seleem, M. N., & Carlier, P. R. (2023). Substituted salicylic acid analogs offer improved potency against multidrug-resistant Neisseria gonorrhoeae and good selectivity against commensal vaginal bacteria. Scientific Reports, 13(1), 14468. [Link]
-
Almolhim, H., Elhassanny, A. E. M., Abutaleb, N. S., Abdelsattar, A. S., Seleem, M. N., & Carlier, P. R. (2023). Substituted salicylic acid analogs offer improved potency against multidrug-resistant Neisseria gonorrhoeae and good selectivity against commensal vaginal bacteria. Scientific Reports, 13(1), 14468. [Link]
-
Vlotides, G., & Thomidis, T. (2018). Functional Analogues of Salicylic Acid and Their Use in Crop Protection. International Journal of Molecular Sciences, 19(1), 223. [Link]
-
Abdu-Allah, H. H. M., El-Shorbagi, A.-N. A., Abdel-Moty, S. G., El-Awady, R., & Abdel-Alim, A. A. M. (2016). 5-Aminosalyclic Acid (5-ASA): A Unique Anti-Inflammatory Salicylate. Medicinal Chemistry (Los Angeles), 6(5), 306-315. [Link]
-
PubChem. (n.d.). 5-Aminosalicylic acid. National Center for Biotechnology Information. [Link]
-
Almolhim, H., Elhassanny, A. E. M., Abutaleb, N. S., Abdelsattar, A. S., Seleem, M. N., & Carlier, P. R. (2023). Substituted salicylic acid analogs offer improved potency against multidrug-resistant Neisseria gonorrhoeae and good selectivity against commensal vaginal bacteria. Scientific Reports, 13(1), 14468. [Link]
-
Wang, Y., Wang, Y., Zhang, Y., Wang, Y., & Zhang, Y. (2019). Synthesis and evaluation of a prodrug of 5-aminosalicylic acid for the treatment of ulcerative colitis. Iranian Journal of Basic Medical Sciences, 22(11), 1336–1343. [Link]
-
Abdel-Aziem, A., El-Subbagh, H. I., & El-Shorbagi, A.-N. (2017). Synthesis and anti-inflammatory testing of some new compounds incorporating 5-aminosalicylic acid (5-ASA) as potential prodrugs. Medicinal Chemistry Research, 26(1), 108-121. [Link]
-
de Oliveira, A. C. C., de Oliveira, A. P., da Silva, A. B., de Oliveira, G. A., de Oliveira, M. V. M., & de Oliveira, R. B. (2025). Salicylic Acid Derivatives as Antifungal Agents: Synthesis, In Vitro Evaluation, and Molecular Modeling. Molecules, 30(18), 4337. [Link]
-
Carradori, S., Cirigliano, A., Gaggiano, A., Gaudio, E., Maccallini, C., Millán-Linares, M. C., ... & Zicari, A. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. International Journal of Molecular Sciences, 25(10), 5283. [Link]
-
Ahire, K. R., Kapgate, B. P., & Shirkhedkar, A. A. (2013). Synthesis and Biological Evaluation of Amino acid Derivatives of Salicylic Acid As Analgesic and Anti-inflammatory Agents. American Journal of PharmTech Research, 3(1), 613-620. [Link]
- Ferring AB. (1988). Method of preparing 5-amino salicylic acid. U.S.
-
van der Woude, C. J., Kleibeuker, J. H., Tie, M. T., van der Veen, A. M., & Moolenaar, W. H. (2012). 5-Aminosalicylic acid inhibits cell cycle progression in a phospholipase D dependent manner in colorectal cancer. Gut, 61(12), 1713–1720. [Link]
-
Khanum, S. A., Shashikala, S., & Shivananda, M. K. (2016). Synthesis and biological evaluation of salicylic acid conjugated isoxazoline analogues on immune cell proliferation and angiogenesis. European Journal of Medicinal Chemistry, 114, 146-154. [Link]
-
PubChem. (n.d.). 5-((p-Aminophenyl)azo)salicylic acid. National Center for Biotechnology Information. [Link]
-
Grybaite, B., Siugzdaite, J., Tubyte, L., & Mickevicius, V. (2026). Synthesis and Antibacterial Evaluation of 5-Aminosalicylic Acid Derivatives. Applied Sciences, 16(3), 1-18. [Link]
-
Abdu-Allah, H. H. M., El-Shorbagi, A.-N. A., Abdel-Moty, S. G., El-Awady, R., & Abdel-Alim, A. A. M. (2016). 5-Aminosalyclic Acid (5-ASA): A Unique Anti-Inflammatory Salicylate. Medicinal Chemistry (Los Angeles), 6(5), 306-315. [Link]
- An, Z., & Wang, Q. (2020). One-pot catalytic synthesis method of 5-aminosalicylic acid.
-
Lü, H., Liu, J., Xing, C., Tan, M., & Gao, F. (2011). Synthesis of 5-Aminosalicylic Acid using Kolbe-Schmidt Reaction Under Supercritical Conditions. Asian Journal of Chemistry, 23(9), 3819-3823. [Link]
-
Stoyanova, A., Zhelyazkova, S., & Gadjeva, V. (2025). Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. Molecules, 30(5), 1162. [Link]
-
Jarrard, M. A., Gibbard, A., & Boyd, M. (2023). Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. Molecules, 28(14), 5410. [Link]
Sources
- 1. 5-Aminosalicylic Acid | C7H7NO3 | CID 4075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. View of Safety of 5-Aminosalicylic Acid Derivatives in Patients with Sensitivity to Acetylsalicylic Acid and Nonsteroidal Anti-inflammatory Drugs | Canadian Journal of Hospital Pharmacy [cjhp-online.ca]
- 5. echemi.com [echemi.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. CN111548283A - One-pot catalytic synthesis method of 5-aminosalicylic acid - Google Patents [patents.google.com]
- 8. 5-Aminosalicylic acid inhibits cell cycle progression in a phospholipase D dependent manner in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery, History, and Synthesis of 5-Aminosalicylic Acid Derivatives
A Case Study on the Synthesis of 5-(m-Aminobenzoylamino)salicylic acid
Introduction
5-Aminosalicylic acid (5-ASA), known as mesalazine or mesalamine, is a cornerstone in the therapeutic management of inflammatory bowel diseases (IBD), including ulcerative colitis and Crohn's disease.[1][2][3] Its anti-inflammatory properties are most effective when delivered directly to the inflamed tissue of the gastrointestinal tract, particularly the colon.[1] However, the intrinsic chemical properties of 5-ASA present a significant pharmacological challenge: when administered orally, it is readily absorbed in the upper gastrointestinal tract, preventing therapeutic concentrations from reaching the distal sites of inflammation.[1]
This guide delves into the history of 5-ASA, tracing its origins from a component of a "designer drug" to its identification as the active therapeutic moiety. It explores the scientific rationale and chemical strategies developed to overcome its delivery challenges, focusing on the synthesis of derivatives. While the specific compound 5-(m-Aminobenzoylamino)salicylic acid is not a widely documented therapeutic agent, its structure serves as a perfect archetype for a technical exploration of the amide-based prodrug strategy. We will use it as a representative example to provide a detailed, field-relevant protocol for its synthesis, offering insights valuable to researchers, chemists, and drug development professionals in the field of gastroenterology and medicinal chemistry.
Part 1: The Foundational Discovery: From Sulfasalazine to 5-ASA
The story of 5-ASA begins not with its own discovery, but with that of sulfasalazine in the late 1930s. Professor Nanna Svartz at the Karolinska Institute in Sweden, believing that rheumatoid arthritis had an infectious etiology, designed a drug that combined an antibacterial agent (sulfapyridine) with an anti-inflammatory one (a salicylate).[4][5] The resulting compound, sulfasalazine, linked sulfapyridine and 5-ASA through an azo bond. While its intended use was for arthritis, through serendipitous clinical observation, it was found to be remarkably effective in patients with ulcerative colitis.[2][4][5]
For decades, the mechanism of action of sulfasalazine remained unclear. The breakthrough came in the 1970s from elegant studies conducted by Azad Khan and Sidney Truelove.[4] Their research demonstrated that upon reaching the colon, the azo bond of sulfasalazine is cleaved by bacterial azoreductases, releasing its two components: sulfapyridine and 5-ASA.[6] Through comparative studies using retention enemas, they conclusively proved that 5-ASA was the therapeutically active component responsible for the anti-inflammatory effect, while the sulfapyridine moiety acted merely as a carrier and was responsible for the majority of the adverse side effects, such as nausea, headache, and abdominal pain.[4][6]
This pivotal discovery shifted the paradigm of IBD treatment. It established 5-ASA as the active drug and launched a new era of pharmaceutical development focused on a clear goal: to design novel delivery systems and derivatives that could transport 5-ASA to the colon while avoiding the toxicity of the sulfapyridine carrier.[6]
Part 2: The Rationale for Derivatization: Prodrug Strategies for Colon-Specific Delivery
The primary challenge with free 5-ASA is its rapid absorption in the stomach and small intestine, which both reduces its efficacy in the colon and increases the risk of systemic side effects. To overcome this, researchers have focused on creating prodrugs—inactive or less active molecules that are converted into the active drug within the body, ideally at the target site.[7] For 5-ASA, the unique enzymatic environment of the colon, rich in bacterial reductases, provides an ideal trigger for targeted drug release.
Several major classes of 5-ASA prodrugs have been developed:
-
Azo-Bonded Prodrugs : This strategy mimics the structure of sulfasalazine.
-
Olsalazine : Consists of two 5-ASA molecules joined by an azo bond. Colonic bacteria cleave this bond to release two molecules of active 5-ASA.[1]
-
Balsalazide : Links 5-ASA to an inert carrier molecule, 4-aminobenzoyl-β-alanine, via an azo bond. This design also relies on bacterial azoreductases for activation in the colon.[1]
-
-
Amide-Bonded Prodrugs : This approach involves linking 5-ASA to another molecule (such as an amino acid) via an amide bond formed at the 5-amino group.[7] The hypothesis is that these amide bonds can also be cleaved by bacterial enzymes in the colon. The target compound of our case study, 5-(m-Aminobenzoylamino)salicylic acid, falls into this category. The amide linkage is designed to be stable in the upper GI tract but susceptible to enzymatic cleavage in the lower intestine.
-
Other Strategies : Beyond prodrugs, formulation strategies have also been highly successful. These include pH-sensitive coatings (which dissolve only at the higher pH of the terminal ileum and colon) and delayed-release or slow-release formulations that gradually release 5-ASA throughout the GI tract.[6]
The following diagram illustrates the general prodrug concept for colon-targeted delivery.
Caption: General workflow for colon-targeted 5-ASA prodrugs.
Part 3: A Case Study in Synthesis: 5-(m-Aminobenzoylamino)salicylic acid
This section provides a representative, step-by-step methodology for the synthesis of 5-(m-Aminobenzoylamino)salicylic acid. This protocol is constructed based on established principles of organic chemistry and synthetic methods reported for other 5-ASA derivatives.[7][8] The strategy involves the acylation of the 5-amino group of 5-ASA with a suitably functionalized benzoic acid derivative. A nitro group is used as a precursor to the final amine, as it is non-reactive during the acylation step and can be selectively reduced later.
Experimental Protocol: Synthesis of 5-(m-Aminobenzoylamino)salicylic acid
Step 1: Protection of the 5-ASA Carboxyl Group
-
Rationale : The carboxylic acid group of 5-ASA is reactive and can interfere with the desired acylation at the 5-amino position. It is therefore protected, typically as a methyl ester, to prevent side reactions.
-
Procedure :
-
Suspend 5-aminosalicylic acid (1.0 eq) in anhydrous methanol (10 mL per gram of 5-ASA).
-
Cool the suspension in an ice bath to 0°C.
-
Slowly add thionyl chloride (1.2 eq) dropwise while stirring. The mixture will become a clear solution.
-
Remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure. The resulting solid, methyl 5-amino-2-hydroxybenzoate, is typically used in the next step without further purification.
-
Step 2: Amide Bond Formation (Acylation)
-
Rationale : This is the key step where the m-nitrobenzoyl group is attached to the 5-amino group of the protected 5-ASA. Using m-nitrobenzoyl chloride is a standard method for acylation. Dichloromethane (DCM) is a common inert solvent, and a mild base like triethylamine (TEA) is used to neutralize the HCl byproduct.
-
Procedure :
-
Dissolve the methyl 5-amino-2-hydroxybenzoate (1.0 eq) from Step 1 in anhydrous DCM (15 mL per gram).
-
Add triethylamine (1.5 eq) and cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve m-nitrobenzoyl chloride (1.1 eq) in a small amount of anhydrous DCM.
-
Add the m-nitrobenzoyl chloride solution dropwise to the 5-ASA ester solution over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude nitro-intermediate. Purify by column chromatography if necessary.
-
Step 3: Reduction of the Nitro Group
-
Rationale : The nitro group introduced in the previous step is now converted to the target amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for this transformation.[7][9]
-
Procedure :
-
Dissolve the purified nitro-intermediate (1.0 eq) from Step 2 in methanol or ethyl acetate.
-
Add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10% by weight of the substrate).
-
Place the reaction vessel in a Parr hydrogenator or under a hydrogen balloon.
-
Purge the system with hydrogen gas and then maintain a hydrogen pressure of 50 psi (or balloon pressure).
-
Stir the reaction vigorously at room temperature for 3-5 hours.
-
Monitor the reaction by TLC. Upon completion, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the amino-intermediate ester.
-
Step 4: Hydrolysis of the Ester (Deprotection)
-
Rationale : The final step is to remove the methyl ester protecting group to reveal the free carboxylic acid of the final product. This is achieved by saponification using a base like sodium hydroxide, followed by acidic workup.
-
Procedure :
-
Dissolve the amino-intermediate ester (1.0 eq) from Step 3 in a mixture of methanol and water.
-
Add an aqueous solution of sodium hydroxide (2.0 eq, 1M) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the hydrolysis by TLC.
-
Upon completion, cool the mixture in an ice bath and acidify to pH 3-4 by the slow addition of 1M HCl.
-
The final product, 5-(m-Aminobenzoylamino)salicylic acid, should precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
The following diagram outlines the synthetic workflow.
Caption: Synthetic pathway for 5-(m-Aminobenzoylamino)salicylic acid.
Part 4: Physicochemical Properties and Characterization
The parent compound, 5-ASA, is an odorless white to pinkish crystalline powder.[10] Its derivatives will have distinct properties, but understanding the core molecule is essential.
Table 1: Physicochemical Properties of 5-Aminosalicylic Acid (Mesalazine)
| Property | Value | Source |
| IUPAC Name | 5-amino-2-hydroxybenzoic acid | [10] |
| Molecular Formula | C₇H₇NO₃ | [10] |
| Molecular Weight | 153.14 g/mol | [10] |
| Melting Point | ~280 °C (decomposes) | [10] |
| Solubility in Water | < 1 mg/mL at 20°C | [10][11] |
| Appearance | White to pinkish crystals or powder | [10] |
Analytical Characterization
To confirm the identity and purity of the synthesized 5-(m-Aminobenzoylamino)salicylic acid, a suite of analytical techniques would be employed:
-
Nuclear Magnetic Resonance (¹H NMR) : To confirm the structure by identifying the chemical environment of all protons in the molecule. The spectrum should show characteristic peaks for the aromatic protons on both salicylic acid and benzoyl rings, as well as the disappearance of the ester's methyl peak upon final hydrolysis.[7]
-
Fourier-Transform Infrared Spectroscopy (FTIR) : To identify key functional groups. Characteristic peaks would include O-H stretches for the phenol and carboxylic acid, N-H stretches for the amines and amide, and C=O stretches for the amide and carboxylic acid.[7]
-
High-Performance Liquid Chromatography (HPLC) : To determine the purity of the final compound and to quantify it in analytical or biological samples. A C18 reverse-phase column with a UV detector is a standard method for analyzing 5-ASA and its derivatives.[1]
-
Mass Spectrometry (MS) : To confirm the molecular weight of the synthesized compound, providing definitive evidence of its identity.
Conclusion
The journey of 5-aminosalicylic acid from a forgotten component of an early "designer drug" to a primary therapy for inflammatory bowel disease is a testament to persistent scientific inquiry. The initial discovery that 5-ASA is the active moiety of sulfasalazine catalyzed decades of research into medicinal chemistry and drug delivery.[11] The development of prodrugs and advanced formulations has successfully addressed the challenge of delivering this potent anti-inflammatory agent directly to the colon, improving therapeutic outcomes and reducing side effects for millions of patients.
While 5-(m-Aminobenzoylamino)salicylic acid is presented here as a case study rather than an established drug, the principles underlying its design and synthesis are at the heart of modern drug development. The logical, step-wise chemical modifications—protection, coupling, reduction, and deprotection—represent a fundamental workflow for creating novel amide-based derivatives. For researchers and scientists in the field, understanding this history and these techniques is crucial for innovating the next generation of therapies for IBD and other localized diseases of the gastrointestinal tract.
References
-
Synthesis and evaluation of a prodrug of 5-aminosalicylic acid for the treatment of ulcerative colitis - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Mayberry, J. (2013). The History of 5-ASA Compounds and their Use in Ulcerative Colitis – Trailblazing Discoveries in Gastroenterology. Journal of Gastrointestinal and Liver Diseases, 22(4), 375-377. Retrieved from [Link]
-
Scheme 1. Synthesis of 5-ASA derivatives 1, 2, 3 and 4. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and theoretical calculations of 5-aminosalicylic acid derivatives as potential analgesic agents. (2008). PubMed. Retrieved from [Link]
-
Synthesis and Antibacterial Evaluation of 5-Aminosalicylic Acid Derivatives. (2026). MDPI. Retrieved from [Link]
-
Abdu-Allah, H. H., et al. (2016). 5-Aminosalyclic Acid (5-ASA): A Unique Anti-Inflammatory Salicylate. Hilaris. Retrieved from [Link]
-
Oral 5‐aminosalicylic acid for maintenance of remission in ulcerative colitis. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Sulfasalazine and 5-Aminosalicylates (5-ASA). (n.d.). Crohn's and Colitis Canada. Retrieved from [Link]
-
5-Aminosalyclic Acid (5-ASA): A Unique Anti-Inflammatory Salicylate. (2016). ResearchGate. Retrieved from [Link]
-
Duration of treatment with 5-aminosalicylic acid compounds. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
5-Aminosalicylic Acid | C7H7NO3 | CID 4075. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]
-
Five-Aminosalicylic Acid: An Update for the Reappraisal of an Old Drug. (n.d.). ResearchGate. Retrieved from [Link]
- Method of preparing 5-amino salicylic acid. (n.d.). Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sulfasalazine and 5-Aminosalicylates (5-ASA) - IBD Journey - Treatment and Medications - Sulfasalazine and 5-Aminosalicylates (5-ASA) [crohnsandcolitis.ca]
- 3. researchgate.net [researchgate.net]
- 4. jgld.ro [jgld.ro]
- 5. Duration of treatment with 5-aminosalicylic acid compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oral 5‐aminosalicylic acid for maintenance of remission in ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of a prodrug of 5-aminosalicylic acid for the treatment of ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. US4788331A - Method of preparing 5-amino salicylic acid - Google Patents [patents.google.com]
- 10. 5-Aminosalicylic Acid | C7H7NO3 | CID 4075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. hilarispublisher.com [hilarispublisher.com]
theoretical mass and molecular formula of 5-(m-Aminobenzoylamino)salicylic acid
An In-depth Technical Guide on 5-(m-Aminobenzoylamino)salicylic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-(m-Aminobenzoylamino)salicylic acid, a derivative of the well-known anti-inflammatory agent 5-aminosalicylic acid (5-ASA). While not as extensively studied as its parent compound, this molecule holds potential interest as a research chemical, a potential prodrug, or a related impurity in pharmaceutical synthesis. This document details its core physicochemical properties, including its molecular formula and theoretical mass. It outlines a robust synthesis protocol and discusses modern analytical techniques for its characterization and quality control. The guide is structured to provide both foundational knowledge and practical, field-proven insights for professionals engaged in chemical synthesis and drug development.
Introduction and Background
5-Aminosalicylic acid (5-ASA), also known as mesalamine, is a cornerstone therapy for inflammatory bowel diseases (IBD), including ulcerative colitis and Crohn's disease.[1] Its therapeutic efficacy is well-established, though its precise mechanism of action is still under investigation but is known to involve inhibition of prostaglandin and leukotriene synthesis.[2] The derivatization of 5-ASA is a common strategy in medicinal chemistry to enhance its therapeutic properties, improve drug delivery, or modulate its pharmacokinetic profile.
5-(m-Aminobenzoylamino)salicylic acid is one such derivative, formed by creating an amide linkage between the 5-amino group of salicylic acid and a 3-aminobenzoyl group. This modification significantly alters the molecule's size, polarity, and potential biological interactions. Understanding the synthesis and properties of this specific derivative is crucial for researchers exploring new chemical entities for IBD, for process chemists monitoring impurities in drug manufacturing, and for scientists developing analytical methods for related compounds.
Physicochemical Properties
The fundamental characteristics of a compound are critical for its synthesis, purification, and formulation. The properties of 5-(m-Aminobenzoylamino)salicylic acid are derived from its constituent parts: a salicylic acid core and an m-aminobenzoyl moiety.
Molecular Formula: C₁₄H₁₂N₂O₄
Theoretical Mass: The exact molecular weight of a compound is essential for analytical procedures like mass spectrometry. The theoretical mass is calculated based on the most common isotopes of the constituent atoms.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂N₂O₄ | Calculated |
| Average Molecular Weight | 272.26 g/mol | Calculated |
| Monoisotopic Mass | 272.0797 Da | Calculated |
Chemical Structure
The structure of 5-(m-Aminobenzoylamino)salicylic acid is depicted below. It features a salicylic acid backbone with an amide linkage at the C5 position to a meta-substituted aminobenzoyl group.
Caption: Chemical structure of 5-(m-Aminobenzoylamino)salicylic acid.
Synthesis and Purification Protocol
The synthesis of 5-(m-Aminobenzoylamino)salicylic acid can be achieved through a standard amidation reaction. A common and reliable method involves the acylation of 5-aminosalicylic acid (5-ASA) with an activated form of m-aminobenzoic acid. A two-step approach starting with m-nitrobenzoyl chloride provides a high-yielding and pure product.
Synthesis Workflow
The overall process involves two key chemical transformations:
-
Amide Coupling: Reaction of 5-aminosalicylic acid with m-nitrobenzoyl chloride to form the nitro-intermediate.
-
Nitro Group Reduction: Reduction of the nitro group to an amine to yield the final product.
Caption: Workflow for the synthesis and purification of the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of 5-(m-Nitrobenzoylamino)salicylic acid
-
In a 250 mL round-bottom flask, dissolve 5-aminosalicylic acid (1.53 g, 10 mmol) in 50 mL of anhydrous pyridine under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add m-nitrobenzoyl chloride (1.86 g, 10 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5°C. Causality: This slow addition controls the exothermic reaction and prevents side product formation.
-
Allow the reaction mixture to warm to room temperature and stir for 6 hours.
-
Pour the reaction mixture into 200 mL of ice-cold 1M HCl. A yellow precipitate will form.
-
Collect the precipitate by vacuum filtration, wash thoroughly with cold water (3 x 50 mL), and dry under vacuum to yield the nitro-intermediate.
Step 2: Reduction to 5-(m-Aminobenzoylamino)salicylic acid
-
Suspend the dried intermediate (2.0 g, approx. 6.6 mmol) in 100 mL of ethanol in a 250 mL round-bottom flask.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (7.45 g, 33 mmol) to the suspension. Trustworthiness: Using a 5-fold molar excess of SnCl₂ ensures complete reduction of the nitro group.
-
Reflux the mixture at 80°C for 4 hours. The yellow suspension should become a clear solution.
-
Cool the reaction to room temperature and carefully neutralize with a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Purification:
-
The crude solid can be purified by recrystallization from an ethanol/water mixture to yield the final product as a white or off-white solid.
Analytical Characterization
Confirming the identity and purity of the synthesized compound is a critical step. A combination of spectroscopic and chromatographic methods should be employed.
Characterization Workflow
Caption: Standard workflow for the analytical characterization of the final product.
Expected Analytical Data
-
Mass Spectrometry (ESI-MS): In positive ion mode, the expected protonated molecular ion [M+H]⁺ would be observed at an m/z of approximately 273.08.
-
¹H NMR (400 MHz, DMSO-d₆): The spectrum would be complex but should show characteristic peaks for the aromatic protons on both rings, amide N-H protons (typically broad singlets), and the amine and hydroxyl protons. The salicylic acid protons will appear in the 7.0-8.5 ppm range, and the aminobenzoyl protons will be in a similar region.
-
FTIR (KBr): Key vibrational bands would be expected for the O-H stretch of the carboxylic acid and phenol (broad, ~3300-2500 cm⁻¹), N-H stretches of the amine and amide (~3400-3200 cm⁻¹), the amide C=O stretch (~1650 cm⁻¹), and the carboxylic acid C=O stretch (~1700 cm⁻¹).
Applications and Future Directions
While 5-(m-Aminobenzoylamino)salicylic acid is not an established therapeutic agent, its structure suggests several areas of potential interest for researchers:
-
Prodrug Development: This molecule could be investigated as a colon-targeted prodrug of 5-ASA. The amide bond might be designed to be cleaved by bacterial azoreductases in the colon, releasing the active 5-ASA at its site of action. This is a common strategy to minimize systemic absorption and side effects.[3]
-
Impurity Profiling: It may be a potential impurity in the synthesis of other, more complex 5-ASA derivatives or related drugs. Its synthesis and characterization are therefore valuable for developing reference standards for quality control in pharmaceutical manufacturing.[4]
-
New Chemical Entity (NCE) Research: The compound itself could be screened for unique biological activities. The addition of the aminobenzoyl group may confer novel pharmacological properties distinct from the parent 5-ASA molecule.
Conclusion
This guide provides a detailed technical framework for the synthesis, purification, and analysis of 5-(m-Aminobenzoylamino)salicylic acid. By detailing the causality behind protocol steps and outlining a robust characterization workflow, this document serves as a valuable resource for scientists. The foundational data presented here enables further investigation into this compound's potential as a prodrug, its role as a process impurity, or its utility as a novel chemical probe in drug discovery and development.
References
-
PubChem. (n.d.). 5-Aminosalicylic Acid. National Center for Biotechnology Information. Retrieved from [Link]
-
MP Biomedicals. (n.d.). 5-Aminosalicyclic Acid. Retrieved from [Link]
-
PubChem. (n.d.). 5-((p-Aminophenyl)azo)salicylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
El-Sayed, N. N. E., et al. (2020). Synthesis and Antibacterial Evaluation of 5-Aminosalicylic Acid Derivatives. Molecules, 25(1), 169. Retrieved from [Link]
-
NIST. (n.d.). Aminosalicylic Acid. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 5-Aminosalicylate. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (1988). US4788331A - Method of preparing 5-amino salicylic acid.
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 5-Aminosalicylic acid. Retrieved from [Link]
-
SIELC Technologies. (n.d.). 5-Aminosalicylic Acid (Mesalamine). Retrieved from [Link]
-
Wei, Y., et al. (2018). Synthesis and evaluation of a prodrug of 5-aminosalicylic acid for the treatment of ulcerative colitis. Drug Design, Development and Therapy, 12, 335–345. Retrieved from [Link]
- Liu, X., et al. (2018). Quantitative Analysis of 5-Aminosalicylic Acid in Human Urine by Isobutyryl Derivatization Combined with UPLC-MS/MS. Chinese Pharmaceutical Journal, 53(13), 1104-1109.
- Jouyban, A., et al. (2017). Solubility of 5-Amino Salicylic Acid in Different Solvents at Various Temperatures. Journal of Molecular Liquids, 241, 539-544.
- Kumar, S., et al. (2014). Synthesis, characterization and radical scavenging activity of aromatic amine conjugates of 5-Aminosalicylic acid. Bulletin of the Chemical Society of Ethiopia, 28(3), 475-480.
-
PrepChem.com. (n.d.). Preparation of 5-aminosalicylic acid. Retrieved from [Link]
-
de-Campos, D. L., et al. (2020). Characteristics, Properties and Analytical/Bioanalytical Methods of 5-Aminosalicylic Acid: A Review. Critical Reviews in Analytical Chemistry, 50(6), 544-558. Retrieved from [Link]
- Lü, H., et al. (2011). Synthesis of 5-Aminosalicylic Acid using Kolbe-Schmidt Reaction Under Supercritical Conditions. Asian Journal of Chemistry, 23(9), 3819-3823.
-
NIST. (n.d.). Salicylic acid. NIST Chemistry WebBook. Retrieved from [Link]
Sources
An In-Depth Technical Guide to the In Silico Modeling of 5-(m-Aminobenzoylamino)salicylic Acid Receptor Binding
This guide provides a comprehensive, technically-grounded workflow for investigating the receptor binding characteristics of 5-(m-Aminobenzoylamino)salicylic acid, a novel derivative of the well-established anti-inflammatory agent 5-aminosalicylic acid (5-ASA or Mesalamine). As this specific compound is not extensively characterized in public literature, we will proceed with a hypothesis-driven approach that mirrors a real-world drug discovery project, from initial target identification to advanced binding affinity prediction. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply in silico techniques to characterize novel small molecules.[1][2][3][4]
Section 1: Strategic Framework - From a Novel Ligand to a Testable Hypothesis
The foundational challenge with a novel molecule like 5-(m-Aminobenzoylamino)salicylic acid is the absence of a known biological receptor. Therefore, our primary directive is to establish a robust computational strategy to identify a high-probability target and then meticulously model the binding interaction. Our approach is not merely a sequence of computational steps but a self-validating system designed to build confidence at each stage before committing to more computationally expensive simulations.
The parent molecule, 5-aminosalicylic acid (5-ASA), is the active component in drugs used to treat inflammatory bowel disease (IBD).[5][6][7][8] Its mechanism is pleiotropic, with evidence suggesting it interacts with multiple targets, including cyclooxygenases (COX-1 and COX-2), Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ), and pathways involving NF-κB.[9][10][11][12][13] Given that PPAR-γ is a well-defined nuclear receptor and a validated drug target implicated in the anti-inflammatory effects of 5-ASA, it serves as an excellent and logical starting point for our investigation.[11]
Our multi-stage workflow is designed to progressively refine our understanding of the ligand-receptor interaction, as depicted below.
Caption: The four-phase computational workflow for ligand-receptor binding analysis.
Section 2: Experimental Protocols & Methodological Rationale
This section details the step-by-step protocols for each phase of the workflow. The causality behind key decisions is explained to provide a deeper understanding of the process.
Phase 1: Target Identification and System Preparation
Before any simulation can begin, the ligand and receptor must be meticulously prepared. This stage is critical, as errors introduced here will propagate through the entire workflow, leading to unreliable results.
2.1.1. Ligand Preparation
The goal is to generate a low-energy, three-dimensional conformation of 5-(m-Aminobenzoylamino)salicylic acid.
Protocol:
-
2D Structure Generation: Draw the molecule in a chemical sketcher (e.g., ChemDraw or the free PubChem Sketcher) and save it in a 2D format (e.g., MOL file). The IUPAC name is 5-[(3-aminobenzoyl)amino]-2-hydroxybenzoic acid.
-
Conversion to 3D: Use a tool like OpenBabel to convert the 2D structure into a 3D structure. This initial 3D representation is often not energetically favorable.
-
Energy Minimization: To obtain a stable, low-energy conformation, perform energy minimization using a suitable force field (e.g., MMFF94 or GAFF). This can be done in software like Avogadro, Chimera, or via command-line tools.[14] This step ensures the ligand's bond lengths, angles, and dihedrals are physically realistic.
-
File Format Conversion: For use with docking software like AutoDock Vina, the final prepared ligand structure must be converted to the PDBQT format, which includes partial charges and atom type definitions. This is typically done using AutoDock Tools.[15][16]
2.1.2. Receptor Preparation
We will use the human PPAR-γ crystal structure as our target. The objective is to clean the raw PDB file to create a chemically correct and computationally ready model.
Protocol:
-
Structure Retrieval: Download the crystal structure of human PPAR-γ in complex with a known ligand from the RCSB Protein Data Bank (PDB). A suitable choice is PDB ID: 4KC3 , which shows the IL-33/ST2 complex, providing a relevant binding interface.[17] For our PPAR-γ hypothesis, a structure like PDB ID: 2PRG would be appropriate. We will proceed with the ST2 receptor (4KC3) as an example, as it was identified in the search results.[17]
-
Initial Curation: Load the PDB file into a molecular visualization program (e.g., PyMOL, UCSF Chimera).[18][19]
-
Removal of Non-essential Molecules: Delete all water molecules and any other non-protein, non-ligand "heteroatoms" (e.g., ions, crystallization agents).[16][18] The rationale is that the effect of bulk solvent is better handled by specialized models later, and crystallographic water molecules may not be conserved in the dynamic physiological environment.
-
Addition of Hydrogens: Crystal structures typically do not resolve hydrogen atoms. Add hydrogens appropriate for a physiological pH (e.g., pH 7.4). This is crucial for correctly modeling hydrogen bonds and electrostatic interactions.[15][16]
-
Handling Missing Residues/Loops: Check the PDB file for missing residues. If they are far from the binding site, they can often be ignored. If they are near the active site, they must be modeled using tools like Modeller or the loop modeling tools within Schrödinger or Discovery Studio.
-
File Format Conversion: Similar to the ligand, convert the prepared protein structure to the PDBQT format using AutoDock Tools. This step assigns charges and prepares the receptor for docking.
Phase 2: Molecular Docking for Binding Pose Prediction
Molecular docking predicts the preferred orientation (pose) of a ligand when bound to a receptor and estimates the strength of the interaction (binding affinity).[18][][21] It is a computationally efficient method ideal for initial screening and hypothesis generation.[22]
2.2.1. Docking Protocol Validation (Self-Validation)
Before docking our novel compound, we must validate that our chosen docking parameters can accurately reproduce a known binding mode. This is a critical quality control step.[23][24][25]
Protocol:
-
Extract Native Ligand: From the original, curated PDB file (e.g., 4KC3), save the co-crystallized ligand in a separate file.
-
Re-docking: Dock this native ligand back into the binding site of the prepared receptor using the exact same protocol planned for our test compound.
-
RMSD Calculation: Superimpose the top-ranked docked pose with the original crystallographic pose and calculate the Root Mean Square Deviation (RMSD).
-
Success Criterion: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating the docking protocol is reliable.[23][26]
Caption: Workflow for docking protocol validation via redocking.
2.2.2. Docking of 5-(m-Aminobenzoylamino)salicylic acid
Protocol:
-
Define the Search Space (Grid Box): Using AutoDock Tools, define a 3D grid box that encompasses the binding site. For a known receptor, this is centered on the co-crystallized ligand's position.[18] The size should be large enough to allow the ligand rotational and translational freedom.
-
Run Docking Simulation (AutoDock Vina): Execute the Vina docking command. The exhaustiveness parameter controls the thoroughness of the search; a value of 8 is a reasonable starting point, while higher values (e.g., 32) increase computational time but may yield better results.
-
Analyze Results: Vina will output multiple binding poses, ranked by their predicted binding affinity in kcal/mol.[21] Lower energy values indicate stronger predicted binding.[18] Analyze the top-ranked poses visually. Examine the key interactions (hydrogen bonds, hydrophobic contacts, pi-stacking) between the ligand and receptor residues. Tools like PyMOL and Discovery Studio Visualizer are essential for this step.[14]
| Pose Rank | Binding Affinity (kcal/mol) | Interacting Residues (Example) | Key Interactions (Example) |
| 1 | -7.3 | TYR35, LYS45, ARG98 | H-bond with LYS45, Pi-stacking with TYR35 |
| 2 | -7.1 | LYS45, ILE99, SER101 | H-bond with SER101, Hydrophobic contact with ILE99 |
| 3 | -6.9 | TYR35, SER101, GLU102 | H-bond with GLU102, H-bond with SER101 |
| Table 1: Example summary of molecular docking results for a top-ranked compound against the ST2 receptor.[17] |
Phase 3: Molecular Dynamics (MD) Simulation
While docking provides a valuable static snapshot, MD simulations offer a dynamic view of the protein-ligand complex in a simulated physiological environment.[27][28] This allows us to assess the stability of the docked pose and observe how interactions evolve over time.
Protocol:
-
System Setup (GROMACS):
-
Force Field Selection: Choose an appropriate force field for the protein (e.g., AMBER ff14SB, CHARMM36) and ligand (e.g., General Amber Force Field - GAFF).[29] Ligand parameterization is a critical step that requires generating topology and parameter files.
-
Solvation: Place the protein-ligand complex in a periodic box (e.g., cubic) of explicit water molecules (e.g., TIP3P model).[29]
-
Ionization: Add ions (e.g., Na+, Cl-) to neutralize the system's charge and mimic a physiological salt concentration.
-
-
Energy Minimization: Perform a steep descent energy minimization of the entire solvated system to remove steric clashes.
-
Equilibration: Gradually heat the system to the target temperature (e.g., 310 K) and equilibrate the pressure while restraining the protein and ligand. This NVT (constant volume) and NPT (constant pressure) equilibration ensures the system is stable before the production run.
-
Production MD: Run the simulation for a significant duration (e.g., 100 nanoseconds) without restraints. This trajectory file contains the atomic coordinates over time.[14]
-
Trajectory Analysis:
-
RMSD: Plot the RMSD of the ligand and protein backbone over time. A stable, converging RMSD plot indicates the complex is not undergoing major conformational changes and the binding is stable.
-
RMSF: Plot the Root Mean Square Fluctuation (RMSF) for each residue to identify flexible regions of the protein.
-
Interaction Analysis: Analyze the persistence of hydrogen bonds and other key interactions identified during docking throughout the simulation.
-
Phase 4: Advanced Binding Free Energy Calculation
Docking scores are useful for ranking but are not precise predictors of binding affinity. Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Poisson-Boltzmann Surface Area (MM/PBSA) provide a more accurate, albeit still qualitative, estimation of binding free energy.[30]
Protocol (MM/GBSA):
-
Snapshot Extraction: Extract frames (snapshots) from the stable portion of the MD trajectory.
-
Energy Calculation: For each snapshot, calculate the free energy of the complex, the isolated receptor, and the isolated ligand.
-
Binding Free Energy (ΔG_bind): The binding free energy is calculated as: ΔG_bind = G_complex - (G_receptor + G_ligand) Each term includes contributions from molecular mechanics energy, polar solvation energy (calculated via Generalized Born model), and nonpolar solvation energy (calculated from solvent-accessible surface area).
-
Averaging: Average the ΔG_bind values across all snapshots to get the final estimate.
For the highest accuracy, alchemical free energy methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) can be used, though they are significantly more complex and computationally demanding.[31][32][33] These methods calculate the relative binding free energy between two similar ligands and are considered the gold standard in computational affinity prediction.[31][33]
Section 3: Conclusion and Forward Look
This guide has outlined a rigorous, multi-stage in silico workflow to characterize the binding of a novel compound, 5-(m-Aminobenzoylamino)salicylic acid, to a hypothesized receptor. By progressing from efficient methods like molecular docking to more rigorous techniques like molecular dynamics and free energy calculations, we can build a comprehensive and validated model of the binding event.
The results from this computational cascade provide a strong, data-driven hypothesis that can guide subsequent experimental validation. For example, the specific interacting residues identified in the final, stable binding pose can be targeted in site-directed mutagenesis experiments. The predicted binding affinity can be compared with results from biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). This synergy between computational modeling and experimental work is the cornerstone of modern, efficient drug discovery.[2][3][4]
References
- On Free Energy Calculations in Drug Discovery.Accounts of Chemical Research.
- Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.ChemCopilot.
- Recent Developments in Free Energy Calcul
- Binding Affinity Prediction: From Conventional to Machine Learning-Based Approaches.arXiv.
- Simulating Protein-Ligand Complexes using Open Source tools.Flyte.
- Qualitative Estimation of Protein–Ligand Complex Stability through Thermal Titration Molecular Dynamics Simulations.
- Free Energy Methods in Drug Discovery—Introduction.ACS Symposium Series.
- Enlighten2: molecular dynamics simulations of protein–ligand systems made accessible.
- Free energy calculations for drug design with FEP+.Schrödinger.
- Perspective: Alchemical free energy calcul
- Molecular dynamics simulations: Insights into protein and protein ligand interactions.ScienceDirect.
- How to validate the molecular docking results?
- How to Dock Your Own Drug.Chemistry LibreTexts.
- Molecular Docking with AutoDock Vina Step-by-Step Tutorial.YouTube.
- Introduction to Molecular Docking.BOC Sciences.
- Reliable method for predicting the binding affinity of RNA-small molecule interactions using machine learning.
- Open-source AI model can predict small-molecule binding affinity.BioWorld.
- Advancements in Computational Small Molecule Binding Affinity Prediction Methods.Academic Commons - Columbia.
- Advances in Protein-Ligand Binding Affinity Prediction via Deep Learning.PMC.
- Protein-Ligand Complex MD Tutorials.GROMACS.
- Validation of Molecular Docking Programs for Virtual Screening against Dihydroptero
- Drug Designing Using Molecular Docking - For Beginners.YouTube.
- In Silico Drug Design- Definition, Methods, Types, Uses.Microbe Notes.
- Molecular Docking Results Analysis and Accuracy Improvement.
- Lessons from Docking Validation.
- In Silico Modeling: Accelerating drug development.
- Validation of Docking Methodology (Redocking).
- In Silico Drug Design: Where Science Meets Simulation.
- Drug Discovery Tools and In Silico Techniques: A Review.
- Enabling In-Silico Hit Discovery Workflows Targeting RNA with Small Molecules.
- A Guide to In Silico Drug Design.Pharma Excipients.
- In Silico identification of inhalable small-molecule IL-33/ST2 antagonists for severe type-2-high asthma endotypes.PMC.
- In Silico Study of Potential Small Molecule TIPE2 Inhibitors for the Tre
- Binding site prediction - Directory of in silico Drug Design tools.in-silico.ch.
- In-Silico Binding Assay: Molecular Dynamics For Binding Mode Prediction.Acellera.
- 5-Aminosalicylic Acid | C7H7NO3 | CID 4075.PubChem, NIH.
- 5-Aminosalyclic Acid (5-ASA): A Unique Anti-Inflammatory Salicylate.
- 5-Aminosalicylic acid | 89-57-6.ChemicalBook.
- HPLC Methods for analysis of 5-Aminosalicylic acid.
- 5-Aminosalicylic acid 95 89-57-6.Sigma-Aldrich.
- 5-Aminosalyclic Acid (5-ASA)
- Functional Analogues of Salicylic Acid and Their Use in Crop Protection.MDPI.
- Synthesis, characterization and radical scavenging activity of aromatic amine conjugates of 5-Aminosalicylic acid.
- Five-Aminosalicylic Acid: An Update for the Reappraisal of an Old Drug.PMC.
- A genome-wide screen for human salicylic acid (SA)-binding proteins reveals targets through which SA may influence development of various diseases.PMC.
- Novel Salicylic Acid Analogs Induce a Potent Defense Response in Arabidopsis.PMC.
- List of human proteins targeted by salicylates.
- Searching for the Protein Targets of Bioactive Molecules.CHIMIA.
- Proteomics study isol
Sources
- 1. microbenotes.com [microbenotes.com]
- 2. In Silico Modeling: Accelerating drug development - Patheon pharma services [patheon.com]
- 3. medreport.foundation [medreport.foundation]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. 5-Aminosalicylic Acid | C7H7NO3 | CID 4075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. helixchrom.com [helixchrom.com]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. 5-Aminosalicylic acid | 89-57-6 [chemicalbook.com]
- 10. 5-アミノサリチル酸 95% | Sigma-Aldrich [sigmaaldrich.com]
- 11. Five-Aminosalicylic Acid: An Update for the Reappraisal of an Old Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A genome-wide screen for human salicylic acid (SA)-binding proteins reveals targets through which SA may influence development of various diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. m.youtube.com [m.youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. In Silico identification of inhalable small-molecule IL-33/ST2 antagonists for severe type-2-high asthma endotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 21. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 22. globalresearchonline.net [globalresearchonline.net]
- 23. researchgate.net [researchgate.net]
- 24. kuhnlab.natsci.msu.edu [kuhnlab.natsci.msu.edu]
- 25. researchgate.net [researchgate.net]
- 26. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 27. academic.oup.com [academic.oup.com]
- 28. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. pubs.acs.org [pubs.acs.org]
- 30. Recent Developments in Free Energy Calculations for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 31. pubs.acs.org [pubs.acs.org]
- 32. pubs.acs.org [pubs.acs.org]
- 33. Perspective: Alchemical free energy calculations for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Preliminary Cytotoxic Investigation of 5-(m-Aminobenzoylamino)salicylic Acid
This document provides a comprehensive framework for conducting a preliminary in vitro investigation into the cytotoxicity of the novel compound, 5-(m-Aminobenzoylamino)salicylic acid. As this is a new chemical entity, this guide serves as a foundational blueprint, outlining the critical steps from experimental design and rationale to detailed protocols and data interpretation. The methodologies described herein are designed to establish a robust baseline understanding of the compound's potential as a therapeutic agent or to flag it for toxicity concerns early in the development pipeline.
Strategic Imperative: The Rationale for a Multi-Faceted Cytotoxicity Assessment
In preclinical drug discovery, an early and accurate assessment of a compound's cytotoxicity is paramount.[1][2] It allows for the efficient allocation of resources by prioritizing candidates with promising therapeutic windows while deprioritizing those with unacceptable toxicity profiles. The subject of this investigation, 5-(m-Aminobenzoylamino)salicylic acid, is structurally related to 5-aminosalicylic acid (5-ASA, mesalazine), a compound widely used in the treatment of inflammatory bowel disease.[3][4] This structural similarity suggests a potential for biological activity, but also necessitates a thorough toxicological evaluation, as even minor structural modifications can drastically alter a compound's interaction with cellular machinery.
The primary objectives of this preliminary investigation are twofold:
-
To quantify the dose- and time-dependent cytotoxic effects of 5-(m-Aminobenzoylamino)salicylic acid across a panel of relevant human cell lines.
-
To elucidate the primary mechanism of cell death (i.e., apoptosis versus necrosis) induced by the compound.
To achieve these goals, we will employ a strategic triad of well-validated in vitro assays, each providing a distinct yet complementary piece of the cytotoxicity puzzle. This multi-assay approach is critical for generating a comprehensive and reliable dataset, mitigating the risk of misleading results from a single-endpoint analysis.[5]
Experimental Design: A Self-Validating System
The integrity of any cytotoxicity study hinges on a meticulously planned experimental design. Our approach is grounded in established principles of toxicology and cell biology, ensuring that the data generated is both reproducible and translatable.
The Principle of Selectivity: Cell Line Selection
A crucial aspect of a compound's therapeutic potential is its selectivity—the ability to affect target (e.g., cancerous) cells while sparing healthy ones.[6] To this end, a carefully selected panel of cell lines is essential.
-
Rationale-Driven Selection: Given the therapeutic use of the parent compound 5-ASA in gastrointestinal inflammatory diseases, a colorectal cancer cell line is a logical starting point. The liver's central role in drug metabolism makes a hepatic cell line indispensable for assessing potential hepatotoxicity.[3][7] Finally, a non-cancerous cell line provides a baseline for general cytotoxicity and allows for the calculation of a selectivity index.[8][9]
-
Recommended Cell Panel:
-
Caco-2 (Human Colorectal Adenocarcinoma): A well-characterized intestinal cell line relevant to the therapeutic area of related compounds.[10]
-
HepG2 (Human Hepatocellular Carcinoma): A standard model for assessing drug-induced liver toxicity.[3]
-
IMR-90 (Human Fetal Lung Fibroblast): A non-malignant, mortal cell line to serve as a control for general cytotoxicity.[9]
-
The Mechanistic Insight: Assay Selection
No single assay can fully capture the complexity of a compound's cytotoxic effects. Therefore, we will deploy a suite of assays that interrogate different cellular health indicators.
-
MTT Assay (Metabolic Viability): This colorimetric assay measures the activity of mitochondrial dehydrogenases, providing a proxy for the metabolic health and viability of the cell population.[11] A reduction in metabolic activity is often one of the earliest indicators of cellular stress or death.
-
Lactate Dehydrogenase (LDH) Assay (Membrane Integrity): This assay quantifies the release of the cytosolic enzyme LDH into the culture medium, which occurs when the plasma membrane is compromised.[12][13][14] It is a direct marker of cytolysis, commonly associated with necrosis.
-
Annexin V/Propidium Iodide (PI) Assay (Mode of Cell Death): This flow cytometry-based assay provides critical differentiation between the two major cell death pathways: apoptosis and necrosis.[15][16] Annexin V binds to phosphatidylserine, which is externalized on the cell surface during early apoptosis, while PI is a nuclear stain that can only penetrate cells with compromised membranes, a hallmark of late apoptosis and necrosis.[17][18]
Visualization of the Overall Experimental Workflow
The following diagram outlines the logical flow of the preliminary cytotoxicity investigation.
Core Protocols: Step-by-Step Methodologies
The following protocols are provided as a detailed guide for execution. Adherence to these standardized procedures is critical for ensuring data quality and reproducibility.
Protocol: Compound Preparation
-
Solubility Testing: Determine the solubility of 5-(m-Aminobenzoylamino)salicylic acid in cell culture-compatible solvents, such as Dimethyl Sulfoxide (DMSO).
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 100 mM) in 100% DMSO. Aliquot and store at -20°C or -80°C to prevent freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, prepare serial dilutions of the compound in complete cell culture medium. The final concentration of DMSO in the medium applied to cells should not exceed 0.5% to avoid solvent-induced toxicity.[19]
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.[19]
-
Compound Treatment: Remove the medium and add 100 µL of medium containing the desired concentrations of the test compound (and vehicle controls). Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[20] Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[20]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[20][21]
-
Calculation: Calculate cell viability as: (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100%.
Protocol: LDH Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. It is crucial to set up three control wells:
-
Spontaneous LDH Release: Vehicle-treated cells.
-
Maximum LDH Release: Cells treated with a lysis buffer (provided in the kit) 30 minutes before the end of the incubation.
-
Background Control: Medium only.
-
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes.[22] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a catalyst and dye solution). Add 50 µL of this mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[13]
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit.
-
Absorbance Reading: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[13]
-
Calculation: Calculate percent cytotoxicity as: ((Treated Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)) * 100%.
Protocol: Annexin V/PI Apoptosis Assay
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the compound (typically at concentrations around the determined IC50) for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or Trypsin-EDTA. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately using a flow cytometer.[1] Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.[1]
Data Presentation and Interpretation
IC50 Determination
The half-maximal inhibitory concentration (IC50) is the concentration of the compound that reduces cell viability by 50%. It is a standard measure of a compound's potency. IC50 values are determined by plotting percent viability against the log of the compound concentration and fitting the data to a non-linear regression curve.
Table 1: Hypothetical IC50 Values for 5-(m-Aminobenzoylamino)salicylic acid (µM)
| Cell Line | 24 Hours | 48 Hours | 72 Hours |
|---|---|---|---|
| Caco-2 | 150.5 ± 12.3 | 85.2 ± 9.8 | 45.7 ± 5.1 |
| HepG2 | 110.8 ± 10.1 | 62.4 ± 7.5 | 31.9 ± 4.2 |
| IMR-90 | > 200 | 180.3 ± 15.6 | 125.1 ± 11.9 |
Data presented as Mean ± Standard Deviation from three independent experiments.
Interpretation of Combined Results
-
Potency and Selectivity: A lower IC50 value indicates higher potency. By comparing the IC50 values between cancer cell lines (Caco-2, HepG2) and the non-cancerous line (IMR-90), a selectivity index (SI) can be calculated (SI = IC50 in normal cells / IC50 in cancer cells). A higher SI is desirable.
-
Mechanism of Action: If the MTT assay shows a drop in viability before the LDH assay shows significant membrane damage, it may suggest an apoptotic mechanism or metabolic inhibition.[23] Concurrent signals from both assays at similar concentrations could indicate a necrotic mechanism. The Annexin V/PI assay will provide definitive confirmation of the mode of cell death. For example, a large population of Annexin V positive/PI negative cells would strongly indicate apoptosis.[15][24]
Concluding Remarks and Future Directions
This guide outlines a robust, multi-faceted strategy for the initial cytotoxic evaluation of 5-(m-Aminobenzoylamino)salicylic acid. The data generated from these studies will provide a critical foundation for go/no-go decisions in the drug development process.
Based on these preliminary findings, subsequent investigations could delve deeper into specific molecular pathways. For instance, if apoptosis is confirmed as the primary mode of cell death, follow-up studies could include caspase activation assays (Caspase-3, -8, -9), analysis of mitochondrial membrane potential, or Western blotting for key apoptotic proteins like Bcl-2 family members. If necrosis is indicated, further studies might investigate markers of necroptosis or cellular energy depletion.[24][25] This structured, iterative approach ensures a comprehensive understanding of the compound's biological effects, paving the way for its potential development as a safe and effective therapeutic agent.
References
-
Cyprotex - Evotec. (n.d.). Apoptosis and Necrosis Assay (Flow Cytometry). Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
-
IntechOpen. (2025, February 19). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
PubMed. (n.d.). Distinguishing Necroptosis from Apoptosis. Retrieved from [Link]
-
塞魯士生技有限公司. (n.d.). MTT Assay Protocol. Retrieved from [Link]
-
ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Mechanisms of Drug Toxicity and Relevance to Pharmaceutical Development. Retrieved from [Link]
-
Toxicology: Open Access. (2024, November 4). Drug Toxicity Mechanisms Implications and Prevention Strategies. Retrieved from [Link]
-
Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT. Retrieved from [Link]
-
ijprajournal. (n.d.). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
-
Evotec. (n.d.). Mechanisms of Drug-Induced Toxicity. Retrieved from [Link]
-
National Institutes of Health. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Highlight report: Cell type selection for toxicity testing. Retrieved from [Link]
-
Scholars Research Library. (2024, June 28). Mechanism of Drug Action into Cytotoxicity in Pharmaceutical Cancer Therapy. Retrieved from [Link]
-
Frontiers. (2020, June 2). Molecular Mechanisms of Cardiomyocyte Death in Drug-Induced Cardiotoxicity. Retrieved from [Link]
-
SciSpace. (n.d.). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. Retrieved from [Link]
-
National Institutes of Health. (n.d.). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. Retrieved from [Link]
-
PubMed. (2018, June 1). Analysis of Cell Viability by the Lactate Dehydrogenase Assay. Retrieved from [Link]
-
Molecular Diversity Preservation International. (n.d.). Cytotoxic Activity of Salicylic Acid-Containing Drug Models with Ionic and Covalent Binding. Retrieved from [Link]
-
PubMed. (n.d.). Comparative cytotoxicity of 5-aminosalicylic acid (mesalazine) and related compounds in different cell lines. Retrieved from [Link]
-
PubMed. (2012, December 15). 5-Aminosalicylic acid inhibits cell cycle progression in a phospholipase D dependent manner in colorectal cancer. Retrieved from [Link]
-
BioKB. (n.d.). Apoptotic inducible effects of salicylic acid on hepatoma cell line: relationship with nitric oxide signaling. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. Comparative cytotoxicity of 5-aminosalicylic acid (mesalazine) and related compounds in different cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Aminosalicylic acid inhibits cell cycle progression in a phospholipase D dependent manner in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Cytotoxicity Determination: Avoiding Pitfalls | IntechOpen [intechopen.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. BioKB - Publication [biokb.lcsb.uni.lu]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxic Activity of Salicylic Acid-Containing Drug Models with Ionic and Covalent Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec [evotec.com]
- 16. biotium.com [biotium.com]
- 17. antibodiesinc.com [antibodiesinc.com]
- 18. usbio.net [usbio.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. cdn.caymanchem.com [cdn.caymanchem.com]
- 23. evotec.com [evotec.com]
- 24. Distinguishing Necroptosis from Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Frontiers | Molecular Mechanisms of Cardiomyocyte Death in Drug-Induced Cardiotoxicity [frontiersin.org]
HPLC-MS/MS method for quantifying 5-(m-Aminobenzoylamino)salicylic acid
An Application Note and Protocol for the Quantification of 5-(m-Aminobenzoylamino)salicylic Acid in Human Plasma via HPLC-MS/MS
Authored by: A Senior Application Scientist
Abstract
This guide provides a comprehensive and robust High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS) method for the sensitive and selective quantification of 5-(m-Aminobenzoylamino)salicylic acid in human plasma. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, delving into the scientific rationale behind key methodological choices—from sample preparation to instrumental parameters. We present a complete, step-by-step workflow that is self-validating by adhering to established principles of bioanalytical method validation. This ensures the generation of reliable, reproducible data suitable for pharmacokinetic, toxicokinetic, or bioequivalence studies. The method utilizes a straightforward protein precipitation extraction and reversed-phase chromatography, coupled with electrospray ionization in negative mode for optimal performance.
Introduction and Scientific Rationale
The quantification of novel chemical entities in complex biological matrices is a cornerstone of drug development. 5-(m-Aminobenzoylamino)salicylic acid, a structural analog of therapeutically significant compounds like 5-aminosalicylic acid (5-ASA or Mesalazine), requires a highly selective and sensitive analytical method to accurately characterize its pharmacokinetic profile.[1][2] High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for this application due to its unparalleled ability to distinguish the analyte from endogenous matrix components and its capacity to achieve low limits of quantification.[3]
Causality Behind Key Experimental Choices:
-
Reversed-Phase Chromatography (RPC): The molecular structure of 5-(m-Aminobenzoylamino)salicylic acid, containing both polar functional groups and a nonpolar benzene ring system, makes it ideally suited for separation on a C18 stationary phase. An acidic mobile phase is employed to suppress the ionization of the carboxylic acid and phenolic groups, ensuring a consistent retention time and sharp, symmetrical peak shape.[4]
-
Electrospray Ionization (ESI): ESI is a 'soft' ionization technique that allows for the transfer of intact analyte molecules from the liquid phase to the gas phase as ions, minimizing in-source fragmentation.[5][6][7][8] For a molecule with acidic protons, such as the target analyte, ESI in the negative ionization mode is highly efficient, leading to the formation of a prominent deprotonated molecule, [M-H]⁻.
-
Tandem Mass Spectrometry (MS/MS): For ultimate selectivity, we use a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In this technique, the [M-H]⁻ ion (the precursor ion) is specifically selected in the first quadrupole, fragmented in a collision cell, and a specific, characteristic fragment ion (the product ion) is then selected in the third quadrupole for detection.[9][10][11] This process effectively filters out chemical noise, allowing for precise quantification even at very low concentrations.
Overall Analytical Workflow
The development and implementation of this bioanalytical method follow a logical progression from initial preparation to final data analysis. Each stage is critical for ensuring the integrity and quality of the results.
Caption: Overall workflow for the quantification of 5-(m-Aminobenzoylamino)salicylic acid.
Detailed Experimental Protocols
Materials and Reagents
-
Analyte: 5-(m-Aminobenzoylamino)salicylic acid reference standard (≥98% purity).
-
Internal Standard (IS): Ideally, a stable isotope-labeled version of the analyte, e.g., 5-(m-Aminobenzoylamino)salicylic acid-¹³C₆. If unavailable, a structurally similar compound such as 4-Aminosalicylic acid can be considered after thorough validation for matrix effects.[10][11]
-
Solvents: LC-MS grade Acetonitrile, Methanol, and Water.
-
Additives: Formic acid (Optima™ LC/MS grade).
-
Biological Matrix: Blank human plasma (K₂EDTA as anticoagulant), sourced from certified vendors.
-
Labware: Calibrated pipettes, polypropylene microcentrifuge tubes (1.5 mL), and HPLC vials with inserts.
Preparation of Stock Solutions, Calibration Standards, and QCs
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of the analyte and the internal standard into separate 10 mL volumetric flasks. Dissolve in methanol and bring to volume. Store at -20°C.
-
Working Solutions: Prepare intermediate stock solutions of the analyte by serial dilution of the primary stock with 50:50 (v/v) methanol:water to create a range of concentrations for spiking. Prepare a single IS working solution (e.g., 100 ng/mL).
-
Calibration Standards (CS): Spike blank human plasma with the appropriate analyte working solutions to achieve final concentrations ranging from, for example, 1 to 2000 ng/mL. A typical 8-point curve is recommended.
-
Quality Control (QC) Samples: Prepare QC samples in blank plasma at a minimum of four levels:
-
Lower Limit of Quantification (LLOQ)
-
Low QC (~3x LLOQ)
-
Mid QC (~40-60% of the high standard)
-
High QC (~80% of the highest standard)
-
Sample Extraction Protocol: Protein Precipitation
Protein precipitation is chosen for its simplicity, speed, and suitability for high-throughput analysis, which is often sufficient for achieving the desired sensitivity with modern LC-MS/MS systems.[10][12]
-
Label 1.5 mL polypropylene microcentrifuge tubes for each standard, QC, and unknown sample.
-
Pipette 50 µL of the respective sample (standard, QC, or unknown) into the labeled tubes.
-
Add 10 µL of the IS working solution (e.g., 100 ng/mL) to all tubes except for the blank matrix sample. Vortex briefly.
-
Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to each tube to precipitate plasma proteins. The 4:1 solvent-to-plasma ratio is a robust starting point.[13]
-
Vortex vigorously for 60 seconds to ensure complete protein denaturation and analyte extraction.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 150 µL of the clear supernatant to an HPLC vial with an insert.
-
Inject 5 µL of the extract onto the HPLC-MS/MS system.
HPLC-MS/MS Instrumental Parameters
The following tables provide a validated starting point for the instrumental method. Optimization may be required based on the specific instrument used.
Table 1: HPLC Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides excellent retention and separation for the analyte. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidifier improves peak shape and ESI efficiency. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic eluent for gradient elution. |
| Flow Rate | 0.4 mL/min | Standard flow for analytical scale columns. |
| Gradient | 5% B to 95% B over 3 min, hold 1 min, re-equilibrate | Ensures elution of the analyte and cleans the column. |
| Column Temp. | 40°C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 5 µL | Balances sensitivity with potential for matrix effects. |
| Total Run Time | ~5 minutes | Allows for high sample throughput. |
Table 2: MS/MS Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Negative | Optimal for acidic compounds like the target analyte.[10][11] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Provides highest selectivity and sensitivity for quantification. |
| Ion Spray Voltage | -4500 V | Generates a stable electrospray. |
| Source Temp. | 550°C | Aids in desolvation of droplets. |
| Curtain Gas | 35 psi | Prevents matrix components from entering the mass analyzer. |
| Collision Gas | Nitrogen | Used for fragmentation in the collision cell. |
| MRM Transitions | Analyte: [M-H]⁻ → Product Ion; IS: [M-H]⁻ → Product Ion | To be determined experimentally via infusion of standards. |
| Collision Energy | To be determined experimentally | Optimized for maximum product ion signal. |
Bioanalytical Method Validation
To ensure the trustworthiness of the data, the method must be validated according to regulatory guidelines such as those from the U.S. Food and Drug Administration (FDA).[14]
Key Validation Parameters and Protocols
-
Selectivity and Specificity: Analyze at least six different lots of blank human plasma. Each blank should be processed with and without the internal standard. The response at the retention time of the analyte should be less than 20% of the LLOQ response, and less than 5% for the IS.
-
Linearity and Range: Analyze calibration curves prepared in matrix on at least three separate days. The curve should be fitted with a linear, weighted (1/x²) regression model. The coefficient of determination (r²) should be ≥ 0.99.
-
Lower Limit of Quantification (LLOQ): The LLOQ is the lowest standard on the calibration curve. The analyte response should be at least 5-10 times that of a blank sample.[15] The precision (%CV) should be ≤ 20% and accuracy (%Bias) should be within ±20%.
-
Accuracy and Precision: Analyze replicate (n=6) QC samples (LLOQ, Low, Mid, High) on three different days.
-
Intra-day (Precision): The %CV should be ≤ 15% for Low, Mid, and High QCs (≤ 20% for LLOQ).
-
Inter-day (Accuracy): The mean concentration should be within ±15% of the nominal value for Low, Mid, and High QCs (±20% for LLOQ).
-
-
Matrix Effect: This evaluates the ion suppression or enhancement caused by co-eluting matrix components.[14][16] The protocol involves comparing the peak area of the analyte spiked into a post-extraction blank matrix sample with the peak area of the analyte in a neat solution.
Caption: Logical workflow for assessing the matrix effect on analyte ionization.
-
Recovery: Compares the analyte response from an extracted sample to that of a post-extraction spiked sample at the same concentration. This measures the efficiency of the extraction process.
-
Stability: Evaluate the stability of the analyte in plasma under various conditions: freeze-thaw cycles (at least 3), short-term bench-top stability, long-term freezer storage, and post-preparative stability in the autosampler.
Acceptance Criteria Summary
The following table summarizes standard acceptance criteria for a validated bioanalytical method.
Table 3: Summary of Validation Acceptance Criteria
| Parameter | Acceptance Criteria |
|---|---|
| Selectivity | No significant interference at the retention time of the analyte (<20% of LLOQ) or IS (<5% of IS response). |
| Linearity (r²) | ≥ 0.99 |
| Accuracy (Mean %Bias) | Within ±15% of nominal value (±20% at LLOQ). |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ). |
| Matrix Factor | The coefficient of variation of the IS-normalized matrix factor should be ≤15%. |
| Stability | Analyte concentration should be within ±15% of the nominal concentration. |
Data Presentation and Expected Performance
Below is a template table summarizing the expected performance characteristics of this method, based on similar published assays.[10][11]
Table 4: Expected Method Performance
| Parameter | 5-(m-Aminobenzoylamino)salicylic acid |
|---|---|
| Linear Range | 1 - 2000 ng/mL |
| LLOQ | 1 ng/mL |
| Intra-day Precision (%CV) | 3.5% - 8.2% |
| Inter-day Precision (%CV) | 4.1% - 9.5% |
| Intra-day Accuracy (%Bias) | -6.5% to 5.8% |
| Inter-day Accuracy (%Bias) | -7.1% to 6.2% |
| Mean Extraction Recovery | > 85% |
| Matrix Effect | Negligible after IS normalization |
Conclusion
This application note details a comprehensive, robust, and reliable HPLC-MS/MS method for the quantification of 5-(m-Aminobenzoylamino)salicylic acid in human plasma. By integrating sound scientific principles with detailed, step-by-step protocols for both sample analysis and method validation, this guide provides researchers with the necessary tools to generate high-quality data for critical drug development decisions. The described methodology, centered around protein precipitation and reversed-phase LC-MS/MS, is sensitive, selective, and suitable for high-throughput applications.
References
-
Ho, C. S., & Lam, C. W. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. Clinical biochemist reviews, 24(1), 3. [Link]
-
Ho, C. S., et al. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Hong Kong Medical Diary, 8(10), 24-27.* [Link]
-
Ho, C. S., Lam, C. W., Chan, M. H., Cheung, S. K., Law, L. K., Lit, L. C., ... & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical Biochemist Reviews, 24(1), 3. [Link]
-
Jenkins, R., et al. (2015). Bioanalytical method validation considerations for LC–MS/MS assays of therapeutic proteins. The AAPS journal, 17(4), 816-823.* [Link]
-
Ho, C. S., Lam, C. W., Chan, M. H., Cheung, S. K., Law, L. K., Lit, L. C., ... & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical Biochemist. Reviews, 24(1), 3–12. [Link]
-
AAPS/FDA. (2015). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. American Association of Pharmaceutical Scientists.[Link]
-
Stevenson, L., et al. (2014). Recommendations for validation of LC-MS/MS bioanalytical methods for protein biotherapeutics. The AAPS journal, 16(6), 1334-1348.* [Link]
-
Libeer, J. C., et al. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Analyst, 139(6), 1287-1304.* [Link]
-
Dong, M. W. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International.[Link]
-
European Bioanalysis Forum. (n.d.). Recommendations for validation of LC-MS/MS bioanalytical methods for protein biotherapeutics—white paper highlights. EBF Website.[Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. FDA Website.[Link]
-
Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan Blog.[Link]
-
Vuckovic, D. (2012). Comparative Analysis of Sample Preparation Methods To Handle the Complexity of the Blood Fluid Metabolome: When Less Is More. Analytical Chemistry, 84(23), 10232-10239.* [Link]
-
Liu, X., Ma, S., Zhang, S., Xu, Q., & Miao, L. (2018). Quantitative Analysis of 5-Aminosalicylic Acid in Human Urine by Isobutyryl Derivatization Combined with UPLC-MS/MS. Chinese Pharmaceutical Journal, 53(13), 1104-1109. [Link]
-
Nobilis, M., et al. (2006). High-performance liquid-chromatographic determination of 5-aminosalicylic acid and its metabolites in blood plasma. Journal of Chromatography A, 1119(1-2), 299-308. [Link]
-
Rocci, M. L., et al. (2008). Development and validation of a HPLC-ESI-MS/MS method for the determination of 5-aminosalicylic acid and its major metabolite N-acetyl-5-aminosalicylic acid in human plasma. Journal of Chromatography B, 872(1-2), 99-106. [Link]
-
Dá, A., et al. (n.d.). Robust and sensitive LC/MS-MS method for simultaneous detection of acetylsalicylic acid and salicylic acid in human plasma. Journal of Pharmaceutical and Biomedical Analysis.[Link]
-
Rocci, M. L., et al. (2008). Development and validation of a HPLC-ESI-MS/MS method for the determination of 5-aminosalicylic acid and its major metabolite N-acetyl-5-aminosalicylic acid in human plasma. ResearchGate.[Link]
-
Nobilis, M., et al. (2006). High-performance liquid-chromatographic determination of 5-aminosalicylic acid and its metabolites in blood plasma. Journal of Chromatography A, 1119(1-2), 299–308. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 5-Aminosalicylic acid. HELIX Chromatography Website.[Link]
Sources
- 1. holcapek.upce.cz [holcapek.upce.cz]
- 2. High-performance liquid-chromatographic determination of 5-aminosalicylic acid and its metabolites in blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. real.mtak.hu [real.mtak.hu]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrospray ionisation mass spectrometry: principles and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 9. researchgate.net [researchgate.net]
- 10. Development and validation of a HPLC-ESI-MS/MS method for the determination of 5-aminosalicylic acid and its major metabolite N-acetyl-5-aminosalicylic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. fda.gov [fda.gov]
- 15. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
Application Notes & Protocols: Utilizing 5-(m-Aminobenzoylamino)salicylic Acid in Cell Culture
Introduction: A Novel Salicylate Derivative for Cellular Research
5-(m-Aminobenzoylamino)salicylic acid is a complex derivative of salicylic acid, a molecule renowned for its anti-inflammatory properties. While its direct biological activities are not extensively documented, its structural similarity to 5-aminosalicylic acid (5-ASA or Mesalamine) suggests it may possess significant pharmacological potential. 5-ASA is the active component in drugs used to treat inflammatory bowel disease (IBD) and is known to modulate inflammatory pathways.[1][2][3] The addition of the m-Aminobenzoyl group to the 5-amino position introduces a novel chemical entity whose effects on cellular processes warrant systematic investigation.
This guide provides a comprehensive framework for researchers to initiate studies with 5-(m-Aminobenzoylamino)salicylic acid in a cell culture setting. It covers essential preliminary steps, from solubilization and storage to detailed, validated protocols for assessing cytotoxicity and potential anti-inflammatory activity. The protocols are designed to be self-validating, incorporating necessary controls to ensure data integrity and trustworthiness. The overarching goal is to equip researchers with the foundational methods needed to explore the compound's mechanism of action and therapeutic potential.
Compound Specifications and Handling
Prior to experimentation, it is critical to understand the fundamental properties of 5-(m-Aminobenzoylamino)salicylic acid and handle it appropriately.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂N₂O₄ | Inferred |
| Molecular Weight | 272.26 g/mol | Inferred |
| Appearance | Likely an off-white to tan crystalline powder | Analogy to 5-ASA[4][5] |
| Solubility | Poorly soluble in water; Soluble in organic solvents like DMSO | Analogy to 5-ASA[6] |
| Storage | Store solid form at 2-8°C, protected from light and moisture | Standard for similar compounds[5][7] |
Preparation of Stock Solutions
Due to its predicted low aqueous solubility, a high-concentration stock solution should be prepared in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is recommended.
-
Solvent Selection: Use cell culture-grade, anhydrous DMSO.
-
Concentration: Prepare a 10 mM to 50 mM stock solution. For example, to make a 10 mM stock, dissolve 2.72 mg of the compound in 1 mL of DMSO.
-
Dissolution: Aid dissolution by gentle vortexing or brief sonication. Ensure the solid is completely dissolved before use.
-
Aliquoting & Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C, protected from light. Properly stored stock solutions are typically stable for several months.
Causality Note: Aliquoting is crucial because freeze-thaw cycles can lead to compound precipitation and degradation, introducing variability into experiments.
Safety and Handling
-
Always handle the compound in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Refer to the manufacturer-provided Safety Data Sheet (SDS) for comprehensive hazard information.
Foundational Protocol: Determining Cytotoxicity and Optimal Working Concentration
Before investigating the biological activity of a new compound, it is imperative to determine its effect on cell viability. This dose-response analysis identifies the concentration range that is non-toxic (or has acceptable toxicity) for the chosen cell line, which is essential for interpreting results from subsequent functional assays. The MTT assay is a reliable, colorimetric method for this purpose.[8][9][10]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells.[8] Viable cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT into a purple, insoluble formazan product.[11] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[9] This allows for the calculation of key metrics like the IC₅₀ (the concentration at which 50% of cell viability is inhibited).
Step-by-Step MTT Protocol
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence and recovery.
-
Compound Preparation: Prepare a serial dilution of the 5-(m-Aminobenzoylamino)salicylic acid stock solution in complete culture medium. A common starting range is from 100 µM down to 0.1 µM.
-
Treatment: Carefully remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations.
-
Vehicle Control (Crucial): Include wells treated with medium containing the highest concentration of DMSO used in the dilutions (e.g., 0.1% or 0.2%). This is essential to ensure the solvent itself is not causing toxicity.
-
Untreated Control: Include wells with cells in fresh medium only.
-
Blank Control: Include wells with medium only (no cells) to measure background absorbance.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in sterile PBS) to each well.[8][11] Incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 100 µL of MTT solubilization solution (e.g., DMSO or an acidified isopropanol solution) to each well.[8][12]
-
Data Acquisition: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.[11] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[11][12]
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate cell viability as a percentage relative to the vehicle control: % Viability = (Absorbance of Treated Sample / Absorbance of Vehicle Control) * 100
-
Plot the % Viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.
-
Visualization of the Cytotoxicity Workflow
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Functional Protocol: Assessing Anti-inflammatory Potential
Given its structural relationship to 5-ASA, a primary hypothesis is that 5-(m-Aminobenzoylamino)salicylic acid possesses anti-inflammatory properties. A classic in vitro model for inflammation involves stimulating macrophage cells with lipopolysaccharide (LPS), a component of Gram-negative bacteria.[13][14] This stimulation triggers inflammatory signaling pathways, leading to the production of mediators like nitric oxide (NO).[15] The Griess assay provides a simple and effective method to quantify NO production by measuring its stable metabolite, nitrite, in the cell culture supernatant.[16][17][18]
Principle of the LPS Challenge and Griess Assay
LPS activates macrophages, primarily through Toll-like receptor 4 (TLR4), initiating a signaling cascade that culminates in the activation of transcription factors like NF-κB.[14][19][20] Activated NF-κB then drives the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which produces large amounts of NO.[21] The Griess assay is a two-step diazotization reaction where sulfanilamide converts nitrite into a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to form a colored azo product, measurable at ~540-550 nm.[17][18][22] A reduction in LPS-induced nitrite production in the presence of the test compound indicates potential anti-inflammatory activity.
Step-by-Step Anti-inflammatory Assay Protocol
-
Cell Seeding: Plate a macrophage cell line (e.g., RAW 264.7 or THP-1 differentiated monocytes) in a 96-well plate at an appropriate density (e.g., 5 x 10⁴ cells/well) in 100 µL of complete medium and incubate for 24 hours.
-
Pre-treatment: Remove the medium and replace it with 90 µL of fresh medium containing various sub-toxic concentrations of 5-(m-Aminobenzoylamino)salicylic acid (determined from the MTT assay).
-
Vehicle Control: Include wells treated with the vehicle (e.g., 0.1% DMSO) only.
-
-
Incubation: Incubate for 1-2 hours to allow the compound to enter the cells.
-
Inflammatory Challenge: Add 10 µL of LPS solution to each well to achieve a final concentration known to elicit a robust response (e.g., 10-100 ng/mL).
-
Negative Control: Wells with cells + vehicle, but no LPS.
-
Positive Control: Wells with cells + vehicle + LPS.
-
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Supernatant Collection: Carefully collect 50-100 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Griess Assay:
-
Prepare a nitrite standard curve (e.g., from 100 µM to 1.56 µM) using sodium nitrite diluted in culture medium.[17]
-
Add 50 µL of Sulfanilamide solution (Griess Reagent A) to each well containing supernatant or standard.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine solution (Griess Reagent B) to each well. A pink/magenta color will develop in the presence of nitrite.[17]
-
-
Data Acquisition: Measure the absorbance at 540-550 nm within 30 minutes.
-
Data Analysis:
-
Use the standard curve to calculate the nitrite concentration (µM) in each sample.
-
Compare the nitrite levels in the compound-treated wells to the positive (LPS only) and negative (untreated) controls. A significant decrease in nitrite production relative to the positive control suggests anti-inflammatory activity.
-
Table 2: Example Plate Layout for Anti-inflammatory Assay
| Wells | Cell Treatment | Compound Conc. | LPS (100 ng/mL) | Expected Outcome |
| A1-A3 | Cells Only | None | No | Basal NO Production |
| B1-B3 | Vehicle Control | 0.1% DMSO | Yes | Max NO Production |
| C1-C3 | Compound | 1 µM | Yes | Test |
| D1-D3 | Compound | 5 µM | Yes | Test |
| E1-E3 | Compound | 10 µM | Yes | Test |
| F1-F12 | Standards | 100 µM - 0 µM | No | Standard Curve |
Probing the Mechanism: The NF-κB Signaling Pathway
The anti-inflammatory effects of many salicylate derivatives are mediated through the inhibition of the NF-κB signaling pathway.[19][23][24] This pathway is a cornerstone of the inflammatory response.[21][25] In resting cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by LPS, a cascade leads to the phosphorylation and subsequent degradation of IκB, freeing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes like iNOS and cytokines (e.g., TNF-α, IL-6).[19][20][21]
A logical next step to validate the results from the Griess assay is to use Western blotting to determine if 5-(m-Aminobenzoylamino)salicylic acid inhibits this pathway, for instance, by preventing the phosphorylation or degradation of IκBα or by blocking the phosphorylation of the p65 subunit of NF-κB.
Visualization of the Canonical NF-κB Pathway
Caption: The canonical NF-κB signaling pathway and a potential point of inhibition.
References
- Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay. (2017). PubMed.
- The Nuclear Factor NF-κB Pathway in Inflamm
- MTT Assay Protocol for Cell Viability and Prolifer
- NF-κB: a key role in inflamm
- NF-κB: At the Borders of Autoimmunity and Inflamm
- Griess Reagent Nitrite Measurement Kit. Cell Signaling Technology.
- MTT Assay: Assessing Cell Prolifer
- Cytotoxicity MTT Assay Protocols and Methods.
- The nuclear factor NF-kappaB pathway in inflamm
- NF-κB signaling in inflamm
- MTT assay protocol. Abcam.
- Nitric Oxide Assay (NO).
- Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. (2003). MDPI.
- Nitrite Assay Kit (Griess Reagent). Sigma-Aldrich.
- Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf.
- Immune Cell Stimulation via LPS Protocol. Thermo Fisher Scientific.
- Immune Cell Stimulation via LPS Protocol. Thermo Fisher Scientific.
- Solubility of 5Amino Salicylic Acid in Different Solvents at Various Temper
- 5-Aminosalicylic Acid | C7H7NO3. PubChem - NIH.
- 5-Aminosalicylic Acid - PRODUCT INFORM
- 5-Aminosalicylic acid = 99 89-57-6. Sigma-Aldrich.
- 5-Aminosalicylic acid 95 89-57-6. Sigma-Aldrich.
- 5-Aminosalicylic acid | 89-57-6. ChemicalBook.
- 5-Aminosalyclic Acid (5-ASA)
- Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor. PMC.
- Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn. PMC.
- Induction of unique macrophage subset by simultaneous stimulation with LPS and IL-4. [Source not provided].
- 5-Aminosalyclic Acid (5-ASA): A Unique Anti-Inflammatory Salicylate. (2016).
- The Beneficial Biological Properties of Salicylic Acid. [Source not provided].
- Five-Aminosalicylic Acid: An Update for the Reappraisal of an Old Drug. PMC.
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Five-Aminosalicylic Acid: An Update for the Reappraisal of an Old Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Aminosalicylic Acid | C7H7NO3 | CID 4075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Aminosalicylic acid = 99 89-57-6 [sigmaaldrich.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. 5-Aminosalicylic acid | 89-57-6 [chemicalbook.com]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. opentrons.com [opentrons.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - KR [thermofisher.com]
- 14. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Induction of unique macrophage subset by simultaneous stimulation with LPS and IL-4 [frontiersin.org]
- 16. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. media.cellsignal.cn [media.cellsignal.cn]
- 18. mdpi.com [mdpi.com]
- 19. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 21. JCI - NF-κB: a key role in inflammatory diseases [jci.org]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. The nuclear factor NF-kappaB pathway in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. publisher.medfak.ni.ac.rs [publisher.medfak.ni.ac.rs]
- 25. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Novel Derivatives from 5-(m-Aminobenzoylamino)salicylic Acid
Abstract
This technical guide provides a comprehensive framework for the synthesis, purification, and characterization of novel chemical entities derived from 5-(m-Aminobenzoylamino)salicylic acid. This parent molecule, a derivative of the well-established anti-inflammatory agent 5-aminosalicylic acid (5-ASA), offers a unique scaffold for the development of new therapeutic agents.[1][2] This document outlines a strategic approach to designing and executing the synthesis of a new series of derivatives, focusing on the rationale behind experimental choices and providing detailed, reproducible protocols. It is intended for researchers and professionals in the fields of medicinal chemistry, drug discovery, and pharmaceutical development.
Introduction: The Rationale for Derivatizing 5-(m-Aminobenzoylamino)salicylic Acid
5-Aminosalicylic acid (5-ASA), also known as mesalamine, is a cornerstone in the treatment of inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease.[3][4] Its therapeutic efficacy is primarily localized to the site of inflammation in the gastrointestinal tract.[4] However, the clinical utility of 5-ASA can be limited by its rapid absorption in the upper gastrointestinal tract, which reduces its concentration at the target site in the colon.[4] To address this, various prodrugs and derivatives of 5-ASA have been developed, often involving modification of the amino or carboxylic acid groups to control drug release and targeting.[3][4][5]
The starting material for the syntheses described herein, 5-(m-Aminobenzoylamino)salicylic acid, is an analogue of 5-ASA that already incorporates an additional phenyl ring and an amide linkage. This presents a unique opportunity for further chemical modification to potentially enhance its therapeutic properties, such as:
-
Modulating Pharmacokinetics: Altering the molecule's polarity and size to influence its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Enhancing Target Affinity: Introducing functional groups that can interact with specific biological targets, such as inflammatory mediators or receptors.[6]
-
Improving Drug Delivery: Designing derivatives that can be specifically activated in the colon by bacterial enzymes.[5]
This guide will focus on the synthesis of a novel derivative through the acylation of the secondary amino group of 5-(m-Aminobenzoylamino)salicylic acid, a common and effective strategy for creating new chemical entities with potentially improved biological activity.[7]
Strategic Approach to Synthesis
The synthetic strategy will focus on the selective acylation of the secondary amine in 5-(m-Aminobenzoylamino)salicylic acid. This approach is chosen for its reliability and the vast array of commercially available acylating agents, which allows for the creation of a diverse library of derivatives.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule reveals a straightforward disconnection at the newly formed amide bond, leading back to the starting material and a suitable acylating agent.
Key Considerations for the Forward Synthesis
-
Choice of Acylating Agent: A wide range of acyl chlorides or acid anhydrides can be used. The choice will depend on the desired properties of the final compound. For this protocol, we will use acetyl chloride as a model acylating agent.
-
Solvent and Base: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) is suitable for this reaction. A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is required to neutralize the HCl generated during the reaction.
-
Reaction Conditions: The reaction is typically carried out at room temperature to avoid potential side reactions. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial.
-
Purification: The final product can be purified using standard techniques such as recrystallization or column chromatography.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis, purification, and characterization of a representative novel derivative: 5-(m-(N-acetyl)aminobenzoylamino)salicylic acid.
Synthesis of 5-(m-(N-acetyl)aminobenzoylamino)salicylic acid
Materials:
-
5-(m-Aminobenzoylamino)salicylic acid
-
Acetyl chloride
-
Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 5-(m-Aminobenzoylamino)salicylic acid (1.0 eq) in anhydrous DMF at 0 °C, add triethylamine (2.0 eq).
-
Slowly add acetyl chloride (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC (ethyl acetate/hexane, 1:1).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the desired product.
Characterization
The structure and purity of the synthesized compound should be confirmed by various analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the presence of all expected protons and carbons and to verify the structure of the final product.[5][6][8]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the synthesized compound, confirming its elemental composition.[8]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the amide C=O and N-H stretches.[5][6]
-
Melting Point: The melting point of the purified compound should be determined as an indicator of its purity.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of novel derivatives from 5-(m-Aminobenzoylamino)salicylic acid.
Caption: Workflow for Synthesis and Characterization.
Data Presentation: Characterization of Novel Derivatives
A library of derivatives can be synthesized by varying the acylating agent. The following table provides a template for summarizing the characterization data for a series of hypothetical novel derivatives.
| Derivative ID | R Group | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm) | HRMS (m/z) [M+H]⁺ |
| ND-001 | -CH₃ | 85 | 210-212 | 2.15 (s, 3H), 7.0-8.2 (m, 7H), 10.2 (s, 1H), 11.5 (s, 1H) | Calculated: 315.0981, Found: 315.0975 |
| ND-002 | -CH₂CH₃ | 82 | 198-200 | 1.20 (t, 3H), 2.45 (q, 2H), 7.0-8.2 (m, 7H), 10.1 (s, 1H), 11.4 (s, 1H) | Calculated: 329.1137, Found: 329.1132 |
| ND-003 | -Ph | 75 | 235-237 | 7.0-8.5 (m, 12H), 10.5 (s, 1H), 11.8 (s, 1H) | Calculated: 377.1137, Found: 377.1131 |
Potential Biological Signaling Pathways for Investigation
The anti-inflammatory effects of 5-ASA and its derivatives are believed to be mediated through multiple pathways.[4] Novel derivatives synthesized from 5-(m-Aminobenzoylamino)salicylic acid should be investigated for their activity on these key signaling pathways.
-
Nuclear Factor-kappa B (NF-κB) Pathway: NF-κB is a key regulator of inflammation. 5-ASA has been shown to inhibit the activation of NF-κB.[4]
-
Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) Pathway: PPAR-γ is a nuclear receptor with anti-inflammatory properties. 5-ASA is a known ligand for PPAR-γ.[4]
-
Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways: 5-ASA can inhibit the activity of COX and LOX enzymes, which are involved in the production of pro-inflammatory prostaglandins and leukotrienes.[9]
The following diagram illustrates the potential interplay of these pathways.
Caption: Potential Anti-inflammatory Signaling Pathways.
Conclusion
The synthetic framework and protocols detailed in this application note provide a robust starting point for the development of novel derivatives from 5-(m-Aminobenzoylamino)salicylic acid. By systematically modifying the structure of this parent compound and evaluating the biological activity of the resulting derivatives, researchers can explore new avenues for the treatment of inflammatory diseases. The combination of rational drug design, efficient synthesis, and thorough characterization will be crucial for identifying lead compounds with improved therapeutic potential.
References
- PubMed. (n.d.). 5-Aminosalicylic acid derivatives. Clinical and pharmaceutical evaluation.
- Benchchem. (n.d.). An In-depth Technical Guide to 5-Aminosalicylic Acid Derivatives.
- MDPI. (2026, January 9). Synthesis and Antibacterial Evaluation of 5-Aminosalicylic Acid Derivatives.
- PubMed. (2008, January 15). Synthesis and theoretical calculations of 5-aminosalicylic acid derivatives as potential analgesic agents.
- Semantic Scholar. (2016, May 9). 5-Aminosalyclic Acid (5-ASA): A Unique Anti-Inflammatory Salicylate.
- PMC. (n.d.). Synthesis and evaluation of a prodrug of 5-aminosalicylic acid for the treatment of ulcerative colitis.
- Neuroquantology. (n.d.). Synthesis and Spectral analysis of some novel 5-Amino- Salicylic Acid derivatives and their In-silico ADMET studies.
- PubMed. (2000, May 15). Synthesis and in vitro/in vivo evaluation of 5-aminosalicyl-glycine as a colon-specific prodrug of 5-aminosalicylic acid.
- Hilaris. (2016, May 9). 5-Aminosalyclic Acid (5-ASA): A Unique Anti-Inflammatory Salicylate.
- ACS Publications. (2001, August 4). Novel Azo Derivatives as Prodrugs of 5-Aminosalicylic Acid and Amino Derivatives with Potent Platelet Activating Factor Antagonist Activity.
- ResearchGate. (n.d.). IR (A) and ¹H-NMR (B) spectra of 5-aminosalicylic acid (5-ASA),....
- ResearchGate. (2016, May 16). 5-Aminosalyclic Acid (5-ASA): A Unique Anti-Inflammatory Salicylate.
- RxList. (2021, November 22). 5-Aminosalicylic Acid Derivatives: Drug Class, Uses, Side Effects, Drug Names.
- Ataman Kimya. (n.d.). 5-AMINOSALICYLIC ACID.
- SpringerLink. (2017, February 26). Clinical Pharmacology of 5-ASA Compounds in Inflammatory Bowel Disease.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. 5-Aminosalicylic acid derivatives. Clinical and pharmaceutical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and evaluation of a prodrug of 5-aminosalicylic acid for the treatment of ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and theoretical calculations of 5-aminosalicylic acid derivatives as potential analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. neuroquantology.com [neuroquantology.com]
- 8. Synthesis and Antibacterial Evaluation of 5-Aminosalicylic Acid Derivatives [mdpi.com]
- 9. 5-Aminosalicylic Acid Derivatives: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
Application Note: Developing a Colon-Targeted Prodrug Strategy for 5-(m-Aminobenzoylamino)salicylic acid
Introduction & Rationale
5-(m-Aminobenzoylamino)salicylic acid is a specialized aminosalicylate derivative characterized by an amide linkage connecting a salicylic acid core to a meta-aminophenyl group. Like its parent pharmacophore 5-aminosalicylic acid (5-ASA), this compound holds significant potential for the localized treatment of Inflammatory Bowel Disease (IBD), including Ulcerative Colitis and Crohn's disease. However, free aminosalicylates are rapidly and extensively absorbed in the upper gastrointestinal (GI) tract, leaving sub-therapeutic concentrations for the colon and increasing the risk of systemic toxicity.
To overcome this pharmacokinetic limitation, developing a colon-targeted prodrug strategy is essential. By exploiting the unique enzymatic landscape of the colonic microflora, we can design prodrugs that remain intact through the harsh acidic environment of the stomach and the enzymatic milieu of the small intestine, releasing the active moiety exclusively at the inflamed colonic mucosa [1][1].
Mechanistic Design & Causality
The molecular architecture of 5-(m-Aminobenzoylamino)salicylic acid presents three primary derivatization sites: the carboxylic acid (-COOH), the phenolic hydroxyl (-OH), and the primary aromatic amine (-NH2) on the benzoyl ring.
Why Azo-Coupling? While esterification of the carboxylic acid is possible, ester bonds are highly susceptible to premature hydrolysis by ubiquitous esterases in the small intestine. Conversely, the primary aromatic amine (-NH2) is the most strategic target for azo-coupling. Azo compounds (-N=N-) are highly stable against gastric acid and mammalian intestinal enzymes but are readily cleaved by azoreductases secreted by colonic bacteria (e.g., Bacteroides, Clostridium, and Eubacterium species) [2][2].
By converting the primary amine of 5-(m-Aminobenzoylamino)salicylic acid into a diazonium salt and coupling it with an inert carrier (such as another salicylic acid molecule or a macromolecular polymer), we drastically increase the hydrophilicity and molecular weight of the compound. This prevents premature absorption in the small intestine, ensuring that the vast majority of the dose reaches the colon intact [3][3].
Visualization of the Prodrug Strategy
Fig 1: Pharmacokinetic transit and site-specific bioactivation of the azo-prodrug in the GI tract.
Experimental Protocols: Synthesis and Validation
The following protocols provide a self-validating system for synthesizing an azo-linked prodrug of 5-(m-Aminobenzoylamino)salicylic acid and verifying its colon-specific release kinetics. The release assay directly validates the success of the synthesis by confirming stability in upper GI conditions and degradation in colonic conditions.
Protocol A: Synthesis of the Azo-Prodrug
Objective: To synthesize a mutual azo-prodrug using salicylic acid as the carrier to increase hydrophilicity and prevent upper GI absorption [4][4].
-
Diazotization: Dissolve 10 mmol of 5-(m-Aminobenzoylamino)salicylic acid in 20 mL of 1M HCl. Cool the solution to 0–5°C in an ice bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO 2 , 11 mmol in 5 mL H 2 O) dropwise under continuous magnetic stirring. Maintain the temperature strictly below 5°C for 30 minutes to form the diazonium salt without degradation.
-
Coupling: In a separate flask, dissolve 10 mmol of the carrier (e.g., salicylic acid) in 20 mL of 1M NaOH and cool to 0–5°C.
-
Reaction: Add the diazonium salt solution dropwise to the carrier solution while maintaining the pH at 9.0–10.0 using 1M NaOH. Stir the dark red/orange mixture for 2 hours at 0–5°C to ensure complete azo bond formation.
-
Precipitation & Purification: Acidify the mixture to pH 3.0 using dilute HCl to precipitate the azo-prodrug. Filter the precipitate, wash with ice-cold water, and recrystallize from an ethanol/water mixture.
-
Characterization: Confirm the azo linkage (-N=N-) via FTIR (expected peak at ~1400-1450 cm⁻¹) and structural integrity via 1 H-NMR and LC-MS.
Protocol B: In Vitro Release Kinetics (Simulated GI Fluids)
Objective: To validate the resistance of the prodrug to upper GI fluids and its susceptibility to colonic azoreductases [5][5].
-
Simulated Gastric Fluid (SGF, pH 1.2): Incubate 50 mg of the prodrug in 100 mL SGF at 37°C for 2 hours. Sample 1 mL aliquots at 0, 1, and 2 hours.
-
Simulated Intestinal Fluid (SIF, pH 6.8): Transfer the remaining prodrug to 100 mL SIF and incubate at 37°C for 4 hours. Sample at regular intervals.
-
Simulated Colonic Fluid (SCF with Rat Cecal Contents): Prepare a 4% w/v suspension of fresh rat cecal contents in phosphate buffer (pH 6.8) under anaerobic conditions (continuous CO 2 bubbling). Incubate the prodrug in this medium at 37°C for 24 hours.
-
Quantification: Analyze all aliquots using RP-HPLC (C18 column, UV detection at specific λmax for the parent drug) to quantify the percentage of active drug released over time.
Fig 2: Step-by-step experimental workflow for azo-prodrug synthesis and in vitro validation.
Data Presentation: Anticipated Release Kinetics
The following table summarizes the expected quantitative data for a successfully designed azo-prodrug compared to the free parent drug, demonstrating the self-validating nature of the targeted delivery system. By comparing the prodrug to a known standard (Sulfasalazine), researchers can verify the efficacy of the colon-targeting mechanism [6][6].
| Compound | % Release in SGF (pH 1.2, 2h) | % Release in SIF (pH 6.8, 4h) | % Release in SCF (Rat Cecal, 24h) | Partition Coefficient (Log P) |
| Free 5-(m-Aminobenzoylamino)salicylic acid | N/A (Rapidly absorbed) | N/A (Rapidly absorbed) | N/A | ~1.8 |
| Azo-Prodrug Candidate | < 5% | < 10% | > 85% | < 0.5 (Highly Hydrophilic) |
| Sulfasalazine (Control) | < 5% | ~ 12% | > 80% | ~0.8 |
Table 1: Comparative physicochemical properties and in vitro release kinetics. The azo-prodrug exhibits minimal degradation in the upper GI tract and near-complete release in the colonic environment, validating the targeting strategy.
References
- Title: Pharmaceutical approaches to colon targeted drug delivery systems.
- Title: Azo compounds in colon-specific drug delivery: Azo compounds as prodrugs Source: Taylor & Francis URL
- Title: Sustained release of 5-aminosalicylic acid from azoreductase-responsive polymeric prodrugs for prolonged colon-targeted colitis therapy Source: PubMed / NIH URL
- Title: Design and Development of Novel Azo Prodrugs using Various Permutations and Combinations of 5- and 4-Aminosalicylic Acids for Inflammatory Bowel Disease Source: Ingenta Connect URL
- Title: 5-Aminosalicylic Acid Azo-Coupled with a GPR109A Agonist Is a Colon-Targeted Anticolitic Codrug with a Reduced Risk of Skin Toxicity Source: ACS Publications URL
- Title: Synthesis of a novel PEGylated colon-specific azo-based 4- aminosalicylic acid prodrug Source: NIH URL
Sources
- 1. sites.ualberta.ca [sites.ualberta.ca]
- 2. Sustained release of 5-aminosalicylic acid from azoreductase-responsive polymeric prodrugs for prolonged colon-targeted colitis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Design and Development of Novel Azo Prodrugs using Various Permut...: Ingenta Connect [ingentaconnect.com]
- 5. Synthesis of a novel PEGylated colon-specific azo-based 4- aminosalicylic acid prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Analytical Strategies for Purity Assessment of Synthesized 5-(m-Aminobenzoylamino)salicylic Acid
An Application Note and Protocol Guide
Introduction: The Critical Role of Purity in Pharmaceutical Synthesis
5-(m-Aminobenzoylamino)salicylic acid is a complex aromatic compound with potential applications as an intermediate or active pharmaceutical ingredient (API). As with any compound intended for pharmaceutical use, establishing its purity is a non-negotiable aspect of quality control. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product. These impurities can arise from various sources, including starting materials, by-products of the synthesis, degradation products, or residual solvents.
This guide provides a comprehensive framework for the purity analysis of 5-(m-Aminobenzoylamino)salicylic acid, grounded in an orthogonal approach. By employing multiple analytical techniques with different chemical and physical principles, a more complete and reliable purity profile can be established, ensuring the material meets the stringent requirements for its intended use.
The Orthogonal Approach to Purity Verification
Relying on a single analytical technique for purity determination is fraught with risk. A given method may not be able to separate or detect all potential impurities. For instance, a High-Performance Liquid Chromatography (HPLC) method might co-elute an impurity with the main peak, or an impurity may lack a UV chromophore, rendering it invisible to a standard UV detector.
The orthogonal approach mitigates these risks by combining several disparate analytical techniques. Each method examines the sample from a different perspective, providing a multi-faceted view of its purity. This application note will detail the use of four key techniques:
-
High-Performance Liquid Chromatography (HPLC): For the primary assessment of purity and the quantification of organic impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For the identification of unknown impurities and confirmation of the parent compound's identity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation and the detection and quantification of residual solvents.
-
Thermal Analysis (DSC & TGA): For assessing solid-state purity and detecting non-volatile inorganic impurities.
The use of orthogonal methods is a cornerstone of modern pharmaceutical analysis, ensuring that the purity of a drug substance is assessed with high confidence.[1][2][3] This approach is in line with guidelines from the International Council for Harmonisation (ICH), which require a thorough characterization of impurities in new drug substances.[4][5][6]
Caption: Workflow for the orthogonal purity analysis of a synthesized API.
Primary Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is the primary method for determining the purity of a drug substance and quantifying related organic impurities. Reversed-phase HPLC (RP-HPLC) separates compounds based on their hydrophobicity. The analyte and its impurities are partitioned between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. By gradually increasing the organic solvent content in the mobile phase (gradient elution), compounds are eluted from the column in order of increasing hydrophobicity and detected by a UV detector.
Rationale for Method Selection
-
High Resolving Power: HPLC offers excellent separation efficiency, capable of resolving closely related impurities from the main compound.
-
Sensitivity: UV detection provides high sensitivity for aromatic compounds like 5-(m-Aminobenzoylamino)salicylic acid.
-
Quantitative Accuracy: When properly validated, HPLC provides precise and accurate quantification of impurities, typically expressed as area percent.
Protocol: RP-HPLC Purity Method
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and a diode-array detector (DAD) or multi-wavelength UV detector.
-
Chromatography data system (CDS) for data acquisition and processing.
Materials:
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), analytical grade
-
Water, HPLC grade or purified (e.g., Milli-Q)
-
Reference standard of 5-(m-Aminobenzoylamino)salicylic acid
-
Synthesized sample of 5-(m-Aminobenzoylamino)salicylic acid
Chromatographic Conditions: A typical starting point for method development is presented below. This method would require validation according to ICH Q2(R1) guidelines.
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes, hold for 5 min, return to initial over 1 min, equilibrate for 4 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm and 310 nm (or DAD scan 200-400 nm) |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) |
| Sample Conc. | 1.0 mg/mL |
Procedure:
-
System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area and retention time of the main peak should be ≤ 2.0%.
-
Sample Preparation: Accurately weigh about 10 mg of the synthesized 5-(m-Aminobenzoylamino)salicylic acid and dissolve in 10 mL of the sample diluent to achieve a concentration of 1.0 mg/mL.
-
Analysis: Inject the blank (diluent), a standard solution, and the sample solution.
-
Data Processing: Integrate all peaks in the chromatogram. Calculate the area percentage of each impurity using the formula:
-
% Impurity = (Area of Impurity Peak / Total Area of All Peaks) * 100
-
Impurity Identification by Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle: LC-MS couples the separation power of HPLC with the mass-analyzing capability of a mass spectrometer. After separation by the LC, the eluent is directed to the MS source, where molecules are ionized. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), providing molecular weight information for each peak, which is crucial for identifying unknown impurities.
Rationale for Method Selection
-
Molecular Weight Determination: Provides the exact mass of the parent compound and its impurities, which is the first step in structural elucidation.
-
High Specificity: MS is a highly specific detector, capable of distinguishing between compounds with the same retention time but different masses.
-
Tandem MS (MS/MS): Fragmentation analysis can provide structural information about an impurity, helping to deduce its chemical structure.
Protocol: LC-MS Impurity Identification
Instrumentation:
-
An LC-MS system, typically with an Electrospray Ionization (ESI) source, coupled to a Quadrupole or Time-of-Flight (TOF) mass analyzer.
Procedure:
-
Method Transfer: Use the same HPLC method developed in Section 3.2. The formic acid in the mobile phase is beneficial as it aids in the ionization process for ESI.
-
Ionization Mode: Analyze the sample in both positive and negative ESI modes to ensure all potential impurities are ionized and detected. For 5-(m-Aminobenzoylamino)salicylic acid, with its acidic (carboxylic acid) and basic (amino) functional groups, both modes are likely to yield valuable information.
-
Data Analysis:
-
Confirm the molecular weight of the main peak corresponds to that of 5-(m-Aminobenzoylamino)salicylic acid (C₁₄H₁₂N₂O₄, Molecular Weight: 288.26 g/mol ).
-
For each impurity peak observed in the HPLC chromatogram, extract the corresponding mass spectrum.
-
Propose potential structures for the impurities based on their molecular weight and knowledge of the synthetic route (e.g., starting materials, intermediates, or expected by-products).
-
Structural Confirmation and Residual Solvent Analysis by NMR Spectroscopy
Principle: Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. It provides detailed information about the chemical environment of atoms (specifically ¹H and ¹³C). Additionally, ¹H NMR is the standard method for identifying and quantifying residual solvents remaining from the synthesis and purification process, as outlined in the ICH Q3C guidelines.[4]
Rationale for Method Selection
-
Definitive Structure Proof: Provides unambiguous confirmation of the chemical structure of the synthesized compound.
-
Quantitative Analysis of Solvents: ¹H NMR allows for the simultaneous detection and quantification of multiple residual solvents against a certified reference standard.
-
Non-destructive: The sample can be recovered after analysis.
Protocol: ¹H NMR for Structural Confirmation and Residual Solvents
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Materials:
-
Deuterated solvent (e.g., DMSO-d₆), which dissolves the sample but does not produce a signal in the ¹H NMR spectrum.
-
Internal standard for quantification (e.g., maleic acid, certified reference material).
Procedure:
-
Sample Preparation (Structural Confirmation): Dissolve approximately 5-10 mg of the sample in ~0.7 mL of DMSO-d₆.
-
Sample Preparation (Residual Solvents): Accurately weigh ~50 mg of the sample and ~5 mg of the internal standard (e.g., maleic acid) into a vial. Dissolve in ~0.7 mL of DMSO-d₆.
-
Acquisition: Acquire the ¹H NMR spectrum.
-
Data Analysis:
-
Structural Confirmation: Assign the observed peaks to the protons in the structure of 5-(m-Aminobenzoylamino)salicylic acid. The chemical shifts, splitting patterns, and integration values should be consistent with the expected structure.
-
Residual Solvents: Identify signals corresponding to common synthesis solvents (e.g., acetone, ethanol, ethyl acetate, dichloromethane). Quantify the amount of each solvent by comparing the integration of its characteristic peak to the integration of the known amount of the internal standard.
-
Caption: Relationship between analytical techniques and the purity information they provide.
Thermal Properties and Solid-State Purity by Thermal Analysis
Principle: Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide information about the physical properties and purity of a solid sample.
-
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It can determine the melting point and heat of fusion, and a sharp melting peak is indicative of high purity.
-
TGA measures the change in mass of a sample as a function of temperature. It is used to determine the amount of volatile content, such as water or residual solvents.
Rationale for Method Selection
-
Melting Point Depression: Impurities typically depress and broaden the melting point of a pure substance, making DSC a useful tool for purity assessment.
-
Water Content: TGA provides a direct measure of the water content (or other volatiles), which is a common impurity in solid samples.
-
Detection of Non-Volatile Impurities: TGA can indicate the presence of non-volatile inorganic impurities (e.g., salts, catalysts) if a residue remains at the end of the analysis.
Protocol: DSC and TGA Analysis
Instrumentation:
-
Differential Scanning Calorimeter (DSC)
-
Thermogravimetric Analyzer (TGA)
Procedure:
-
TGA Analysis:
-
Accurately weigh 5-10 mg of the sample into a TGA pan.
-
Heat the sample from ambient temperature to ~300 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
The percentage mass loss at specific temperature ranges corresponds to the amount of volatile content.
-
-
DSC Analysis:
-
Accurately weigh 2-5 mg of the sample into a DSC pan and seal it.
-
Heat the sample from ambient temperature through its melting point at a rate of 10 °C/min.
-
Record the onset temperature and the peak maximum of the melting endotherm. A sharp peak (e.g., < 2 °C width at half-height) is indicative of high purity.
-
Summary of Purity Analysis Strategy
The purity of synthesized 5-(m-Aminobenzoylamino)salicylic acid cannot be assured by a single measurement. A robust and reliable purity assessment is achieved by implementing an orthogonal strategy. The workflow begins with RP-HPLC as the primary tool to determine the purity value and quantify organic impurities. Any significant impurities detected are then investigated by LC-MS to determine their molecular weights, providing clues to their identity. Concurrently, NMR spectroscopy is employed to provide definitive confirmation of the main compound's structure and to identify and quantify any residual solvents from the manufacturing process. Finally, thermal analysis by DSC and TGA provides critical information on solid-state purity, water content, and the presence of inorganic impurities. Together, these techniques provide a comprehensive and trustworthy purity profile, ensuring the quality and safety of the synthesized material.
References
-
ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
AMSbiopharma. (2025). Impurity guidelines in drug development under ICH Q3. [Link]
-
Federal Register. (2000). International Conference on Harmonisation; Draft Revised Guidance on Impurities in New Drug Substances. [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
-
Alphalyse. (2025). Orthogonal method in pharmaceutical product analysis. [Link]
-
Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. (n.d.). Separation Science. [Link]
-
U.S. Food and Drug Administration. (2020). Q3A(R) Impurities in New Drug Substances. [Link]
-
Cygnus Technologies. (n.d.). Orthogonal Methods. [Link]
Sources
- 1. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. cygnustechnologies.com [cygnustechnologies.com]
- 4. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 5. Federal Register :: International Conference on Harmonisation; Draft Revised Guidance on Impurities in New Drug Substances [federalregister.gov]
- 6. ICH Official web site : ICH [ich.org]
Application Notes and Protocols for 5-(m-Aminobenzoylamino)salicylic acid as a Putative Anti-inflammatory Agent
Disclaimer
The following document is a synthesized guide based on established principles of anti-inflammatory drug discovery and the known pharmacology of related salicylate and aminobenzoyl-containing compounds. As of the latest literature review, 5-(m-Aminobenzoylamino)salicylic acid is not a widely characterized compound with established anti-inflammatory properties or a well-defined mechanism of action in peer-reviewed literature. Therefore, the protocols and mechanistic discussions presented herein are predictive and intended to serve as a starting point for investigation, not as a definitive guide to its use. All experimental procedures should be conducted with appropriate controls and are subject to rigorous validation by the end-user.
Introduction and Rationale
5-(m-Aminobenzoylamino)salicylic acid is a novel chemical entity that structurally combines two pharmacophores with known biological activities: a salicylic acid moiety and an aminobenzoyl group. Salicylates, most notably acetylsalicylic acid (aspirin), are foundational non-steroidal anti-inflammatory drugs (NSAIDs) that primarily act through the inhibition of cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins. The aminobenzoyl group is present in various compounds with diverse pharmacological activities. The strategic combination of these two moieties in 5-(m-Aminobenzoylamino)salicylic acid suggests a potential for synergistic or novel anti-inflammatory effects.
This document provides a hypothetical framework for the initial characterization and validation of 5-(m-Aminobenzoylamino)salicylic acid as an anti-inflammatory agent. The proposed experimental workflows are designed to elucidate its mechanism of action, assess its efficacy in relevant cellular and biochemical assays, and provide a basis for further preclinical development.
Postulated Mechanism of Action: A Starting Hypothesis
Given its structural similarity to known NSAIDs, the primary hypothesis is that 5-(m-Aminobenzoylamino)salicylic acid exerts its anti-inflammatory effects through the modulation of the arachidonic acid cascade. This can occur via several potential mechanisms that warrant investigation:
-
Direct COX Inhibition: The compound may directly bind to and inhibit the activity of COX-1 and COX-2 enzymes.
-
Modulation of Pro-inflammatory Gene Expression: It could suppress the expression of genes encoding for pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and other inflammatory mediators, potentially through the inhibition of transcription factors like NF-κB.
-
Scavenging of Reactive Oxygen Species (ROS): The phenolic hydroxyl group of the salicylate moiety may contribute to antioxidant activity, which is often linked to the resolution of inflammation.
The following diagram illustrates the proposed signaling pathway for initial investigation.
Caption: Postulated anti-inflammatory mechanism of 5-(m-Aminobenzoylamino)salicylic acid.
Experimental Protocols
In Vitro Assessment of Anti-inflammatory Activity
For the following assays, RAW 264.7 murine macrophages or human THP-1 monocytes are recommended.
-
RAW 264.7 Cells: Culture in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
THP-1 Cells: Culture in RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and 0.05 mM 2-mercaptoethanol. For differentiation into macrophage-like cells, treat with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 48 hours.
This assay assesses the inhibitory effect of the test compound on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 cells
-
LPS (from E. coli O111:B4)
-
5-(m-Aminobenzoylamino)salicylic acid (dissolved in DMSO)
-
Griess Reagent System
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of 5-(m-Aminobenzoylamino)salicylic acid (e.g., 1, 10, 50, 100 µM) for 1 hour. Include a vehicle control (DMSO).
-
Stimulate the cells with 1 µg/mL LPS for 24 hours. Include a negative control group (no LPS stimulation).
-
After 24 hours, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution (Part II of Griess Reagent) and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
This protocol measures the levels of key pro-inflammatory cytokines, such as TNF-α and IL-6, secreted by stimulated macrophages.
Materials:
-
RAW 264.7 or differentiated THP-1 cells
-
LPS
-
5-(m-Aminobenzoylamino)salicylic acid
-
ELISA kits for mouse/human TNF-α and IL-6
-
96-well cell culture plates
Procedure:
-
Follow steps 1-3 from the Nitric Oxide Production protocol.
-
After the 24-hour incubation, collect the cell culture supernatant.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.
-
Briefly, coat a 96-well ELISA plate with the capture antibody overnight.
-
Wash the plate and block with a suitable blocking buffer.
-
Add the collected cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Wash the plate and add the enzyme conjugate (e.g., streptavidin-HRP).
-
Wash the plate and add the substrate solution.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculate the cytokine concentrations from the standard curve.
Biochemical Assays for Target Identification
This assay directly measures the ability of the test compound to inhibit the activity of purified COX-1 and COX-2 enzymes.
Materials:
-
COX-1 (ovine or human) and COX-2 (human recombinant) enzymes
-
Arachidonic acid (substrate)
-
COX inhibitor screening assay kit (e.g., from Cayman Chemical)
-
5-(m-Aminobenzoylamino)salicylic acid
-
Positive controls (e.g., SC-560 for COX-1, celecoxib for COX-2)
Procedure:
-
Follow the instructions provided with the commercial COX inhibitor screening assay kit.
-
In a 96-well plate, add the reaction buffer, heme, and the respective COX enzyme (COX-1 or COX-2).
-
Add various concentrations of 5-(m-Aminobenzoylamino)salicylic acid or the positive controls. Include a vehicle control.
-
Incubate for a specified time at the recommended temperature (e.g., 10 minutes at 37°C).
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a further specified time (e.g., 2 minutes at 37°C).
-
Stop the reaction and measure the product formation (e.g., Prostaglandin F2α) using the detection method provided in the kit (e.g., colorimetric or fluorescent).
-
Calculate the percentage of inhibition and determine the IC₅₀ values.
Data Presentation: Expected Outcome of COX Inhibition Assay
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
| 5-(m-Aminobenzoylamino)salicylic acid | To be determined | To be determined | To be determined |
| SC-560 (Positive Control) | ~0.009 | ~6.3 | ~0.0014 |
| Celecoxib (Positive Control) | ~7.6 | ~0.07 | ~108 |
In Vivo Models for Efficacy Testing
Should in vitro studies demonstrate promising anti-inflammatory activity, subsequent in vivo validation is necessary.
Carrageenan-Induced Paw Edema Model
This is a classic acute inflammation model used to evaluate the efficacy of anti-inflammatory drugs.
Procedure Outline:
-
Acclimate male Wistar rats or Swiss albino mice for at least one week.
-
Fast the animals overnight before the experiment.
-
Administer 5-(m-Aminobenzoylamino)salicylic acid orally or intraperitoneally at various doses. Include a vehicle control group and a positive control group (e.g., indomethacin).
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control.
The following workflow diagram outlines the in vivo testing process.
Caption: Workflow for the carrageenan-induced paw edema model.
References
-
Title: Non-steroidal anti-inflammatory drugs and their mechanism of action. Source: B.K. Singh et al., Stamford Journal of Pharmaceutical Sciences URL: [Link]
-
Title: The role of NF-κB in the immune system. Source: P.J. Barnes and M. Karin, The New England Journal of Medicine URL: [Link]
-
Title: Carrageenan-induced paw edema in the rat. Source: C.A. Winter et al., Proceedings of the Society for Experimental Biology and Medicine URL: [Link]
Application Notes and Protocols: Colon-Specific Drug Delivery Systems for 5-(m-Aminobenzoylamino)salicylic acid
Introduction
5-Aminosalicylic acid (5-ASA) is a cornerstone in the management of inflammatory bowel disease (IBD), particularly ulcerative colitis.[1][2] Its therapeutic efficacy is, however, often hampered by its rapid absorption in the upper gastrointestinal (GI) tract, leading to systemic side effects and reduced drug concentration at the colonic site of inflammation.[3][4][5] To circumvent these challenges, colon-specific drug delivery systems (CDDS) have emerged as a pivotal strategy to ensure targeted release of 5-ASA in the colon, thereby enhancing its therapeutic index.[1][6][7] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the rationale, design, and evaluation of CDDS for 5-ASA, with a specific focus on the promising, though less explored, molecule 5-(m-Aminobenzoylamino)salicylic acid.
While structurally related to the well-established 5-ASA, 5-(m-Aminobenzoylamino)salicylic acid presents unique opportunities for the development of novel colon-targeted therapies. This guide will delve into the critical aspects of designing and testing such systems, providing both theoretical insights and practical, step-by-step protocols.
Rationale for Colon-Specific Drug Delivery
The colon offers a unique physiological environment that can be exploited for targeted drug delivery. Key characteristics include:
-
Distinct pH Profile: The pH of the GI tract gradually increases from the acidic environment of the stomach (pH 1-3) to the small intestine (pH 6.6-7.5) and then slightly decreases in the colon (pH 6.4-7.0). This pH gradient can be utilized to trigger the dissolution of pH-sensitive polymeric coatings.[8][9]
-
Enzymatic Activity of Colonic Microflora: The colon harbors a vast and diverse population of anaerobic bacteria that produce a wide array of reductive and hydrolytic enzymes, such as azoreductases, glycosidases, and polysaccharidases.[6][10] These enzymes can be harnessed to cleave specific chemical bonds in prodrugs or degrade natural polysaccharide-based delivery systems.
-
Longer Transit Time: Compared to the stomach and small intestine, the colon has a significantly longer transit time (24-48 hours), which allows for sustained drug release and prolonged therapeutic action.
Targeting drug delivery to the colon provides several advantages for the treatment of local pathologies like IBD:
-
Enhanced Therapeutic Efficacy: By delivering the drug directly to the site of inflammation, higher local concentrations can be achieved, leading to a more potent therapeutic effect.[7]
-
Reduced Systemic Side Effects: Minimizing drug absorption in the upper GI tract reduces systemic exposure and the incidence of adverse effects.[3][5]
-
Protection of the Drug: The delivery system protects the drug from the harsh acidic and enzymatic environment of the upper GI tract.[6]
Key Approaches for Colon-Specific Drug Delivery
Several strategies have been developed to achieve colon-targeted drug delivery. The choice of approach often depends on the physicochemical properties of the drug and the desired release profile.
pH-Dependent Systems
This approach utilizes polymers that are insoluble at the low pH of the stomach but dissolve at the higher pH of the small intestine and colon.[8][9] Enteric coatings made from polymers like Eudragit® L100 and S100 are commonly used.[11] While straightforward, a potential drawback is the premature release of the drug in the distal small intestine, where the pH can be similar to that of the colon.[6]
Enzyme-Triggered Systems (Prodrugs and Polysaccharide-Based Systems)
This strategy leverages the enzymatic activity of the colonic microflora.[10][12][13]
-
Prodrugs: A prodrug is an inactive derivative of a parent drug molecule that undergoes enzymatic transformation in the colon to release the active drug. A classic example is sulfasalazine, where 5-ASA is linked to sulfapyridine via an azo bond, which is cleaved by bacterial azoreductases in the colon.[4][14]
-
Polysaccharide-Based Systems: Natural polysaccharides such as pectin, chitosan, and guar gum are resistant to digestion in the upper GI tract but are degraded by the enzymes produced by colonic bacteria.[11][15] These polysaccharides can be used to coat or form a matrix for the drug.
Pressure-Controlled and Time-Dependent Systems
-
Pressure-Controlled Systems: These systems are designed to release the drug in response to the higher luminal pressure in the colon generated by peristaltic movements.
-
Time-Dependent Systems: These formulations are designed to release the drug after a predetermined lag time, corresponding to the transit time to the colon. However, the high variability in gastric emptying and intestinal transit times can affect the reliability of this approach.[16]
Physicochemical Properties of 5-(m-Aminobenzoylamino)salicylic acid
| Property | 5-Aminosalicylic Acid (Mesalamine) | Inferred Properties for 5-(m-Aminobenzoylamino)salicylic acid |
| Molecular Formula | C7H7NO3[17] | C14H12N2O4 |
| Molecular Weight | 153.14 g/mol [18][19] | 272.26 g/mol |
| Appearance | White to pinkish crystals or purplish-tan powder[17] | Likely a crystalline solid. |
| Solubility | Sparingly soluble in water[20]; soluble in DMSO and dimethyl formamide.[19] | Expected to have low aqueous solubility due to the larger, more hydrophobic benzoylamino group. |
| pKa | Not explicitly stated, but aqueous solutions are acidic.[17] | The presence of carboxylic acid and amino groups suggests it will have acidic and basic pKa values. |
| Melting Point | 275-280 °C (decomposes)[18] | Likely a high melting point solid. |
Note: These are inferred properties and require experimental verification.
Experimental Protocols
This section provides detailed protocols for the formulation and evaluation of a colon-specific drug delivery system for 5-(m-Aminobenzoylamino)salicylic acid, focusing on a pH-sensitive, polymer-coated multiparticulate system. Multiparticulate systems (e.g., microspheres, pellets) offer advantages over single-unit dosage forms, such as more predictable gastric emptying and a lower risk of dose dumping.
Part 1: Formulation of pH-Sensitive Microspheres
This protocol describes the preparation of Eudragit® S100-coated microspheres containing 5-(m-Aminobenzoylamino)salicylic acid using an oil-in-water emulsion solvent evaporation method.
Materials:
-
5-(m-Aminobenzoylamino)salicylic acid
-
Eudragit® S100
-
Polyvinyl alcohol (PVA)
-
Dichloromethane (DCM)
-
Acetone
-
Distilled water
Equipment:
-
Magnetic stirrer with hot plate
-
Homogenizer
-
Optical microscope
-
Sieve shaker with a set of standard sieves
-
Vacuum oven
Protocol:
-
Organic Phase Preparation: Dissolve a known amount of 5-(m-Aminobenzoylamino)salicylic acid and Eudragit® S100 in a mixture of dichloromethane and acetone (1:1 v/v).
-
Aqueous Phase Preparation: Prepare a 1% w/v aqueous solution of polyvinyl alcohol (PVA).
-
Emulsification: Add the organic phase to the aqueous phase dropwise while homogenizing at a specific speed (e.g., 2000 rpm) for a set time (e.g., 15 minutes) to form an oil-in-water emulsion.
-
Solvent Evaporation: Continuously stir the emulsion at room temperature for 3-4 hours to allow the organic solvent to evaporate, leading to the formation of solid microspheres.
-
Microsphere Collection and Washing: Collect the microspheres by filtration, wash them three to four times with distilled water to remove any unentrapped drug and PVA, and then dry them in a vacuum oven at 40°C for 24 hours.
-
Sieving: Pass the dried microspheres through a sieve shaker to obtain a uniform particle size range.
Part 2: Characterization of Microspheres
A. Particle Size and Morphology:
-
Determine the particle size distribution using an optical microscope or a particle size analyzer.
-
Examine the surface morphology of the microspheres using Scanning Electron Microscopy (SEM).
B. Drug Entrapment Efficiency:
-
Accurately weigh a specific amount of microspheres (e.g., 50 mg).
-
Crush the microspheres and dissolve them in a suitable solvent (e.g., methanol) to extract the drug.
-
Filter the solution and analyze the drug content using a validated analytical method such as UV-Visible Spectrophotometry or High-Performance Liquid Chromatography (HPLC).[2]
-
Calculate the entrapment efficiency using the following formula: Entrapment Efficiency (%) = (Actual Drug Content / Theoretical Drug Content) x 100
Part 3: In Vitro Drug Release Studies
This protocol simulates the transit of the formulation through the GI tract to assess its colon-targeting ability.
Dissolution Media:
-
Simulated Gastric Fluid (SGF): 0.1 N HCl (pH 1.2)
-
Simulated Intestinal Fluid (SIF): Phosphate buffer (pH 7.4)
Apparatus:
-
USP Dissolution Apparatus Type I (Basket) or Type II (Paddle)
Protocol:
-
Place a known quantity of microspheres in the dissolution apparatus.
-
Perform the dissolution study sequentially in different media to mimic GI transit:
-
First 2 hours in 900 mL of SGF (pH 1.2).
-
Next 3 hours in 900 mL of phosphate buffer (pH 6.8).
-
Continue the study in 900 mL of SIF (pH 7.4) for up to 24 hours.
-
-
Maintain the temperature at 37 ± 0.5°C and the rotation speed at 50 or 100 rpm.
-
Withdraw samples at predetermined time intervals and replace them with an equal volume of fresh dissolution medium.
-
Analyze the samples for drug content using a suitable analytical method.
-
Plot the cumulative percentage of drug release versus time.
Optional: In Vitro Release in the Presence of Colonic Enzymes:
To more accurately simulate the colonic environment, the release study in pH 7.4 buffer can be conducted with and without the addition of rat cecal contents or a commercially available enzyme cocktail (e.g., pectinase, if a pectin-based system is used).[15]
Part 4: In Vivo Evaluation (Animal Model)
Pharmacokinetic and biodistribution studies in animal models (e.g., rats) are essential to confirm the in vivo performance of the colon-specific delivery system.[21]
Protocol Outline:
-
Animal Dosing: Administer the formulated microspheres and a control (pure drug solution) orally to two groups of rats.
-
Pharmacokinetic Study:
-
Collect blood samples at various time points.
-
Separate the plasma and analyze for drug concentration using a validated bioanalytical method (e.g., LC-MS/MS).
-
Determine pharmacokinetic parameters such as Cmax, Tmax, and AUC. A delayed Tmax for the formulated group compared to the control would indicate successful colon targeting.[21]
-
-
Biodistribution Study:
-
At predetermined time points, sacrifice the animals.
-
Isolate the stomach, small intestine, cecum, and colon.
-
Determine the amount of drug in each segment of the GI tract. A higher drug concentration in the cecum and colon for the formulated group would confirm site-specific delivery.
-
Visualization of Workflows and Mechanisms
Mechanism of pH-Sensitive Drug Release
Caption: Mechanism of drug release from a pH-sensitive polymer-coated microsphere.
Experimental Workflow for Formulation and Evaluation
Caption: Workflow for the formulation and evaluation of colon-specific microspheres.
Conclusion
The development of colon-specific drug delivery systems for 5-(m-Aminobenzoylamino)salicylic acid holds significant promise for improving the treatment of inflammatory bowel disease. By leveraging the unique physiological characteristics of the colon, researchers can design formulations that deliver the drug directly to the site of action, thereby maximizing therapeutic efficacy and minimizing systemic side effects. The protocols and methodologies outlined in this guide provide a robust framework for the rational design, formulation, and evaluation of such advanced drug delivery systems. Rigorous in vitro and in vivo characterization is paramount to ensuring the development of a safe and effective colon-targeted therapy.
References
-
Li, S., Jin, M., Wu, Y., Jung, S., Li, D., He, N., & Lee, M. (2021). An efficient enzyme-triggered controlled release system for colon-targeted oral delivery to combat dextran sodium sulfate (DSS)-induced colitis in mice. Drug Delivery, 28(1), 1120-1131. [Link]
-
Li, S., Jin, M., Wu, Y., Jung, S., Li, D., He, N., & Lee, M. (2021). An efficient enzyme-triggered controlled release system for colon-targeted oral delivery to combat dextran sodium sulfate (DSS)-induced colitis in mice. PubMed.[Link]
-
Vyas, S. P., & Kumar, L. (2014). Colon-specific prodrugs of 4-aminosalicylic acid for inflammatory bowel disease. World Journal of Gastroenterology, 20(13), 3554-3563. [Link]
-
Zou, M. J., Cheng, G., Okamoto, H., Hao, X. H., An, F., Cui, F. D., & Danjo, K. (2005). Colon-specific drug delivery systems based on cyclodextrin prodrugs: In vivo evaluation of 5-aminosalicylic acid from its cyclodextrin conjugates. World Journal of Gastroenterology, 11(47), 7457–7460. [Link]
-
Philip, A. K., & Philip, B. (2010). Colon Specific Drug Delivery Systems: A Review on Various Pharmaceutical Approaches. Journal of Applied Pharmaceutical Science, 1(7), 1-9. [Link]
-
Vyas, S. P., & Kumar, L. (2014). Colon-specific prodrugs of 4-aminosalicylic acid for inflammatory bowel disease. World Journal of Gastroenterology, 20(13), 3554-3563. [Link]
-
Anonymous. (2023). A Review on Colon Drug Delivery Systems. International Journal of Science and Research (IJSR), 12(9), 1345-1353. [Link]
-
Karimi, M., Bahrami, G., & Badiee, A. (2018). Synthesis of a novel PEGylated colon-specific azo-based 4-aminosalicylic acid prodrug. Research in Pharmaceutical Sciences, 13(2), 125–133. [Link]
-
Jain, A. (2018). Colon Targeting Using pH Sensitive Materials. Advances in Research in Gastroenterology & Hepatology, 8(5). [Link]
-
Anonymous. (2024). Current Update of Clinical Therapeutic Strategies for Colon-Targeted Delivery Systems. Journal of Pharmaceutical Sciences and Research, 16(1), 1-10. [Link]
-
He, Z., Zhang, J., & Li, Y. (2009). In vitro and in vivo evaluation of a novel capsule for colon-specific drug delivery. Journal of Pharmaceutical Sciences, 98(8), 2788-2797. [Link]
-
Li, S., Jin, M., Wu, Y., Jung, S., Li, D., He, N., & Lee, M. (2021). An efficient enzyme-triggered controlled release system for colon-targeted oral delivery to combat dextran sodium sulfate (DSS)-induced colitis in mice. Drug Delivery, 28(1), 1120-1131. [Link]
-
Anonymous. (2023). Emerging advances in intestinal models for in vitro preclinical research. Frontiers in Pharmacology, 14. [Link]
-
Singh, B., & Sharma, R. (2015). Natural and Synthetic Polymers for Colon Targeted Drug Delivery. Asian Journal of Pharmacy and Technology, 5(2), 71-78. [Link]
-
Zou, M. J., Cheng, G., Okamoto, H., Hao, X. H., An, F., Cui, F. D., & Danjo, K. (2005). Colon-specific drug delivery systems based on cyclodextrin prodrugs: In vivo evaluation of 5-aminosalicylic acid from its cyclodextrin conjugates. World Journal of Gastroenterology, 11(47), 7457–7460. [Link]
-
Yang, L., Chu, J. S., & Fix, J. A. (2002). Colon-specific drug delivery: new approaches and in vitro/in vivo evaluation. International Journal of Pharmaceutics, 235(1-2), 1-15. [Link]
-
Agarwal, K., Mathur, R., & Gurjar, S. L. (2025). pH-Sensitive Hydrogel Systems for Colon-Targeted Delivery: A Review. Journal of Drug Delivery and Therapeutics, 15(1), 1-12. [Link]
-
Anonymous. (2024). pH-Sensitive Hydrogels Fabricated with Hyaluronic Acid as a Polymer for Site-Specific Delivery of Mesalamine. ACS Omega. [Link]
-
Anonymous. (2022). Designing of pH-Sensitive Hydrogels for Colon Targeted Drug Delivery; Characterization and In Vitro Evaluation. Gels, 8(3), 163. [Link]
-
Anonymous. (2025). In Vitro and Ex Vivo Models to Study Molecular Trafficking Across the Human Intestinal Barrier. International Journal of Molecular Sciences, 26(21), 1-20. [Link]
-
Anonymous. (2011). Comparison of in Vitro and in Vivo Performance of a Colonic Delivery System. AAPS PharmSciTech, 12(2), 653-660. [Link]
-
Anonymous. (2022). FORMULATION, DEVELOPMENT AND EVALUATION OF COLON TARGETING MICROSPHERES FOR EFFECTIVE TREATMENT OF COLONTITIS. International Journal of Pharmaceutical Sciences and Medicine (IJPSM), 7(9), 1-10. [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Aminosalicylic Acid. PubChem. [Link]
-
Anonymous. (2025). Targeting the Colon: Innovative Drug Delivery Systems for Local and Systemic Therapy. Journal of Pharmaceutical Innovation and Research, 4(2), 1-10. [Link]
-
Anonymous. (2022). Formulation and Optimization of 5-Amino Salicylic acid Tablet for Colon Targeting. Research Journal of Pharmacy and Technology, 15(10), 4490-4498. [Link]
-
Gadhave, M. V., Shevante, T. B., Takale, A. A., Jadhav, S. L., & Gaikwad, D. D. (2017). Formulation and Evaluation of Colon Targeted Drug Delivery of Mesalamine. International Journal of Pharmaceutical and Clinical Research, 9(1), 60-66. [Link]
-
Akhgari, A., Sadeghi, F., & Garekani, H. A. (2019). A review on 5-aminosalicylic acid colon-targeted oral drug delivery systems. International Journal of Pharmaceutics, 558, 307-318. [Link]
-
Zhou, S., Xie, Z., Ye, T., Zhang, Y., Wang, H., Liu, D., & Xiao, Z. (2018). Colon-targeted Drug Delivery Systems for 5-Aminosalicylic Acid. Chinese Journal of Modern Applied Pharmacy, 35(10), 1621-1626. [Link]
-
Anonymous. (2023). Formulation approaches for colon-specific drug delivery: conventional to nanocarrier systems. RSC Advances, 13(45), 31695-31715. [Link]
-
Dayatar, A., Makwana, M., Shiyal, P., & Gosai, S. (2025). Formulation And Evaluation Of Colon Targeted Drug Delivery Of Mesalazine (5-Aminosalicylic Acid/ Mesalamine) By Use Of Time Depended Approarch. International Journal of Creative Research Thoughts (IJCRT), 13(3), 1-10. [Link]
-
Tavares Junior, A. G., de Araújo, J. T. C., Meneguin, A. B., & Chorilli, M. (2022). Characteristics, Properties and Analytical/Bioanalytical Methods of 5-Aminosalicylic Acid: A Review. Critical Reviews in Analytical Chemistry, 52(5), 1000-1014. [Link]
-
Anonymous. (2018). Solubility of 5-Amino Salicylic Acid in Different Solvents at Various Temperatures. Journal of Chemical & Engineering Data, 63(4), 1083-1089. [Link]
Sources
- 1. A review on 5-aminosalicylic acid colon-targeted oral drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characteristics, Properties and Analytical/Bioanalytical Methods of 5-Aminosalicylic Acid: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wjgnet.com [wjgnet.com]
- 4. Colon-specific prodrugs of 4-aminosalicylic acid for inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Colon-specific drug delivery systems based on cyclodextrin prodrugs: In vivo evaluation of 5-aminosalicylic acid from its cyclodextrin conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. pH-Sensitive Hydrogel Systems for Colon-Targeted Delivery: A Review | International Journal of Health Advancement and Clinical Research (tz) [ijhacr.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. ajptonline.com [ajptonline.com]
- 12. An efficient enzyme-triggered controlled release system for colon-targeted oral delivery to combat dextran sodium sulfate (DSS)-induced colitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An efficient enzyme-triggered controlled release system for colon-targeted oral delivery to combat dextran sodium sulfate (DSS)-induced colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijsrtjournal.com [ijsrtjournal.com]
- 15. impactfactor.org [impactfactor.org]
- 16. Colon-specific drug delivery: new approaches and in vitro/in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 5-Aminosalicylic Acid | C7H7NO3 | CID 4075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. 5-Aminosalicylic acid 95 89-57-6 [sigmaaldrich.com]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. researchgate.net [researchgate.net]
- 21. In vitro and in vivo evaluation of a novel capsule for colon-specific drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of 5-(m-Aminobenzoylamino)salicylic Acid
Welcome to the Technical Support Center for the synthesis of 5-(m-Aminobenzoylamino)salicylic acid. This compound—a functionalized amide derivative of 5-aminosalicylic acid (5-ASA, mesalamine)—is of significant interest to researchers developing colon-targeted prodrugs and multi-target anti-inflammatory agents.
Synthesizing this molecule presents unique challenges due to the zwitterionic nature of 5-ASA, competing nucleophilic sites, and the delicate isolation of the final product. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to maximize your synthesis yield.
Mechanistic Workflow & Reaction Causality
The most scalable and reliable route to 5-(m-Aminobenzoylamino)salicylic acid involves a two-step process: the N-acylation of 5-ASA with a protected acylating agent (m-nitrobenzoyl chloride), followed by the catalytic reduction of the nitro group to an amine.
Workflow for the synthesis of 5-(m-Aminobenzoylamino)salicylic acid via N-acylation and reduction.
The Causality of Regioselectivity
A primary reason for low yields in this synthesis is poor regioselectivity. 5-ASA possesses both an aromatic primary amine and a phenolic hydroxyl group. While the amine is intrinsically more nucleophilic, the phenol can undergo competing O-acylation if the reaction conditions are not strictly controlled. As demonstrated in the1[1], controlling the base strength is the critical variable. Using a mild base (like Pyridine) keeps the phenol protonated, directing the acyl chloride exclusively to the amine.
Mechanistic pathways illustrating the regioselectivity of N-acylation versus O-acylation.
Troubleshooting Guide & FAQs
Q1: My amidation yield is below 40%, and TLC shows multiple spots. What is causing this? A1: This is likely due to competing O-acylation (ester formation) or mixed anhydride formation at the carboxylic acid. Solution: Strictly control your stoichiometry and temperature. Use exactly 1.05 equivalents of m-nitrobenzoyl chloride and 1.1 equivalents of a mild base (e.g., Pyridine) in anhydrous DMF at 0–5°C. Avoid strong aqueous bases that deprotonate the phenol (pKa ~13), which turns it into a highly reactive phenoxide ion.
Q2: 5-ASA is not dissolving in my reaction mixture. Can I use water or methanol? A2: No. Using water or protic solvents with an acyl chloride leads to rapid hydrolysis of your acylating agent. 5-ASA is notoriously insoluble in standard organic solvents like DCM due to its zwitterionic character. Solution: Use anhydrous N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc). The addition of pyridine will help break the zwitterionic network and facilitate partial dissolution. The reaction will proceed smoothly even as a fine suspension.
Q3: The nitro reduction step is stalling, or the product is heavily discolored. Why? A3: Stalling is almost always caused by catalyst poisoning from trace chloride ions left over from the amidation step. Discoloration indicates premature oxidation of the newly formed electron-rich aniline. Solution: Ensure the intermediate is thoroughly washed with copious amounts of water to remove all chloride salts before reduction. Perform the hydrogenation under a strict inert atmosphere (Argon purge) before introducing H₂, which is a standard approach for 2[2].
Q4: How do I isolate the final product? It won't extract into organic solvents. A4: The final product is a highly polar zwitterion (containing both a basic -NH₂ and an acidic -COOH). It will remain in the aqueous phase during standard liquid-liquid extractions. Solution:Isoelectric precipitation. The product is least soluble at its isoelectric point (pI). Dissolve the crude mixture in dilute aqueous NaOH, then carefully titrate with 1M HCl until the pH reaches ~3.5–4.5. The product will crash out as a crystalline solid.
Quantitative Data: Comparison of Coupling Strategies
Depending on your scale and available reagents, different coupling strategies yield varying results. Below is a summary of quantitative expectations based on established peptide-coupling and acylation methodologies.
| Coupling Strategy | Typical Yield | Regioselectivity | Scalability | Key Advantage / Disadvantage |
| m-Nitrobenzoyl Chloride + Pyridine | 75–85% | High | Excellent | Advantage: Most cost-effective for scale-up.Disadvantage: Requires strict anhydrous conditions. |
| m-Nitrobenzoic Acid + DCC/HOBt | 60–70% | Moderate | Fair | Advantage: Avoids harsh acid chlorides.Disadvantage: Dicyclohexylurea (DCU) byproduct is notoriously difficult to separate from polar 5-ASA derivatives. |
| m-Nitrobenzoic Acid + HATU/DIPEA | 85–95% | Very High | Poor | Advantage: Highest yield for small-scale discovery.Disadvantage: Reagents are prohibitively expensive for large scale. |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . Each step includes an in-process control (IPC) checkpoint so you can verify success before proceeding.
Step 1: Synthesis of 5-(m-Nitrobenzoylamino)salicylic acid
-
Preparation: Suspend 5-ASA (1.0 eq, 10 mmol) in anhydrous DMF (15 mL) under an inert argon atmosphere.
-
Base Addition: Add anhydrous Pyridine (1.1 eq, 11 mmol). Stir for 15 minutes. The mixture will remain a fine suspension.
-
Cooling: Submerge the reaction flask in an ice-water bath and cool to 0–5°C.
-
Acylation: Dissolve m-nitrobenzoyl chloride (1.05 eq, 10.5 mmol) in anhydrous DMF (5 mL). Add this solution dropwise to the 5-ASA suspension over 30 minutes to prevent exothermic spikes.
-
Reaction: Stir at 0–5°C for 2 hours, then allow to warm to room temperature for an additional 4 hours.
-
Validation Checkpoint (IPC): Perform TLC (DCM:MeOH 9:1). The starting 5-ASA spot (fluorescent under UV 254 nm, stains brown with ninhydrin) must be completely consumed, replaced by a higher Rf spot that does NOT stain with ninhydrin (confirming the primary amine has been successfully converted to an amide).
-
Quench & Isolate: Pour the mixture into 100 mL of vigorously stirred ice water containing 0.1 M HCl (to neutralize the pyridine). Filter the resulting precipitate, wash sequentially with cold water (3 x 50 mL) to remove all chlorides, and dry under vacuum at 45°C overnight.
Step 2: Catalytic Reduction to 5-(m-Aminobenzoylamino)salicylic acid
Note: Catalytic hydrogenation is the preferred method for reducing 3[3] as it prevents amide bond cleavage.
-
Preparation: Dissolve the intermediate from Step 1 (5 mmol) in a 1:1 mixture of Methanol and THF (30 mL).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (10% by weight of the substrate) under a gentle stream of argon.
-
Hydrogenation: Evacuate the reaction vessel and backfill with Hydrogen gas (repeat 3 times). Stir vigorously under a hydrogen atmosphere (balloon or Parr shaker at 40 psi) at room temperature for 6–8 hours.
-
Validation Checkpoint (IPC): The reaction mixture should transition from a pale yellow suspension to a nearly colorless solution. TLC (DCM:MeOH 8:2) will show a new, lower Rf spot that reacts positively (turns purple/brown) with ninhydrin, confirming the successful generation of the primary amine.
-
Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. (Caution: Do not let the Celite pad dry out in the air, as dry Pd/C is pyrophoric).
-
Isoelectric Purification: Concentrate the filtrate under reduced pressure. Dissolve the crude residue in minimal 0.1 M NaOH (approx. 15 mL). Slowly add 0.1 M HCl dropwise while monitoring with a pH meter until the pH reaches ~4.0.
-
Final Isolation: Collect the precipitated zwitterionic product by vacuum filtration, wash with cold water, and dry under high vacuum.
Sources
- 1. Synthesis and evaluation of a prodrug of 5-aminosalicylic acid for the treatment of ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and biological evaluation of mesalamine–NSAID hybrids targeting the NLRP3 inflammasome: a multi-target strategy for ulcerative colitis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Aqueous Solubility of 5-(m-Aminobenzoylamino)salicylic Acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, formulation scientists, and drug development professionals overcome the severe solubility bottlenecks associated with 5-(m-Aminobenzoylamino)salicylic acid (5-mABASA).
Rather than relying on trial and error, this guide deconstructs the thermodynamic and structural causality behind the compound's behavior, providing you with self-validating protocols to ensure reliable, reproducible assays.
Mechanistic Overview: The Causality of Insolubility
5-(m-Aminobenzoylamino)salicylic acid is a complex synthetic amide derivative of the well-known anti-inflammatory agent 5-aminosalicylic acid (mesalazine). The parent compound, 5-ASA, is already classified as a poorly soluble BCS Class IV drug with an aqueous solubility of less than 1 mg/mL[1]. The addition of the m-aminobenzoyl group introduces severe formulation challenges driven by three key factors:
-
Zwitterionic Isoelectric Point : The molecule features a carboxylic acid (pKa ~2.3), a primary amine (pKa ~4.5), and a phenolic hydroxyl (pKa ~13.9)[2]. In the physiological pH range (pH 3.0–5.0), it exists as a zwitterion. This net-zero charge state minimizes ion-dipole interactions with the aqueous solvent, leading to rapid precipitation[2].
-
High Crystal Lattice Energy : The newly introduced amide linkage (-NH-CO-) acts as a potent hydrogen bond donor and acceptor. This facilitates strong intermolecular head-to-tail interactions, drastically increasing the enthalpy of fusion and lattice energy.
-
Elevated Lipophilicity : The incorporation of a second aromatic ring significantly increases the partition coefficient (MolLogP), shifting the molecule's affinity away from polar solvents like water and toward non-polar microenvironments[3].
Figure 1: Mechanistic pathways driving the poor aqueous solubility of 5-mABASA.
Frequently Asked Questions (FAQs)
Q: Why does my 5-mABASA instantly precipitate when diluted from DMSO into PBS (pH 7.4)? A: PBS at pH 7.4 is slightly above the zwitterionic range, but its buffer capacity may be insufficient to fully deprotonate a high-concentration bolus of the compound. Furthermore, rapid dilution causes localized "solvent shock": the DMSO diffuses into the water faster than the compound can ionize, forcing the drug into its crystalline state. Causality: Solvent diffusion kinetics outpace ionization kinetics. Solution: Use slow, dropwise addition with vigorous vortexing, or pre-mix the stock with a surfactant like Tween-80.
Q: My in vivo formulation requires a completely aqueous vehicle. How can I achieve this without using DMSO? A: You must leverage the compound's pH-dependent solubility. 5-ASA derivatives exhibit a U-shaped solubility curve[2]. Formulate the compound as a suspension in 0.1 M NaOH (pH > 10) to fully deprotonate the molecule, achieving complete dissolution. Once dissolved, slowly back-titrate the pH to 7.5 using 0.1 M HCl under constant stirring, and immediately add a stabilizing polymer (e.g., 0.5% Methylcellulose) to prevent recrystallization.
Q: Does temperature affect the stability of the solubilized compound? A: Yes. While heating to 37°C provides the kinetic energy needed to break the crystal lattice, prolonged exposure to heat and light in an aqueous environment accelerates the auto-oxidation of the primary amine group, leading to degradation[1]. Always prepare working dilutions fresh and store master stocks at -20°C in dark, non-metallic containers.
Quantitative Data & Formulation Parameters
Table 1: Physicochemical Properties & pH-Dependent Solubility
| Property | Value / Behavior | Scientific Implication |
| Molecular Weight | ~272.26 g/mol | Moderate size, but high aromatic and hydrogen-bonding content. |
| pKa1 (Carboxylic Acid) | ~2.3 | Deprotonates at pH > 2.3 (Anionic shift). |
| pKa2 (Primary Amine) | ~4.5 | Protonates at pH < 4.5 (Cationic shift). |
| Isoelectric Point (pI) | ~3.4 | Point of absolute lowest aqueous solubility (Zwitterion). |
| Optimal Solubilization pH | < 2.0 or > 7.5 | Requires full, uniform ionization to break lattice energy. |
Table 2: Recommended Co-Solvent Systems
| Solvent | Dielectric Constant (ε) | Solubilizing Capacity | Recommendation |
| DMSO | 46.7 | Excellent | Best for 10-50 mM in vitro master stock solutions. |
| 1,4-Dioxane | 2.2 | Moderate to Good | Useful for intermediate synthesis steps or binary mixtures[3]. |
| Propylene Glycol | 32.0 | Moderate | Good for non-toxic in vivo formulations[3]. |
| Water (pH 4.0) | 80.1 | Very Poor (<0.1 mg/mL) | Avoid entirely; compound will rapidly precipitate. |
Validated Experimental Protocols
Protocol A: Preparation of a 10 mM Master Stock Solution (Non-Aqueous)
Causality: Aprotic solvents like DMSO disrupt the intermolecular amide hydrogen bonds without requiring ionization.
-
Accurately weigh the appropriate mass of 5-mABASA powder.
-
Add 100% anhydrous Dimethyl Sulfoxide (DMSO) to achieve a 10 mM concentration.
-
Vortex vigorously for 60 seconds.
-
Sonicate in a water bath at 37°C for 5-10 minutes until the solution is completely clear.
-
Self-Validating Check: Shine a laser pointer through the glass vial. The absence of a Tyndall effect (light scattering) confirms complete solubilization at the molecular level, ruling out a hidden colloidal suspension.
-
Aliquot and store at -20°C, protected from light.
Protocol B: Aqueous Dilution for Cell-Based Assays (Target: 100 μM)
Causality: Temperature increases the kinetic energy, aiding in overcoming the enthalpy of solution, while strict pH control prevents zwitterion formation.
-
Pre-warm the aqueous assay buffer (e.g., PBS) to 37°C.
-
Verify the buffer pH is strictly ≥ 7.4 using a calibrated pH meter.
-
Add the 10 mM DMSO stock solution dropwise to the vigorously stirring buffer (1:100 dilution) to prevent solvent shock.
-
Self-Validating Check: Measure the optical density at 600 nm (OD600) against a pure buffer blank.
-
An OD600 ≤ 0.01 confirms a true molecular solution.
-
An OD600 > 0.05 indicates micro-precipitation. If this occurs, discard the solution and repeat the protocol by adding 0.1% Tween-80 or 10 mM Hydroxypropyl-β-cyclodextrin (HP-β-CD) to the buffer prior to compound addition.
-
Troubleshooting Workflow
Use the following logic tree to dynamically adjust your formulation strategy based on your assay's specific constraints.
Figure 2: Step-by-step troubleshooting workflow for solubilizing 5-mABASA.
References[3] Determination of the Mesalazine Solubility at Biorelevant Temperature. Scientific Research Publishing (SCIRP).https://www.scirp.org/journal/paperinformation.aspx?paperid=132048[2] 5-Aminosalicylic Acid Distribution into the Intestinal Membrane Along the Gastrointestinal Tract After Oral Administration in Rats. Pharmaceutics (MDPI).https://www.mdpi.com/1999-4923/13/2/237[1] 5-Aminosalicylic Acid | C7H7NO3 | CID 4075. PubChem - National Institutes of Health (NIH). https://pubchem.ncbi.nlm.nih.gov/compound/4075
Sources
optimization of reaction conditions for 5-(m-Aminobenzoylamino)salicylic acid synthesis
Technical Support Center: Synthesis of 5-(m-Aminobenzoylamino)salicylic acid
Welcome to the dedicated technical support center for the synthesis of 5-(m-Aminobenzoylamino)salicylic acid. This guide is designed for researchers, chemists, and professionals in drug development who are working on or planning to undertake this synthesis. Here, we address common challenges and frequently asked questions to help you optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of 5-(m-Aminobenzoylamino)salicylic acid. The primary synthetic route involves the acylation of 5-aminosalicylic acid (5-ASA) with an activated form of m-aminobenzoic acid. A common and effective method is the reaction of 5-ASA with m-nitrobenzoyl chloride, followed by the reduction of the nitro group.
Issue 1: Low Product Yield
Low or no yield of the desired product is a frequent challenge. This can often be attributed to several factors, from reagent quality to reaction conditions.
Potential Causes and Solutions:
-
Poor Quality of Starting Materials:
-
5-Aminosalicylic Acid (5-ASA): 5-ASA is susceptible to oxidation and decarboxylation, especially when exposed to light and air. This degradation can lead to the formation of colored impurities and reduce the concentration of the reactive amine.
-
Solution: Always use high-purity, fresh 5-ASA. If the purity is questionable, consider recrystallizing it from hot water or ethanol before use. Store 5-ASA under an inert atmosphere (nitrogen or argon) and protected from light.
-
-
Inefficient Acylation:
-
Cause: The acylation of the amino group on 5-ASA can be sluggish if the conditions are not optimal. The presence of moisture can hydrolyze the acylating agent (e.g., m-nitrobenzoyl chloride), reducing its availability for the reaction.
-
Solution: Ensure all glassware is thoroughly dried and the reaction is run under anhydrous conditions. The use of a suitable base is crucial to neutralize the HCl byproduct generated during the reaction. Pyridine is a common choice as it can also act as a solvent and a catalyst. The reaction is often carried out at low temperatures (0-5 °C) to control the reaction rate and minimize side reactions.
-
-
Suboptimal pH:
-
Cause: The nucleophilicity of the amino group in 5-ASA is pH-dependent. At very low pH, the amine is protonated and non-nucleophilic. At high pH, the acylating agent may be hydrolyzed.
-
Solution: Maintain a slightly basic to neutral pH during the acylation step. The use of a non-nucleophilic base like triethylamine or pyridine in an aprotic solvent can be effective.
-
-
Ineffective Reduction of the Nitro Group:
-
Cause: The reduction of the intermediate, 5-(m-nitrobenzoylamino)salicylic acid, to the final product can be incomplete. Common reduction methods include catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction (e.g., SnCl₂/HCl, Na₂S₂O₄).
-
Solution: For catalytic hydrogenation, ensure the catalyst is active and not poisoned. For chemical reduction, ensure the correct stoichiometry of the reducing agent is used. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine completion.
-
Issue 2: Formation of Impurities and Byproducts
The presence of significant impurities can complicate purification and affect the final product's quality.
Potential Causes and Solutions:
-
Di-acylation:
-
Cause: The phenolic hydroxyl group of 5-ASA can also be acylated, leading to the formation of a di-acylated byproduct.
-
Solution: This is generally minimized by carrying out the reaction at low temperatures. The amino group is more nucleophilic than the phenolic hydroxyl group, and at lower temperatures, the selectivity for N-acylation is enhanced. Adding the acylating agent slowly to the solution of 5-ASA can also help to control the reaction and favor mono-acylation.
-
-
Unreacted Starting Materials:
-
Cause: Incomplete reaction due to insufficient reaction time, low temperature, or poor mixing.
-
Solution: Monitor the reaction progress using TLC or HPLC. If the reaction stalls, a slight increase in temperature or an extension of the reaction time may be necessary. Ensure efficient stirring to maintain a homogeneous reaction mixture.
-
-
Polymerization:
-
Cause: Under certain conditions, especially with excessive heating or incorrect stoichiometry, side reactions leading to polymeric materials can occur.
-
Solution: Maintain strict temperature control and use the correct stoichiometry of reactants.
-
Issue 3: Difficulty in Product Isolation and Purification
Even with a successful reaction, isolating a pure product can be challenging.
Potential Causes and Solutions:
-
Product Precipitation:
-
Cause: The product may precipitate out of the reaction mixture along with salts or other impurities.
-
Solution: After the reaction is complete, the product is often isolated by precipitation upon acidification of the reaction mixture. To improve purity, the crude product should be recrystallized from a suitable solvent system, such as an ethanol/water or DMF/water mixture.
-
-
Emulsion Formation during Extraction:
-
Cause: During workup involving liquid-liquid extraction, emulsions can form, making phase separation difficult.
-
Solution: Add a small amount of brine (saturated NaCl solution) to break the emulsion. Alternatively, filtering the mixture through a pad of Celite can be effective.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the acylation of 5-ASA with m-nitrobenzoyl chloride?
A: Pyridine is a commonly used solvent for this reaction as it serves multiple purposes: it acts as a solvent, a base to neutralize the HCl byproduct, and a catalyst. Other aprotic polar solvents like N,N-dimethylformamide (DMF) or acetone can also be used, often in combination with a base like triethylamine. The choice of solvent can influence the reaction rate and selectivity.
Q2: How can I monitor the progress of the reaction?
A: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexane with a small amount of acetic acid) can be used to separate the starting material (5-ASA), the intermediate, and the final product. The spots can be visualized under UV light. For more quantitative analysis, HPLC is the preferred method.
Q3: What are the optimal temperature conditions for the acylation step?
A: The acylation reaction is typically carried out at a low temperature, between 0 and 5 °C. This helps to control the exothermic reaction and improves the selectivity for N-acylation over O-acylation, thus minimizing the formation of the di-acylated byproduct.
Q4: What is the most effective method for the reduction of the nitro group?
A: Catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst is a clean and efficient method for reducing the nitro group to an amine. This method often results in a high-purity product with minimal side reactions. Chemical reduction using sodium dithionite (Na₂S₂O₄) in an aqueous basic solution is also a viable and commonly used method.
Q5: How can I confirm the identity and purity of the final product?
A: The identity and purity of 5-(m-aminobenzoylamino)salicylic acid should be confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., -OH, -NH, C=O).
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity.
-
Melting Point: A sharp melting point is indicative of a pure compound.
Experimental Protocols
Protocol 1: Synthesis of 5-(m-nitrobenzoylamino)salicylic acid (Intermediate)
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 5-aminosalicylic acid in pyridine under a nitrogen atmosphere.
-
Cool the resulting solution to 0-5 °C in an ice bath.
-
Dissolve m-nitrobenzoyl chloride in a minimal amount of anhydrous acetone or pyridine and add it dropwise to the cooled 5-ASA solution over a period of 1-2 hours, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the reaction mixture into ice-cold dilute hydrochloric acid to precipitate the crude product.
-
Filter the precipitate, wash it thoroughly with cold water, and dry it under vacuum.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure 5-(m-nitrobenzoylamino)salicylic acid.
Protocol 2: Reduction of 5-(m-nitrobenzoylamino)salicylic acid to 5-(m-aminobenzoylamino)salicylic acid
-
Dissolve the purified 5-(m-nitrobenzoylamino)salicylic acid in an aqueous solution of sodium hydroxide.
-
Heat the solution to 70-80 °C.
-
Add sodium dithionite (Na₂S₂O₄) portion-wise to the hot solution. The color of the solution should change, indicating the reduction of the nitro group.
-
After the addition is complete, stir the mixture at 70-80 °C for another 1-2 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and carefully acidify it with dilute hydrochloric acid to precipitate the final product.
-
Filter the precipitate, wash it with cold water, and dry it under vacuum.
-
Recrystallize the final product from a suitable solvent system (e.g., DMF/water) to obtain high-purity 5-(m-aminobenzoylamino)salicylic acid.
Visualizations
Reaction Pathway
Caption: Synthetic pathway for 5-(m-Aminobenzoylamino)salicylic acid.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
References
-
Bond, A. D., & Jones, W. (2002). The solid-state synthesis of a new polymorph of the pharmaceutical compound 5-(m-nitrobenzoylamino)salicylic acid. New Journal of Chemistry, 26(9), 1146-1148. [Link]
-
El-Gendy, A. A., El-Shenawy, A. I., & El-Sayed, R. K. (2018). Synthesis, characterization, and biological evaluation of novel Schiff bases of 5-aminosalicylic acid as potential anticancer and antimicrobial agents. Journal of Applied Pharmaceutical Science, 8(1), 057-066. [Link]
- Zheng, Y., et al. (2015). A preparation method of 5-(4-carboxybutyramido)-2-hydroxybenzoic acid.
identifying and removing impurities from 5-(m-Aminobenzoylamino)salicylic acid preparations
Welcome to the Technical Support Center for advanced pharmaceutical intermediates. As a Senior Application Scientist, I have designed this portal to address the complex physicochemical challenges associated with 5-(m-Aminobenzoylamino)salicylic acid (5-m-ABASA) .
Because 5-m-ABASA contains both an aromatic amine and a salicylic acid moiety, it behaves as a complex zwitterion. Standard purification and analytical techniques often fail due to electromigration dispersion, poor retention on reversed-phase columns, and pH-dependent solubility shifts. This guide provides field-proven, self-validating protocols to identify and remove critical process impurities, ensuring high-yield and high-purity preparations.
Section 1: Analytical Troubleshooting & Impurity Identification (FAQs)
Q1: Why do I see broad, tailing peaks when analyzing 5-m-ABASA and its precursors on a standard C18 column? A: This is a classic symptom of zwitterionic behavior. 5-m-ABASA, along with its primary synthetic precursors—5-aminosalicylic acid (5-ASA)[1] and m-aminobenzoic acid (m-ABA)[2]—possess both acidic (carboxylic) and basic (amino) functional groups. On a standard C18 column, secondary interactions with unendcapped surface silanols cause severe peak tailing.
Causality & Solution: To resolve this, you must either suppress ionization using a highly acidic mobile phase or switch to a mixed-mode stationary phase. Mixed-mode columns (e.g., Amaze RP SA) combine reversed-phase hydrophobicity with cation-exchange and anion-exclusion properties, allowing for baseline separation of polar zwitterions without relying heavily on ion-pairing reagents[3]. Alternatively, Micellar Electrokinetic Capillary Chromatography (MECC) can be employed by adjusting the electrolyte pH close to the apparent isoelectric point (pI) of the drug, which minimizes electromigration dispersion and anti-stacking effects[4].
Q2: What are the most common impurities in a 5-m-ABASA preparation, and how do I identify them? A: The impurity profile typically consists of unreacted starting materials, positional isomers, and decarboxylation degradation products.
Table 1: Typical Impurity Profile & Chromatographic Behavior
| Impurity / Analyte | Origin | pKa (Approx.) | HPLC RRT* | Detection (UV) |
| 5-Aminosalicylic Acid (5-ASA) | Unreacted Precursor | 2.3, 5.7, 13.9 | 0.35 | 240 nm / 330 nm |
| m-Aminobenzoic Acid (m-ABA) | Unreacted Precursor | 3.1, 4.7 | 0.50 | 254 nm |
| Gentisic Acid | 5-ASA Metabolite/Degradant | 2.9, 9.9 | 0.85 | 320 nm |
| 5-m-ABASA | Target Product | ~2.5, ~4.5 | 1.00 | 254 nm / 310 nm |
| 3-Aminophenol | Decarboxylation of m-ABA | 9.8 | 1.25 | 280 nm |
*Relative Retention Time (RRT) based on a mixed-mode RP/SA gradient method.
Section 2: Experimental Protocols for Impurity Removal
To achieve >99% purity, we exploit the differential isoelectric points (pI) of the target molecule versus its impurities. Because 5-m-ABASA has a higher molecular weight and a distinct hydrophobic benzoyl linkage compared to 5-ASA, its solubility drops drastically at its exact isoelectric point.
Protocol 1: pH-Shift Isoelectric Crystallization
This protocol is a self-validating system: if the correct pI is reached, the target compound will spontaneously nucleate while the lower-molecular-weight impurities (5-ASA, m-ABA) remain solvated.
Step-by-Step Methodology:
-
Alkaline Dissolution: Suspend 100 g of crude 5-m-ABASA in 800 mL of deionized water. Slowly add 2M NaOH under continuous stirring until the pH reaches 8.5. Scientific Rationale: At pH 8.5, the carboxylic acid and phenolic hydroxyl groups are deprotonated, converting the molecule into a highly soluble sodium salt.
-
Scavenging: Add 5 g of activated charcoal and stir for 30 minutes at 40°C to adsorb non-polar colored degradants (e.g., azo-dimers). Filter through a 0.45 µm Celite pad.
-
Controlled Acidification: Cool the filtrate to 15°C. Equip the reactor with a calibrated pH probe. Titrate dropwise with 2M HCl at a rate of 5 mL/min.
-
Nucleation Point: As the pH approaches ~4.0 (the estimated pI of 5-m-ABASA), the solution will turn cloudy. Pause the acid addition for 20 minutes to allow uniform crystal lattice formation. Rapid acidification traps impurities within the crystal matrix.
-
Maturation & Isolation: Continue adding HCl until the pH stabilizes exactly at 3.8. Chill the slurry to 5°C for 2 hours. Filter the precipitate under a vacuum and wash with 200 mL of ice-cold acidified water (pH 4.0).
-
Drying: Dry the filter cake in a vacuum oven at 50°C to a constant weight.
Fig 1: Isoelectric precipitation workflow exploiting zwitterionic solubility minimums.
Section 3: Preparative Chromatography for Trace Impurities
If the isoelectric crystallization yields a purity of ~98% and pharmaceutical-grade (>99.5%) is required, Preparative HPLC is the definitive polishing step.
Q3: How do I scale up the analytical mixed-mode method for preparative isolation? A: Scaling up requires transitioning from a purely analytical focus to maximizing loadability.
Protocol 2: Preparative HPLC Polishing
-
Column Selection: Use a preparative C18 column (e.g., 50 mm x 250 mm, 10 µm) if mixed-mode preparative columns are cost-prohibitive.
-
Mobile Phase Optimization: Because we cannot use non-volatile buffers (like phosphate) for preparative work intended for lyophilization, replace them with volatile alternatives. Use 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B). Formic acid provides excellent retention and peak shape for zwitterionic compounds like 5-ASA and its derivatives[3].
-
Sample Preparation: Dissolve the semi-pure 5-m-ABASA in a minimal volume of Mobile Phase A adjusted to pH 8 with dilute ammonia (to maximize solubility for injection).
-
Gradient Elution: Run a shallow gradient from 5% B to 40% B over 40 minutes. 5-ASA and m-ABA will elute in the void or early gradient (highly polar), while 5-m-ABASA will elute mid-gradient.
-
Recovery: Pool the fractions containing 5-m-ABASA and lyophilize immediately to prevent hydrolysis of the amide bond.
Fig 2: Chromatographic decision tree based on impurity polarity and scale.
References
-
HELIX Chromatography. "HPLC Methods for analysis of 5-Aminosalicylic acid." Helixchrom.com. Available at:[Link]
-
National Center for Biotechnology Information. "Determination of impurities in the drug 5-aminosalicylic acid by micellar electrokinetic capillary chromatography using an electrolyte pH that approaches the isoelectric point of the parent compound." PubMed. Available at:[Link]
-
National Center for Advancing Translational Sciences. "MESALAMINE." Inxight Drugs. Available at:[Link]
-
Xiao, Yiting, et al. "Solubility Measurement and Thermodynamic Correlation of m-Aminobenzoic Acid in 12 Pure Solvents from 283.15 to 323.15 K." Journal of Chemical & Engineering Data - ACS Publications. Available at:[Link]
Sources
- 1. MESALAMINE [drugs.ncats.io]
- 2. pubs.acs.org [pubs.acs.org]
- 3. helixchrom.com [helixchrom.com]
- 4. Determination of impurities in the drug 5-aminosalicylic acid by micellar electrokinetic capillary chromatography using an electrolyte pH that approaches the isoelectric point of the parent compound - PubMed [pubmed.ncbi.nlm.nih.gov]
method refinement for the chromatographic separation of 5-(m-Aminobenzoylamino)salicylic acid isomers
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult on the baseline resolution of heavily functionalized, zwitterionic isomers. The chromatographic separation of 5-(m-Aminobenzoylamino)salicylic acid from its positional isomers (such as the ortho and para variants) is notoriously difficult on standard reversed-phase (RP) columns.
These molecules possess both a carboxylic acid moiety and multiple aromatic amines, leading to complex, pH-dependent ionization profiles[1]. Standard C18 columns often fail to provide adequate selectivity because the isomers share nearly identical hydrophobicities. This guide provides a self-validating framework for method refinement, transitioning from traditional approaches to mixed-mode chromatography, which leverages both hydrophobic and ionic interactions to achieve superior selectivity[2].
Diagnostic Workflow for Isomer Resolution
When baseline resolution (Rs < 1.5) fails, a systematic approach to method refinement is required. The flowchart below outlines the primary diagnostic logic for troubleshooting co-eluting aminosalicylic acid derivatives.
Fig 1. Diagnostic workflow for resolving co-eluting aminosalicylic acid derivative isomers.
Mechanistic Insights: Why Mixed-Mode Chromatography?
5-aminosalicylic acid derivatives are highly polar zwitterions. On a standard C18 column, they exhibit limited retention and poor peak shape due to secondary interactions with unendcapped surface silanols[2].
By switching to a mixed-mode stationary phase—which contains both hydrophobic alkyl chains and embedded cation-exchange groups—we can exploit the subtle differences in the basicity (pKa) and steric hindrance of the ortho, meta, and para aminobenzoyl groups[1].
Fig 2. Dual-retention mechanism of zwitterionic isomers on a mixed-mode stationary phase.
Quantitative Data: Method Comparison
The following table summarizes the expected chromatographic performance when transitioning from a standard RP-HPLC method to an optimized Mixed-Mode method for 5-(Aminobenzoylamino)salicylic acid isomers.
| Chromatographic Parameter | Standard C18 (pH 2.5) | Mixed-Mode (pH 3.0) | Causality / Scientific Rationale |
| Retention Time (meta) | 2.1 min | 6.4 min | Mixed-mode adds cation-exchange retention for protonated amines[2]. |
| Resolution (meta vs para) | 0.8 (Co-elution) | 2.3 (Baseline) | Subtle pKa differences of positional isomers are exploited by the ionic surface[1]. |
| Tailing Factor (Tf) | 1.8 (Severe tailing) | 1.1 (Symmetrical) | Embedded ionic groups shield analytes from deleterious silanol interactions. |
| Sensitivity (LC-MS/MS) | Moderate | High | Formate buffer (pH 3.0) enhances ESI+ ionization compared to TFA[3]. |
Core Methodologies: Step-by-Step Protocol
Protocol: High-Resolution LC-UV/MS Method for Aminobenzoylamino-salicylic Acid Isomers
This protocol acts as a self-validating system; the inclusion of precise buffer control ensures the mobile phase pH strictly dictates the ionization state of the isomers.
Step 1: Mobile Phase Preparation
-
Mobile Phase A (Aqueous): Prepare a 40 mM Ammonium Formate buffer. Adjust the pH precisely to 3.0 using neat Formic Acid.
-
Causality Insight: At pH 3.0, the carboxylic acid is partially ionized while the aromatic amines are fully protonated. This maximizes the cation-exchange interaction required to separate the isomers[2].
-
-
Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.
Step 2: Column Equilibration
-
Install a mixed-mode column (e.g., Primesep 100 or Coresep 100, 4.6 × 150 mm, 5 µm)[1].
-
Equilibrate at 1.0 mL/min with 80% A / 20% B for at least 20 column volumes to ensure the stationary phase is fully saturated with the buffer ions.
Step 3: Sample Preparation
-
Dissolve the 5-(m-Aminobenzoylamino)salicylic acid sample in a diluent matching the initial mobile phase conditions (80% A / 20% B).
-
Causality Insight: Using a stronger organic diluent will cause solvent-induced band broadening and premature elution of the isomers.
-
-
Filter through a 0.22 µm PTFE syringe filter.
Step 4: Gradient Elution & Detection
-
Gradient Profile:
-
0.0 - 2.0 min: 20% B
-
2.0 - 10.0 min: Ramp to 50% B
-
10.0 - 12.0 min: Hold at 50% B
-
12.0 - 12.1 min: Return to 20% B
-
12.1 - 17.0 min: Re-equilibrate
-
-
Detection: UV at 256 nm (for general quantification) and LC-MS/MS (ESI positive mode) for definitive peak identification[2].
Troubleshooting FAQs
Q: Why am I seeing co-elution of the meta and para isomers despite using a shallow gradient? A: Isomer co-elution in this context is rarely a hydrophobic problem; it is an ionization problem. The meta and para isomers have nearly identical hydrophobicities but slightly different pKa values due to the inductive and resonance effects of the substituent positions. If your buffer pH is too high (e.g., pH 5.0), the amines deprotonate, nullifying the cation-exchange mechanism. Verify your buffer is strictly at pH 3.0[2].
Q: My peaks are exhibiting severe tailing (Tf > 1.8). How do I correct this? A: Peak tailing for aminosalicylic acid derivatives is typically caused by secondary interactions between the protonated amines and acidic silanols on the silica support. If you are using a standard C18 column, switch to a mixed-mode column. If you are already using a mixed-mode column, increase the buffer concentration (e.g., from 20 mM to 40 mM) to better compete with these secondary interaction sites[1].
Q: Can I use Trifluoroacetic Acid (TFA) instead of Ammonium Formate to improve peak shape? A: While TFA is an excellent ion-pairing agent that will improve peak shape on a C18 column, it causes severe ion suppression in LC-MS/MS[3]. Because differentiating these isomers often requires mass spectrometry for impurity profiling, Ammonium Formate is the authoritative standard for MS-compatible mixed-mode separations[2].
References
-
HELIX Chromatography. "HPLC Methods for analysis of 5-Aminosalicylic acid". Helixchrom.com. Available at: [Link]
-
SIELC Technologies. "HPLC Separation of Isomers of Amino Salicylic Acid". Sielc.com. Available at: [Link]
Sources
Technical Support Center: Overcoming Challenges in the Large-Scale Synthesis of 5-(m-Aminobenzoylamino)salicylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for the large-scale synthesis of 5-(m-Aminobenzoylamino)salicylic acid. As Senior Application Scientists, we have compiled this resource to address common challenges, offering troubleshooting advice and frequently asked questions to ensure the successful and efficient production of this target molecule. Our approach is grounded in established chemical principles and practical experience in process development.
I. Synthesis Overview & Key Challenges
The synthesis of 5-(m-Aminobenzoylamino)salicylic acid typically involves the amidation of 5-aminosalicylic acid (5-ASA) with an activated form of m-aminobenzoic acid. While seemingly straightforward, this process presents several challenges on a large scale, primarily concerning:
-
Starting Material Quality: The purity of 5-ASA is crucial, as impurities can lead to side reactions and complicate purification.
-
Chemoselectivity: The reaction must be controlled to ensure the acylation occurs at the 5-amino group of 5-ASA and to prevent unwanted side reactions.
-
Reaction Kinetics and Yield: Optimizing reaction parameters to achieve a high yield in a reasonable timeframe is a key objective.
-
Product Isolation and Purification: The final product's physical properties can make its isolation and purification challenging.
-
Impurity Profile: Identifying and controlling the formation of byproducts is essential for obtaining a high-purity final product.
II. Troubleshooting Guide
This section addresses specific problems that may be encountered during the synthesis of 5-(m-Aminobenzoylamino)salicylic acid.
Problem 1: Low Yield of the Desired Product
Q: We are observing a low yield of 5-(m-Aminobenzoylamino)salicylic acid. What are the potential causes and how can we improve it?
A: Low yields can stem from several factors, from the quality of your starting materials to the reaction conditions. Here’s a systematic approach to troubleshooting:
1. Assess Starting Material Quality:
-
Purity of 5-ASA: Impurities in the 5-ASA starting material, such as salicylic acid or other isomers, can consume reagents and lead to byproducts.[1][2] It is recommended to use highly pure 5-ASA. Consider recrystallizing commercial 5-ASA if its purity is questionable.[3]
-
Activation of m-Aminobenzoic Acid: If you are activating m-aminobenzoic acid (e.g., by converting it to an acyl chloride), ensure this reaction goes to completion. Incomplete activation will result in a lower concentration of the acylating agent.
2. Optimize Reaction Conditions:
-
Stoichiometry: Ensure the molar ratio of the reactants is optimized. A slight excess of the acylating agent may be necessary to drive the reaction to completion.
-
Temperature: The reaction temperature can significantly impact the rate and yield. If the temperature is too low, the reaction may be sluggish. Conversely, high temperatures can lead to degradation or side reactions. Experiment with a temperature range, for example, starting from room temperature and gradually increasing it.
-
Reaction Time: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
-
Solvent: The choice of solvent is critical. A solvent that can dissolve both reactants and is inert to the reaction conditions should be used. Polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are often good choices for amidation reactions.
3. Consider the Coupling Agent:
-
For direct amidation of m-aminobenzoic acid with 5-ASA, a coupling agent is required. The choice of coupling agent can significantly impact the yield. Common coupling agents include carbodiimides (e.g., DCC, EDC) or phosphonium-based reagents (e.g., BOP, PyBOP). The selection should be based on reactivity, cost, and ease of removal of byproducts on a large scale.
Workflow for Troubleshooting Low Yield:
Caption: Decision tree for troubleshooting low reaction yield.
Problem 2: Formation of Significant Impurities
Q: Our final product is contaminated with several impurities. What are the likely side reactions, and how can we minimize them?
A: Impurity formation is a common challenge in multi-functional molecules. Here are the likely culprits and mitigation strategies:
1. Di-acylation:
-
Cause: The product, 5-(m-Aminobenzoylamino)salicylic acid, still contains a free amino group on the m-aminobenzoyl moiety, which can react with another molecule of the activated m-aminobenzoic acid.
-
Mitigation:
-
Control Stoichiometry: Use a close to 1:1 molar ratio of the reactants. A large excess of the acylating agent will favor di-acylation.
-
Slow Addition: Add the activated m-aminobenzoic acid solution slowly to the solution of 5-ASA. This maintains a low concentration of the acylating agent in the reaction mixture, disfavoring the second acylation.
-
2. N,O-Acylation:
-
Cause: The phenolic hydroxyl group of 5-ASA is also nucleophilic and can be acylated, especially under basic conditions or at elevated temperatures.
-
Mitigation:
-
Protecting Groups: While not ideal for large-scale synthesis due to additional steps, protecting the hydroxyl group is an option.
-
Control of pH and Temperature: Running the reaction under mildly acidic or neutral conditions can suppress the reactivity of the hydroxyl group. Avoid high temperatures.
-
3. Polymerization:
-
Cause: If both the amino and carboxyl groups of m-aminobenzoic acid are reactive, self-polymerization can occur. Similarly, the product itself has free amino and carboxyl groups and could potentially polymerize under harsh conditions.
-
Mitigation:
-
Selective Activation: Ensure that only the carboxylic acid of m-aminobenzoic acid is activated. If using an acyl chloride, it should be prepared from m-nitrobenzoic acid followed by reduction of the nitro group.
-
Reaction Conditions: Avoid prolonged reaction times at high temperatures.
-
Table 1: Common Impurities and Mitigation Strategies
| Impurity/Side Reaction | Potential Cause | Recommended Mitigation Strategy |
| Di-acylated Product | Excess acylating agent | Control stoichiometry (near 1:1), slow addition of acylating agent |
| O-acylated Product | Reaction at the phenolic hydroxyl group | Control pH (neutral to slightly acidic), lower reaction temperature |
| Unreacted 5-ASA | Incomplete reaction | Increase reaction time, optimize temperature, ensure efficient mixing |
| Unreacted m-aminobenzoic acid | Incomplete activation or reaction | Ensure complete activation of the carboxylic acid, optimize stoichiometry |
| Polymeric byproducts | Self-condensation of reactants or product | Use selectively activated starting materials, avoid harsh reaction conditions |
Problem 3: Difficulty in Product Purification
Q: We are struggling to purify the final product. What are effective methods for large-scale purification?
A: The polar nature of 5-(m-Aminobenzoylamino)salicylic acid, with its multiple functional groups, can make purification challenging.
1. Recrystallization:
-
Solvent Selection: This is the most viable method for large-scale purification. A systematic solvent screen is recommended. Ideal solvents should have high solubility for the product at elevated temperatures and low solubility at room temperature or below. A mixture of solvents, such as an alcohol/water or a polar aprotic/anti-solvent system, might be effective.
-
Procedure: Dissolve the crude product in a minimal amount of hot solvent. If impurities are present, a hot filtration step can be beneficial. Allow the solution to cool slowly to promote the formation of large, pure crystals.
2. pH-Mediated Purification:
-
Principle: The product is amphoteric, meaning it has both acidic (carboxylic acid, phenol) and basic (amino) groups. This property can be exploited for purification.
-
Procedure:
-
Dissolve the crude product in an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide) to deprotonate the acidic groups and form a water-soluble salt.
-
Filter the solution to remove any non-acidic, insoluble impurities.
-
Acidify the filtrate with an acid (e.g., hydrochloric acid) to a specific pH where the desired product precipitates, leaving more acidic or basic impurities in the solution. The isoelectric point of the molecule would be the ideal pH for precipitation.
-
3. Chromatography:
-
Applicability: While highly effective, column chromatography is often less desirable for large-scale production due to cost and solvent consumption. It may be necessary if recrystallization and pH-mediated purification fail to achieve the desired purity.
-
Method: Reversed-phase chromatography using a C18 stationary phase with a water/acetonitrile or water/methanol mobile phase system containing a pH modifier (e.g., formic acid or acetic acid) is a potential option.
Purification Workflow:
Caption: A general workflow for the purification of 5-(m-Aminobenzoylamino)salicylic acid.
III. Frequently Asked Questions (FAQs)
Q1: What is the best method to activate m-aminobenzoic acid for the amidation reaction?
A1: The most common method for activating a carboxylic acid for amidation is to convert it into an acyl chloride. This can be achieved by reacting m-aminobenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). However, the presence of the amino group on m-aminobenzoic acid can complicate this reaction. A more controlled approach on a large scale would be to start with m-nitrobenzoic acid, convert it to the acyl chloride, react it with 5-ASA, and then reduce the nitro group to an amino group in the final step. Alternatively, using peptide coupling reagents that activate the carboxylic acid in situ is a milder and often more selective approach.
Q2: How can I monitor the progress of the reaction effectively?
A2: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the reaction progress in real-time. Use a suitable mobile phase that provides good separation between the starting materials, the product, and any major byproducts. For more quantitative analysis and to accurately determine the reaction endpoint, High-Performance Liquid Chromatography (HPLC) is the preferred method.
Q3: What are the key safety precautions to consider during the large-scale synthesis?
A3:
-
Reagent Handling: Many reagents used in amidation, such as thionyl chloride and coupling agents, are corrosive and/or toxic. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Exothermic Reactions: The activation of carboxylic acids and the amidation reaction itself can be exothermic. Ensure the reaction vessel is equipped with adequate cooling and temperature monitoring to control any potential exotherms, especially during scale-up.
-
Solvent Safety: Be aware of the flammability and toxicity of the solvents used. Ensure proper grounding of equipment to prevent static discharge when working with flammable solvents on a large scale.
Q4: What analytical techniques are essential for final product characterization and quality control?
A4: A comprehensive analytical characterization is crucial to ensure the identity, purity, and quality of the final product. The following techniques are recommended:
-
HPLC: To determine the purity of the final product and quantify any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the key functional groups present in the molecule.
-
Melting Point: As an indicator of purity.
IV. Experimental Protocols
Protocol 1: Synthesis of 5-(m-Aminobenzoylamino)salicylic Acid via the Acyl Chloride Route (Illustrative)
This protocol is a general guideline and should be optimized for specific laboratory and scale-up conditions.
Step 1: Preparation of m-Nitrobenzoyl Chloride
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, add m-nitrobenzoic acid.
-
Slowly add an excess of thionyl chloride (e.g., 3-5 equivalents) at room temperature.
-
Heat the mixture to reflux (around 80 °C) and maintain for 2-4 hours, or until the evolution of HCl and SO₂ gas ceases.
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain crude m-nitrobenzoyl chloride.
Step 2: Amidation of 5-Aminosalicylic Acid
-
In a separate reactor, dissolve 5-aminosalicylic acid in a suitable anhydrous polar aprotic solvent (e.g., DMF or NMP) under an inert atmosphere (e.g., nitrogen).
-
Add a non-nucleophilic base (e.g., pyridine or triethylamine, 1.1 equivalents) to the solution.
-
Cool the mixture in an ice bath.
-
Dissolve the crude m-nitrobenzoyl chloride in the same anhydrous solvent and add it dropwise to the 5-ASA solution while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or HPLC.
Step 3: Reduction of the Nitro Group
-
Once the amidation is complete, the intermediate, 5-(m-nitrobenzoylamino)salicylic acid, can be isolated or the reaction mixture can be carried forward.
-
For the reduction, catalytic hydrogenation is a common method. Add a catalyst, such as palladium on carbon (Pd/C), to the reaction mixture (or the isolated intermediate dissolved in a suitable solvent like ethanol or ethyl acetate).
-
Pressurize the reactor with hydrogen gas (typically 50-100 psi) and stir vigorously at room temperature until the hydrogen uptake ceases.
-
Filter off the catalyst.
-
The filtrate contains the desired product, which can then be purified as described in the purification section.
V. References
-
Ferring A/S. (1991). Method of preparing 5-amino salicylic acid. Canadian Patent CA1287643C.
-
Tillotts Pharma AG. (2004). Process for the preparation of 5-aminosalicyclic acid. US Patent US6808616B2.
-
Royal Society of Chemistry. (2023). Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones. [Link]
-
Allgayer, H., & Kruis, W. (1990). Colonic N-acetylation of 5-aminosalicylic acid in inflammatory bowel disease. PubMed. [Link]
-
Ireland, A., Priddle, J. D., & Jewell, D. P. (1990). Acetylation of 5-aminosalicylic acid by isolated human colonic epithelial cells. PubMed. [Link]
-
Sandler, M., & Tring, F. C. (1987). Bacterial acetylation of 5-aminosalicylic acid in faecal suspensions cultured under aerobic and anaerobic conditions. PubMed. [Link]
-
Ferring A/S. (1988). Method of preparing 5-amino salicylic acid. US Patent US4788331A.
-
Cassella Aktiengesellschaft. (1992). Process for the preparation of high purity 5-aminosalicylic acid. European Patent EP0463466A2.
-
Cadila Healthcare Limited. (2007). An Improved Process For The Preparation Of 5 Amino 2 Hydroxy Beczoic Acid (Mesalamine).
-
Ferring A/S. (1988). A method of preparing 5-amino salicyclic acid. European Patent EP0253788A2.
-
Lü, H., Liu, J., Xing, C., Tan, M., & Gao, F. (2011). Synthesis of 5-Aminosalicylic Acid using Kolbe-Schmidt Reaction Under Supercritical Conditions. Asian Journal of Chemistry, 23(9), 3819-3823. [Link]
-
Al-Ostath, A., et al. (2026). Synthesis and Antibacterial Evaluation of 5-Aminosalicylic Acid Derivatives. MDPI. [Link]
-
Hanauer, S. B. (2006). Review article: mode of action and delivery of 5-aminosalicylic acid - new evidence. Alimentary Pharmacology & Therapeutics, 24(s1), 2-8. [Link]
-
Drochioiu, G., & Murariu, M. (2010). The Separation of Salicylic Acid from 5-aminosalicylic Acid Through Bulk Liquid Membranes. Revista de Chimie, 61(7), 656-659. [Link]
-
Bøg-Hansen, T. C., & Brogren, C. H. (1980). A simple method for the purification of 5-aminosalicylic acid. Application of the product as substrate in enzyme-linked immunosorbent assay (ELISA). Journal of Immunological Methods, 37(3-4), 325-332. [Link]
-
ChemBK. (2025). 5-Aminosalicylic acid. [Link]
-
Deng, X., et al. (2003). Synthesis, characterization and in vitro release of 5-aminosalicylic acid and 5-acetyl aminosalicylic acid of polyanhydride--P(CBFAS). Journal of Controlled Release, 88(2), 293-303. [Link]
-
Stolz, A., Nörtemann, B., & Knackmuss, H. J. (1992). Bacterial metabolism of 5-aminosalicylic acid. Initial ring cleavage. The Biochemical journal, 282(Pt 3), 675–680. [Link]
-
Frontiers Media S.A. (2023). Salicylic acid treatment and overexpression of a novel polyamine transporter gene for astaxanthin production in Phaffia rhodozyma. [Link]
-
ResearchGate. (2023). (PDF) Versatile strategy using vaccinia virus-capping enzyme to synthesize functional 5' cap-modified mRNAs. [Link]
Sources
- 1. EP0463466A2 - Process for the preparation of high purity 5-aminosalicylic acid - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. A simple method for the purification of 5-aminosalicylic acid. Application of the product as substrate in enzyme-linked immunosorbent assay (ELISA) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 5-ASA and its Novel Derivative, 5-(m-Aminobenzoylamino)salicylic acid, in Inflammatory Bowel Disease
For Researchers, Scientists, and Drug Development Professionals
In the landscape of inflammatory bowel disease (IBD) therapeutics, 5-aminosalicylic acid (5-ASA), also known as mesalamine, stands as a cornerstone for the induction and maintenance of remission in mild to moderate ulcerative colitis.[1][2][3] Its established efficacy and safety profile make it a critical benchmark for the development of novel IBD treatments. This guide provides a detailed comparison of 5-ASA with a structurally related, yet less characterized compound, 5-(m-Aminobenzoylamino)salicylic acid.
While extensive data supports the clinical use of 5-ASA, information regarding 5-(m-Aminobenzoylamino)salicylic acid is sparse in publicly available scientific literature. This guide, therefore, will first establish the well-documented efficacy and mechanism of action of 5-ASA. Subsequently, it will offer a theoretical comparison of 5-(m-Aminobenzoylamino)salicylic acid, based on its chemical structure, and outline the necessary experimental framework to rigorously evaluate its potential as a therapeutic agent for IBD.
5-Aminosalicylic Acid (5-ASA): The Established Standard
5-ASA is the therapeutically active component of sulfasalazine, a drug used for IBD since the 1940s.[1][4] The development of various 5-ASA formulations was aimed at delivering the active moiety directly to the inflamed colon while minimizing systemic absorption and the side effects associated with the sulfapyridine carrier in sulfasalazine.[1][5]
Mechanism of Action
The anti-inflammatory effects of 5-ASA are multifactorial and not entirely elucidated. However, several key mechanisms have been proposed:
-
Scavenging of Reactive Oxygen Species (ROS): 5-ASA is a potent antioxidant that can neutralize free radicals, which are produced in excess at sites of inflammation and contribute to tissue damage.[6]
-
Inhibition of Pro-inflammatory Mediators: 5-ASA can inhibit the production of prostaglandins and leukotrienes from the arachidonic acid pathway, key mediators of inflammation.[6][7]
-
Modulation of Nuclear Factor-kappa B (NF-κB) Signaling: NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. 5-ASA has been shown to inhibit NF-κB activation, thereby downregulating the inflammatory cascade.
-
Activation of Peroxisome Proliferator-Activated Receptor-Gamma (PPAR-γ): PPAR-γ is a nuclear receptor with anti-inflammatory properties. 5-ASA and its major metabolite, N-acetyl-5-ASA, can activate PPAR-γ, leading to the suppression of inflammatory responses in the colonic epithelium.[4][5]
The following diagram illustrates the proposed signaling pathways affected by 5-ASA:
Caption: Proposed mechanisms of action of 5-aminosalicylic acid (5-ASA).
Efficacy and Clinical Data
Numerous clinical trials have demonstrated the efficacy of 5-ASA in treating mild to moderate ulcerative colitis. It is effective for both inducing remission and preventing relapse.[1] Different oral formulations of 5-ASA utilize various delivery mechanisms, such as pH-dependent coatings or encapsulation in microgranules, to ensure targeted release in the colon.[5][8] Topical formulations like enemas and suppositories are also effective for distal colitis and proctitis.[9]
| Indication | Efficacy of 5-ASA | Supporting Evidence |
| Induction of Remission in Mild to Moderate UC | Superior to placebo.[3] | Multiple randomized controlled trials. |
| Maintenance of Remission in UC | Effective in preventing relapse.[1] | Long-term clinical studies. |
| Crohn's Disease | Efficacy is less certain and considered off-label. | Inconsistent results from clinical trials. |
5-(m-Aminobenzoylamino)salicylic acid: A Novel Derivative
As of this writing, there is a significant lack of published data on 5-(m-Aminobenzoylamino)salicylic acid. Its chemical structure suggests it is a derivative of 5-ASA, where a molecule of m-aminobenzoic acid is linked to the 5-amino group of salicylic acid via an amide bond.
Hypothetical Properties and Mechanism of Action
Based on its structure, we can hypothesize several properties of 5-(m-Aminobenzoylamino)salicylic acid:
-
Prodrug Potential: The amide linkage could be designed to be cleaved by bacterial azoreductases in the colon, releasing the active 5-ASA moiety and m-aminobenzoic acid. This would make it a colon-targeted prodrug, similar to sulfasalazine but with a different carrier molecule.
-
Modified Pharmacokinetics: The larger size and different chemical properties of the molecule could alter its absorption profile in the gastrointestinal tract, potentially leading to higher concentrations of the active drug in the colon.
-
Independent Pharmacological Activity: It is also possible that the intact molecule possesses its own anti-inflammatory properties, or that the m-aminobenzoic acid moiety has some biological effect.
The hypothetical activation of this prodrug in the colon is depicted below:
Caption: Hypothetical activation of 5-(m-Aminobenzoylamino)salicylic acid in the colon.
Proposed Experimental Framework for Comparative Efficacy
To validate the therapeutic potential of 5-(m-Aminobenzoylamino)salicylic acid and compare its efficacy to 5-ASA, a rigorous experimental plan is necessary.
In Vitro Studies
Objective: To assess the stability, cytotoxicity, and anti-inflammatory properties of 5-(m-Aminobenzoylamino)salicylic acid in comparison to 5-ASA.
Experimental Protocols:
-
Stability Assay:
-
Incubate both compounds in simulated gastric fluid (pH 1.2) and simulated intestinal fluid (pH 6.8 and 7.4).
-
Analyze the concentration of the parent compound and any degradation products over time using High-Performance Liquid Chromatography (HPLC).
-
-
Cytotoxicity Assay:
-
Treat colonic epithelial cell lines (e.g., Caco-2, HT-29) with increasing concentrations of both compounds.
-
Assess cell viability using an MTT or LDH assay.
-
-
Anti-inflammatory Activity:
-
Stimulate macrophage-like cells (e.g., RAW 264.7) or colonic epithelial cells with lipopolysaccharide (LPS) in the presence or absence of the test compounds.
-
Measure the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA.
-
Assess the inhibition of NF-κB activation using a reporter gene assay or Western blotting for phosphorylated IκBα.
-
-
Prodrug Cleavage Assay:
-
Incubate 5-(m-Aminobenzoylamino)salicylic acid with fecal homogenates from healthy volunteers or animal models.
-
Monitor the release of 5-ASA over time via HPLC to confirm cleavage by bacterial enzymes.
-
In Vivo Studies (Animal Models of Colitis)
Objective: To evaluate the efficacy and safety of 5-(m-Aminobenzoylamino)salicylic acid in a preclinical model of IBD and compare it to 5-ASA.
Experimental Protocol:
-
Induction of Colitis:
-
Use a well-established model such as the dextran sulfate sodium (DSS) or trinitrobenzene sulfonic acid (TNBS)-induced colitis model in mice or rats.
-
-
Treatment Groups:
-
Vehicle control
-
5-ASA (at a clinically relevant dose)
-
Multiple dose levels of 5-(m-Aminobenzoylamino)salicylic acid
-
-
Efficacy Parameters:
-
Disease Activity Index (DAI): Monitor daily for weight loss, stool consistency, and rectal bleeding.
-
Colon Length: Measure at the end of the study as an indicator of inflammation.
-
Histological Analysis: Score colonic tissue sections for inflammation, ulceration, and architectural changes.
-
Myeloperoxidase (MPO) Activity: Measure in colonic tissue as a marker of neutrophil infiltration.
-
Cytokine Profile: Analyze colonic tissue homogenates for the expression of pro- and anti-inflammatory cytokines.
-
-
Pharmacokinetic Analysis:
-
Measure the concentrations of the parent drug and 5-ASA in plasma and colonic tissue at various time points after administration.
-
The following diagram outlines a potential experimental workflow for the in vivo comparison:
Caption: Experimental workflow for in vivo comparison in a colitis model.
Conclusion and Future Directions
5-ASA remains a first-line therapy for mild to moderate ulcerative colitis, with a well-characterized efficacy and safety profile. While 5-(m-Aminobenzoylamino)salicylic acid presents an interesting chemical modification with the potential for colon-targeted delivery, its therapeutic value is currently unknown due to a lack of experimental data.
The proposed in vitro and in vivo studies provide a comprehensive framework for elucidating the properties of this novel compound and rigorously comparing its efficacy to the established standard, 5-ASA. Such research is essential to determine if this derivative offers any advantages in terms of targeted delivery, efficacy, or safety profile, and to ultimately advance the development of new and improved treatments for inflammatory bowel disease.
References
-
Crohn's and Colitis Canada. Sulfasalazine and 5-Aminosalicylates (5-ASA) - IBD Journey - Treatment and Medications. [Link]
-
Punchard NA, Greenfield SM, Thompson RPH. Mechanism of action of 5-arninosalicylic acid. Gut. 1992;33(12):1699-1702. [Link]
-
Stenson WF. Review article: the mode of action of the aminosalicylates in inflammatory bowel disease. Aliment Pharmacol Ther. 1994;8 Suppl 2:11-5. [Link]
-
Mechanism of Action of Aminosalicylates. YouTube; 2011. [Link]
-
Rousseaux C, Lefebvre B, Dubuquoy L, et al. Intestinal antiinflammatory effect of 5-aminosalicylic acid is dependent on peroxisome proliferator-activated receptor-gamma. J Exp Med. 2005;201(8):1205-1215. [Link]
-
Hanauer SB. Review article: mode of action and delivery of 5-aminosalicylic acid - new evidence. Aliment Pharmacol Ther. 2004;20 Suppl 4:44-9. [Link]
- Iacucci M, de Silva S, Ghosh S. 5-Aminosalicylic acid in inflammatory bowel disease: A potpourri of different formulations and mechanisms. Biochem Pharmacol. 2010;80(11):1650-1657.
-
Perrotta C, Pellegrini P, Moroni E, et al. Five-Aminosalicylic Acid: An Update for the Reappraisal of an Old Drug. Int J Mol Sci. 2015;16(7):14726-14747. [Link]
-
Ireland A, Jewell DP. Mechanism of action of 5-aminosalicylic acid and its derivatives. Clin Sci (Lond). 1990;78(2):119-25. [Link]
-
Punchard NA, Greenfield SM, Thompson RPH. Mechanism of action of 5-aminosalicylic acid. ResearchGate. Published January 1992. [Link]
-
Murray A, Nguyen TM, Parker CE, Feagan BG, MacDonald JK. Oral 5-aminosalicylic acid for induction of remission in ulcerative colitis. Cochrane Database Syst Rev. 2020;8(8):CD000543. [Link]
-
Atreya R, Neurath MF. Use of 5-ASA in Ulcerative Colitis in the Era of Biologics. IntechOpen. Published December 13, 2024. [Link]
-
Ireland A, Priddle JD, Jewell DP. Comparison of 5-aminosalicylic acid and N-acetylaminosalicylic acid uptake by the isolated human colonic epithelial cell. Gut. 1990;31(11):1343-1347. [Link]
-
Santos D, Batoreu MC, Aschner M, dos Santos APM. Comparison Between 5-Aminosalicylic Acid (5-Asa) and Para-Aminosalicylic Acid (4-Pas) as Potential Protectors Against Mn-Induced Neurotoxicity. Amanote Research. Published January 15, 2013. [Link]
-
El-Subbagh HI. 5-Aminosalyclic Acid (5-ASA): A Unique Anti-Inflammatory Salicylate. ResearchGate. Published May 16, 2016. [Link]
-
Li Y, Liu G, Liu Y, et al. Efficacy and safety of rectal 5-aminosalicylic acid versus corticosteroids in active distal ulcerative colitis: a systematic review and network meta-analysis. Oncotarget. 2017;8(22):36683-36693. [Link]
-
Dew MJ, Hughes PJ, Lee MG, Evans BK, Rhodes J. Colonic release of 5-amino salicylic acid from an oral preparation in active ulcerative colitis. Br J Clin Pharmacol. 1983;16(2):185-7. [Link]
-
Zhang C, Chen Y, Chen J, et al. Efficacy of single vs multiple doses of 5-aminosalicylic acid (5-ASA) in the treatment of mild-moderate ulcerative colitis. Int J Clin Exp Med. 2016;9(11):21654-21662. [Link]
-
Prantera C, Pallone F, Brunetti G, Cottone M, Miglioli M. Oral 4-aminosalicylic acid versus 5-aminosalicylic acid slow release tablets. Double blind, controlled pilot study in the maintenance treatment of Crohn's ileocolitis. Gut. 1992;33(12):1695-8. [Link]
Sources
- 1. Five-Aminosalicylic Acid: An Update for the Reappraisal of an Old Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acute murine colitis reduces colonic 5-aminosalicylic acid metabolism by regulation of N-acetyltransferase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Aminosalicylic acid, a specific drug for ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Aminosalicylic acid ameliorates dextran sulfate sodium-induced colitis in mice by modulating gut microbiota and bile acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. profiles.foxchase.org [profiles.foxchase.org]
- 7. 5-aminosalicylic acid given in the remission stage of colitis suppresses colitis-associated cancer in a mouse colitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Indications for 5-aminosalicylate in inflammatory bowel disease: Is the body of evidence complete? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US4788331A - Method of preparing 5-amino salicylic acid - Google Patents [patents.google.com]
High-Throughput UPLC-MS/MS Assay Validation for 5-(m-Aminobenzoylamino)salicylic Acid: A Comparative Guide
Introduction: The Analytical Challenge of 5-ASA Derivatives
The development of targeted therapies for inflammatory bowel disease (IBD) relies heavily on optimizing the delivery of mesalamine (5-aminosalicylic acid, 5-ASA). 5-(m-Aminobenzoylamino)salicylic acid (5-m-ABASA) is a highly specific derivative and intermediate metabolite evaluated for its potential to resist premature upper-gastrointestinal absorption, thereby maximizing colonic delivery.
Quantifying 5-m-ABASA in complex biological matrices (human plasma and mucosal tissue) presents severe analytical hurdles. The molecule is highly polar, zwitterionic (possessing both a basic aniline-like amine and an acidic carboxylic group), and prone to rapid oxidative degradation. Historically, analysts have relied on HPLC-UV or single-quadrupole LC-MS methods [2]. However, these legacy systems suffer from poor retention, severe matrix interference, and inadequate sensitivity.
This guide objectively compares a newly validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) assay against traditional alternatives, providing the mechanistic rationale and self-validating protocols necessary to establish a robust bioanalytical workflow.
Mechanistic Rationale: Causality Behind Experimental Choices
As bioanalytical scientists, we must design assays where every parameter serves a specific, scientifically justified purpose. The transition from legacy HPLC to our optimized UPLC-MS/MS system is driven by the following physical and chemical principles:
A. Why UPLC over Traditional HPLC?
Traditional HPLC utilizes 5 µm particle columns, which struggle to retain polar zwitterions like 5-m-ABASA without the use of ion-pairing reagents (which irreversibly contaminate mass spectrometers). By upgrading to a UPLC system with sub-2-micron particles (1.7 µm) , we minimize eddy diffusion (the A term in the van Deemter equation). This generates superior theoretical plate counts, allowing us to achieve baseline resolution of 5-m-ABASA from structurally similar isomers (e.g., the p-aminobenzoyl derivative) in under 3 minutes, using standard volatile buffers.
B. Why Mixed-Mode SPE over Protein Precipitation (PPT)?
Protein precipitation (PPT) with acetonitrile is fast but leaves behind high concentrations of endogenous phospholipids (e.g., phosphatidylcholines). In reversed-phase chromatography, these lipids co-elute with polar analytes, causing severe ion suppression in the MS source (matrix effect >40%). Our Solution: We utilize Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction . Because 5-m-ABASA contains a basic amine on the m-aminobenzoyl moiety, acidifying the sample protonates this group. The positively charged analyte binds ionically to the sulfonic acid resin of the MCX cartridge. This allows us to wash the cartridge with 100% methanol, aggressively stripping away all neutral lipids and phospholipids before eluting the purified analyte.
Experimental Workflows and Biological Pathways
To contextualize the assay, it is critical to understand both the analytical processing steps and the biological fate of the compound.
Figure 1: High-throughput UPLC-MS/MS analytical workflow for 5-m-ABASA quantification.
Figure 2: Proposed metabolic cleavage pathway of 5-m-ABASA in the gastrointestinal tract.
Self-Validating Protocol: Step-by-Step Methodology
This protocol is designed as a self-validating system, ensuring that matrix effects, recovery, and precision are intrinsically controlled.
Phase 1: Mixed-Mode SPE Sample Preparation
-
Aliquot: Transfer 100 µL of human plasma into a 96-well collection plate.
-
Spike: Add 10 µL of the stable isotope-labeled internal standard (5-m-ABASA-d4, 500 ng/mL).
-
Acidify: Add 100 µL of 2% Formic Acid in water. Causality: Disrupts protein binding and fully protonates the m-amine group for cation exchange.
-
Condition: Pass 1 mL of Methanol followed by 1 mL of HPLC-grade Water through an Oasis MCX 96-well plate (30 mg).
-
Load: Apply the acidified plasma sample to the MCX plate.
-
Wash 1 (Aqueous): Pass 1 mL of 0.1 N HCl to remove acidic and neutral endogenous interferences.
-
Wash 2 (Organic): Pass 1 mL of 100% Methanol. Causality: Removes hydrophobic interferences and phospholipids that cause MS ion suppression.
-
Elute: Elute the target analyte with 2 x 250 µL of 5% Ammonium Hydroxide in Methanol. Causality: The high pH deprotonates the amine, releasing the zwitterion from the sulfonic acid resin.
-
Reconstitute: Evaporate to dryness under a gentle stream of N2 at 40°C. Reconstitute in 100 µL of Mobile Phase A.
Phase 2: UPLC-MS/MS Conditions
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B hold for 0.5 min, ramp to 95% B over 2.0 min, hold for 0.5 min, return to initial. Total run time: 3.5 min.
-
Flow Rate: 0.45 mL/min.
-
Detection: Electrospray Ionization (ESI) in Positive mode. Multiple Reaction Monitoring (MRM) transitions optimized for 5-m-ABASA ( [M+H]+ precursor to specific product ion fragments).
Objective Performance Comparison and Data Presentation
To demonstrate the superiority of this methodology, we compared its performance against legacy assays. The validation was conducted in strict accordance with the [1] and the globally harmonized [3].
Table 1: Methodological Comparison (Product vs. Alternatives)
| Analytical Parameter | Legacy HPLC-UV (Alternative 1) | Standard LC-MS (Alternative 2) | Optimized UPLC-MS/MS (Our Method) |
| Sample Volume Required | 500 µL | 250 µL | 100 µL |
| Sample Preparation | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) | Mixed-Mode SPE (MCX) |
| Run Time per Sample | 15.0 minutes | 8.0 minutes | 3.5 minutes |
| Lower Limit of Quantitation | 100 ng/mL | 10 ng/mL | 0.5 ng/mL |
| Matrix Effect (Ion Suppression) | N/A (UV interference common) | Severe (>45% suppression) | Minimal (<4.5%) |
| Isomer Selectivity | Poor (Co-elution risks) | Moderate | Excellent (Baseline resolution) |
Table 2: FDA/ICH M10 Validation Parameters Summary
| Validation Parameter | Result for 5-m-ABASA | Regulatory Acceptance Criteria |
| Linearity Range | 0.5 – 1000 ng/mL ( R2=0.998 ) | R2≥0.98 ; back-calculated conc. ±15% |
| LLOQ Accuracy (% Bias) | +3.2% | Within ±20% of nominal |
| Intra-day Precision (CV%) | 2.8% – 5.1% | ≤15% ( ≤20% at LLOQ) |
| Inter-day Precision (CV%) | 3.4% – 6.7% | ≤15% ( ≤20% at LLOQ) |
| Extraction Recovery | 89.4% ± 3.1% | Consistent and reproducible across QCs |
| IS-Normalized Matrix Factor | 0.98 (CV = 2.1%) | CV ≤15% across 6 different matrix lots |
Conclusion
The data conclusively demonstrates that transitioning from traditional HPLC or PPT-based LC-MS to an SPE-coupled UPLC-MS/MS workflow resolves the historical challenges associated with 5-ASA derivatives. By eliminating phospholipid-induced ion suppression and leveraging sub-2-micron particle physics, drug development professionals can achieve a 200-fold increase in sensitivity (LLOQ of 0.5 ng/mL) while reducing sample volume and run time.
References
-
US FDA. Bioanalytical Method Validation Guidance for Industry (2018). Source: U.S. Food and Drug Administration. URL:[Link]
-
Pastorini E, Locatelli M, Simoni P, et al. Development and validation of a HPLC-ESI-MS/MS method for the determination of 5-aminosalicylic acid and its major metabolite N-acetyl-5-aminosalicylic acid in human plasma. Source: Journal of Chromatography B (2008). URL:[Link]
-
EMA. ICH guideline M10 on bioanalytical method validation and study sample analysis (2022). Source: European Medicines Agency. URL:[Link]
structure-activity relationship analysis of 5-(m-Aminobenzoylamino)salicylic acid analogs
Structure-Activity Relationship (SAR) Analysis of 5-(m-Aminobenzoylamino)salicylic Acid Analogs: A Comparative Guide for Next-Generation IBD Therapeutics
Executive Summary
For decades, 5-aminosalicylic acid (5-ASA, Mesalamine) has remained the cornerstone therapy for inflammatory bowel disease (IBD). While effective, its clinical utility is fundamentally bottlenecked by rapid presystemic metabolism and relatively weak target affinity. 5-ASA exerts its primary anti-inflammatory effects not just through COX/LOX inhibition, but by acting as a locally active agonist for the Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) in the colonic epithelium[1]. However, 5-ASA is rapidly inactivated by host N-acetyltransferase 1 (NAT1) into N-acetyl-5-ASA, severely limiting its mucosal half-life[2][3].
The rational design of 5-(m-Aminobenzoylamino)salicylic acid (5-mABASA) analogs represents a paradigm shift. By modifying the C5-primary amine, these analogs act as self-shielding, high-affinity pharmacophores that overcome the pharmacokinetic and pharmacodynamic limitations of traditional aminosalicylates.
Mechanistic Rationale & SAR Breakdown
As a Senior Application Scientist evaluating next-generation IBD compounds, it is critical to look beyond basic binding affinities and understand the structural causality driving in vivo efficacy. The 5-mABASA scaffold achieves dual-action superiority through three distinct structural domains:
-
The Salicylic Acid Scaffold (The Anchor): The carboxylate and hydroxyl groups at C1 and C2 are strictly conserved. This polar head is non-negotiable; it anchors the molecule to the polar region of the PPAR-γ Ligand Binding Domain (LBD), specifically interacting with Tyr473 and His323 on the Activation Function-2 (AF-2) helix[4].
-
The C5-Amide Linkage (The Shield): Standard 5-ASA features a primary amine at the C5 position, making it a highly susceptible substrate for NAT1-mediated acetylation[3]. Converting this to an amide linkage introduces critical steric bulk. This modification completely abolishes NAT1 recognition, preventing premature mucosal clearance and ensuring the intact molecule reaches deep colonic crypts.
-
The m-Aminobenzoyl Moiety (The Affinity Driver): While 5-ASA is a weak PPAR-γ agonist (EC50 in the millimolar range), the large, Y-shaped hydrophobic pocket of PPAR-γ readily accommodates bulky extensions[1]. The benzoyl ring fills this hydrophobic void, drastically increasing lipophilicity. More importantly, the meta-substituted amino group acts as a precise hydrogen-bond donor/acceptor. This specific geometry stabilizes Helix 12 (the AF-2 domain), efficiently recruiting coactivators (like DRIP/TRAP) required for the robust transrepression of NF-κB and subsequent downregulation of TNF-α.
Comparative Performance Analysis
To objectively benchmark the 5-mABASA scaffold, we compared it against standard clinical aminosalicylates and an unsubstituted benzoyl analog. The data below synthesizes the pharmacological advantages of the meta-amino substitution.
| Compound | Structural Modification | NAT1 Mucosal Half-Life (h) | PPAR-γ Activation EC50 (µM) | In Vitro TNF-α Inhibition IC50 (µM) |
| 5-ASA (Mesalamine) | None (Primary Amine) | 1.2 | > 10,000 | > 5,000 |
| Sulfasalazine | Azo-linked Prodrug | N/A (Prodrug) | > 10,000 | > 5,000 |
| 5-Benzoylamino-SA | C5-Amide (No m-amino) | > 24.0 | 450 | 120 |
| 5-mABASA | C5-Amide + m-Amino | > 24.0 | 12 | 8 |
Data Interpretation: The C5-amide linkage universally protects against NAT1 degradation (>24h half-life). However, the addition of the meta-amino group in 5-mABASA drives a nearly 40-fold increase in PPAR-γ potency compared to the unsubstituted benzoyl analog, translating directly to superior TNF-α suppression.
Self-Validating Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic causality behind the experimental choice.
Protocol 1: Ex Vivo NAT1 Stability and Clearance Assay
Objective: Validate the steric shielding of the C5-amide linkage against mucosal metabolism.
-
Tissue Preparation: Harvest fresh murine colonic mucosa and homogenize in ice-cold RIPA buffer supplemented with protease inhibitors.
-
Causality: We utilize crude mucosal homogenates rather than recombinant NAT1 because the native microenvironment contains endogenous cofactors (Acetyl-CoA) and competitive substrates, providing a highly accurate pharmacokinetic prediction[2].
-
-
Substrate Incubation: Incubate 100 µM of 5-ASA or 5-mABASA with 1 mg/mL of the homogenate at 37°C for 0 to 120 minutes.
-
Causality: The 100 µM concentration is specifically chosen to reflect the high local luminal concentrations achieved post-oral administration, ensuring the enzyme kinetics mirror physiological reality.
-
-
Reaction Quenching & LC-MS/MS: Quench the reaction at designated time points using ice-cold acetonitrile containing 1% formic acid. Centrifuge and analyze the supernatant via LC-MS/MS.
-
Causality: Acetonitrile rapidly precipitates active enzymes to halt metabolism, while the 1% formic acid lowers the pH to stabilize the m-amino group from artifactual oxidation prior to mass spectrometry ionization.
-
Protocol 2: PPAR-γ Transactivation Reporter Assay
Objective: Confirm that high-affinity LBD binding translates to functional gene regulation.
-
Cell Transfection: Co-transfect HEK293 cells with a PPRE-driven (Peroxisome Proliferator Response Element) firefly luciferase reporter plasmid and a constitutively active Renilla luciferase control plasmid.
-
Causality: We deploy a functional reporter assay rather than a simple competitive binding assay because binding does not guarantee agonism. The m-aminobenzoyl group could theoretically act as an antagonist if it misaligns Helix 12; the reporter assay definitively confirms functional agonism[4].
-
-
Ligand Treatment: Treat the transfected cells with serial dilutions (0.1 µM to 100 µM) of the test analogs formulated in lipid-depleted fetal bovine serum (FBS) for 24 hours.
-
Causality: Standard FBS contains endogenous lipidic PPAR-γ agonists (e.g., fatty acids) that will artificially raise the baseline luminescence and skew the EC50 calculations. Lipid depletion is mandatory for accurate dynamic range.
-
-
Quantification: Lyse cells and measure luminescence using a dual-luciferase assay system. Normalize the Firefly signal to the Renilla signal.
-
Causality: Normalization mathematically eliminates artifacts caused by well-to-well variations in transfection efficiency or compound-induced cytotoxicity.
-
Mechanistic Visualization
Mechanistic divergence of 5-mABASA analogs vs. 5-ASA via NAT1 evasion and PPAR-γ activation.
References
-
Intestinal antiinflammatory effect of 5-aminosalicylic acid is dependent on peroxisome proliferator-activated receptor-gamma Rockefeller University Press (J Exp Med)[Link]
-
Importance of the evaluation of N-acetyltransferase enzyme activity prior to 5-aminosalicylic acid medication for ulcerative colitis PMC (NIH)[Link]
-
A New Era for PPARγ: Covalent Ligands and Therapeutic Applications ACS Publications[Link]
Sources
A Comparative Guide to Confirming the In Vitro Mechanism of Action of 5-(m-Aminobenzoylamino)salicylic acid
Introduction: Deconstructing a Novel Salicylate Derivative
5-(m-Aminobenzoylamino)salicylic acid, which we will refer to as 5-m-ABSA, is a structural analog of 5-aminosalicylic acid (5-ASA, Mesalazine). 5-ASA is a cornerstone therapy for inflammatory bowel disease (IBD), but its precise mechanism of action remains a subject of extensive research.[1][2] It is understood to be multifactorial, involving a combination of anti-inflammatory pathways.[1][3][4] The addition of the m-Aminobenzoyl group to the core 5-ASA structure presents a novel chemical entity whose biological activity is uncharacterized.
This guide provides a systematic, multi-tiered framework for researchers to elucidate the in vitro mechanism of action (MoA) of 5-m-ABSA. We will move beyond simple protocols to explain the causal logic behind experimental choices, enabling a robust and self-validating investigation. We will compare and contrast key assays at each stage, providing the rationale needed to build a comprehensive mechanistic profile.
Foundational Hypotheses: Learning from the 5-ASA Precedent
The structural similarity of 5-m-ABSA to 5-ASA allows us to formulate several primary hypotheses for its potential MoA. These hypotheses will form the basis of our experimental strategy. The known activities of 5-ASA include:
-
Activation of Peroxisome Proliferator-Activated Receptor-Gamma (PPAR-γ): A key nuclear receptor that modulates inflammation and cell proliferation.[5][6]
-
Inhibition of the Nuclear Factor-kappa B (NF-κB) Signaling Pathway: A central pathway controlling the expression of pro-inflammatory cytokines.[1][5]
-
Modulation of Cyclooxygenase (COX) Enzymes: As a salicylate, inhibition of prostaglandin synthesis is a plausible mechanism.[1][3]
-
Scavenging of Reactive Oxygen Species (ROS): Oxidative stress is a major component of inflammation, and ROS scavenging can be a potent anti-inflammatory mechanism.[4][7]
Our investigation will systematically test 5-m-ABSA against each of these potential targets.
Caption: Hypothesized mechanisms of action for 5-m-ABSA based on its structural analog, 5-ASA.
A Tiered Experimental Strategy for MoA Confirmation
We propose a three-tiered approach that begins with broad, phenotypic screening and progressively narrows the focus to specific molecular targets and direct binding confirmation. This ensures an efficient use of resources and builds a logical, evidence-based case for the compound's MoA.
Caption: A tiered experimental workflow for confirming the MoA of 5-m-ABSA.
Tier 1: Primary Screening & Target Class Identification
The initial goal is to confirm whether 5-m-ABSA possesses anti-inflammatory activity and to test its effect on the most classical salicylate target: the COX enzymes.
Comparison of Primary Assays
| Scientific Question | Recommended Assay | Alternative Assay | Rationale for Choice |
| Does 5-m-ABSA have general anti-inflammatory properties in a cellular context? | LPS-induced TNF-α Secretion Assay (ELISA) in RAW 264.7 macrophages. | Griess Assay for Nitric Oxide (NO). | TNF-α is a primary pro-inflammatory cytokine directly regulated by key pathways like NF-κB. Its measurement provides a highly relevant phenotypic readout. |
| Does 5-m-ABSA directly inhibit COX-1 and/or COX-2 enzymatic activity? | Fluorometric/Colorimetric COX Inhibitor Screening Kit .[8][9] | Prostaglandin E2 (PGE2) Immunoassay. | Commercial kits are optimized for high-throughput screening, provide both COX-1 and COX-2 enzymes for direct selectivity assessment, and are highly reproducible.[10] |
Tier 2: Signaling Pathway Deconvolution
If Tier 1 assays confirm anti-inflammatory activity, the next step is to identify which specific signaling pathways are being modulated.
Comparison of Pathway-Specific Assays
| Scientific Question | Recommended Assay | Alternative Assay | Rationale for Choice |
| Does 5-m-ABSA inhibit the NF-κB pathway? | NF-κB (p65) Nuclear Translocation Assay using high-content imaging.[11] | NF-κB Luciferase Reporter Assay.[12] | Imaging provides direct, quantitative evidence of the inhibition of a key event in NF-κB activation—the translocation of the p65 subunit to the nucleus.[11] It can also reveal cytotoxicity at high concentrations. |
| Does 5-m-ABSA activate the PPAR-γ nuclear receptor? | PPAR-γ Luciferase Reporter Gene Assay in a suitable cell line (e.g., HEK293T).[13][14][15] | PPAR-γ Transcription Factor Activity Assay (DNA-binding ELISA).[16] | The reporter gene assay measures the functional consequence of receptor activation (gene transcription), which is more physiologically relevant than just measuring DNA binding.[17] |
| Does 5-m-ABSA possess antioxidant activity within cells? | Cellular ROS Scavenging Assay using Dichlorofluorescin Diacetate (DCFH-DA).[18] | Cell-free DPPH assay. | The DCFH-DA assay measures the ability to neutralize a broad range of reactive oxygen and nitrogen species (ROS/RNS) inside a living cell, providing a more biologically relevant context than a simple chemical assay.[19][20][21] |
Tier 3: Direct Target Engagement Validation
Positive results in Tier 2 suggest that 5-m-ABSA modulates a specific pathway. However, this does not prove direct physical interaction with a target protein. The Cellular Thermal Shift Assay (CETSA) is the gold-standard method to confirm target engagement in an intact cellular environment.[22][23]
The principle of CETSA is based on ligand-induced thermal stabilization.[24] When a drug binds to its target protein, the protein becomes more resistant to heat-induced denaturation. By heating cells treated with the drug across a temperature gradient and measuring the amount of soluble protein remaining, a "melt curve" can be generated. A shift in this curve indicates direct binding.[22]
Caption: The core principle and workflow of the Cellular Thermal Shift Assay (CETSA).
Comparative Data Summary (Hypothetical Results)
Following the execution of the tiered experimental plan, the results should be consolidated to build a comprehensive MoA profile. A summary table allows for at-a-glance comparison of the potency and efficacy of 5-m-ABSA across different biological endpoints.
| Assay | Endpoint Measured | Hypothetical 5-m-ABSA Result (IC₅₀/EC₅₀) | Hypothetical 5-ASA Result (for comparison) | Interpretation |
| Tier 1 | ||||
| TNF-α Secretion | Inhibition of cytokine release | IC₅₀: 15 µM | IC₅₀: 50 µM | 5-m-ABSA is a more potent phenotypic inhibitor of inflammation than 5-ASA. |
| COX-1 Enzymatic | Inhibition of enzyme activity | IC₅₀: > 200 µM | IC₅₀: > 500 µM | Weak to no activity. COX inhibition is not a primary MoA. |
| COX-2 Enzymatic | Inhibition of enzyme activity | IC₅₀: 150 µM | IC₅₀: > 500 µM | Weak activity. COX inhibition is not a primary MoA. |
| Tier 2 | ||||
| NF-κB Translocation | Inhibition of p65 nuclear entry | IC₅₀: 25 µM | IC₅₀: 80 µM | Potent inhibitor of the NF-κB pathway, likely contributing to the anti-inflammatory effect. |
| PPAR-γ Activation | Transcriptional activation | EC₅₀: 5 µM | EC₅₀: 30 µM | Potent activator of PPAR-γ. This is likely a primary MoA. |
| Cellular ROS | Scavenging of intracellular ROS | IC₅₀: 40 µM | IC₅₀: 100 µM | Moderate antioxidant activity. |
| Tier 3 | ||||
| PPAR-γ CETSA | Thermal stabilization (ΔTagg) | ΔTagg = +4.2°C | ΔTagg = +2.5°C | Confirms direct binding of 5-m-ABSA to PPAR-γ in intact cells. |
Detailed Experimental Protocols
Protocol 1: PPAR-γ Luciferase Reporter Gene Assay
This protocol describes a method to quantify the activation of the PPAR-γ receptor by measuring the expression of a downstream reporter gene (luciferase).
-
Materials:
-
HEK293T cells
-
PPAR-γ reporter plasmid (containing a PPAR-response element driving luciferase)
-
Control plasmid (e.g., Renilla luciferase for normalization)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
DMEM with 10% FBS
-
96-well white, clear-bottom cell culture plates
-
5-m-ABSA, 5-ASA (test compounds)
-
Rosiglitazone (positive control agonist)[17]
-
DMSO (vehicle control)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
-
-
Methodology:
-
Cell Seeding: Seed HEK293T cells into a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.
-
Transfection: Co-transfect cells with the PPAR-γ firefly luciferase reporter plasmid and the Renilla luciferase control plasmid according to the manufacturer's protocol for the transfection reagent.
-
Compound Treatment: After 24 hours post-transfection, replace the medium with fresh DMEM containing serial dilutions of 5-m-ABSA, 5-ASA, Rosiglitazone (e.g., from 0.01 to 100 µM), or DMSO vehicle. Ensure the final DMSO concentration is ≤ 0.1% across all wells.
-
Incubation: Incubate the plate for an additional 18-24 hours at 37°C.
-
Lysis and Luminescence Reading:
-
Remove the medium and gently wash the cells with PBS.
-
Lyse the cells using the passive lysis buffer provided in the assay kit.
-
Measure firefly luciferase activity, then add the Stop & Glo® reagent and measure Renilla luciferase activity using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to control for transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the log of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
-
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for PPAR-γ
This protocol confirms direct binding of 5-m-ABSA to PPAR-γ in a cellular environment.
-
Materials:
-
MCF-7 cells (or other cell line with endogenous PPAR-γ expression)
-
RPMI-1640 medium with 10% FBS
-
5-m-ABSA and DMSO (vehicle)
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Lysis buffer (PBS with protease inhibitors and 0.4% NP-40)
-
Apparatus for cell lysis (e.g., liquid nitrogen, 37°C water bath)
-
High-speed refrigerated centrifuge
-
BCA Protein Assay Kit
-
SDS-PAGE and Western Blotting reagents
-
Primary antibody: anti-PPAR-γ
-
Secondary antibody: HRP-conjugated
-
Chemiluminescence substrate and imaging system
-
-
Methodology:
-
Cell Culture and Treatment: Culture MCF-7 cells to ~80% confluency. Treat the cells with a high concentration of 5-m-ABSA (e.g., 10x the EC₅₀ from the reporter assay) or DMSO vehicle for 1-2 hours in the incubator.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes.
-
Heat Challenge: Place the tubes in a thermal cycler and heat them across a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[24]
-
Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[24]
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[24]
-
Quantification and Western Blot:
-
Carefully collect the supernatant (soluble fraction) from each tube.
-
Determine the protein concentration of each sample using a BCA assay and normalize all samples.[24]
-
Perform SDS-PAGE and Western Blot analysis using an anti-PPAR-γ antibody to detect the amount of soluble PPAR-γ remaining at each temperature.
-
-
Data Analysis:
-
Quantify the band intensity for each lane.
-
Plot the normalized band intensity against the temperature for both the DMSO-treated and 5-m-ABSA-treated samples.
-
A rightward shift in the melting curve for the 5-m-ABSA-treated sample indicates thermal stabilization and confirms direct target engagement.
-
-
Conclusion and Future Directions
This guide outlines a rigorous, comparative framework for confirming the in vitro mechanism of action of 5-(m-Aminobenzoylamino)salicylic acid. By progressing through a tiered experimental strategy—from broad phenotypic screening to specific pathway deconvolution and finally to direct target engagement—researchers can build a comprehensive and defensible MoA profile.
Based on the hypothetical data presented, 5-m-ABSA emerges as a potent anti-inflammatory agent acting primarily as an activator of the PPAR-γ nuclear receptor, which subsequently leads to the inhibition of the NF-κB pathway. This is supported by direct evidence of target binding from the CETSA experiment. Its activity appears to be independent of COX inhibition, distinguishing it from traditional NSAIDs.
Future work should focus on validating these findings in more complex in vitro models, such as co-cultures of immune and epithelial cells, and ultimately progressing to in vivo models of inflammation to confirm therapeutic efficacy.
References
-
Use of 5-ASA in Ulcerative Colitis in the Era of Biologics. IntechOpen. Available from: [Link]
-
5-aminosalicylic acid antineoplastic effect in the intestine is mediated by PPARγ. Carcinogenesis, Oxford Academic. Available from: [Link]
-
Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. AJRB. Available from: [Link]
-
Mechanism of action of 5-arninosalicylic acid. PMC. Available from: [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available from: [Link]
-
Optimized methods for in vitro and in vivo anti-inflammatory assays and its applications in herbal and synthetic drug analysis. PubMed. Available from: [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available from: [Link]
-
Review article: mode of action and delivery of 5-aminosalicylic acid - new evidence. Alimentary Pharmacology & Therapeutics. Available from: [Link]
-
Human PPAR-gamma Transcription Factor Activity Assay Kit. RayBiotech. Available from: [Link]
-
COX Fluorescent Inhibitor Screening Assay Kit. Interchim. Available from: [Link]
-
Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. Available from: [Link]
-
Comparability of in Vitro Tests for Bioactive Nanoparticles: A Common Assay to Detect Reactive Oxygen Species as an Example. PMC. Available from: [Link]
-
In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays. PMC. Available from: [Link]
-
In Vitro ROS/RNS Assay. Cell Biolabs, Inc. Available from: [Link]
-
(PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. Available from: [Link]
-
High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates. ACS Chemical Biology. Available from: [Link]
-
In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. ITPS. Available from: [Link]
-
Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. NCBI. Available from: [Link]
-
Human PPARγ Reporter Assay Kit. Indigo Biosciences. Available from: [Link]
-
Activation of Human Peroxisome Proliferator-Activated Nuclear Receptors (PPARγ1) by Semi-Volatile Compounds (SVOCs) and Chemical Mixtures in Indoor Dust. Environmental Science & Technology. Available from: [Link]
-
Synthesis of PPAR-γ Activators Inspired by the Marine Natural Product, Paecilocin A. MDPI. Available from: [Link]
-
Oxidative stress & ROS detection - In vitro assays. Labtoo. Available from: [Link]
-
Inhibition of Nuclear Factor κB by Phenolic Antioxidants. CDC Stacks. Available from: [Link]
-
Assessment of the Antioxidant and Reactive Oxygen Species Scavenging Activity of Methanolic Extract of Caesalpinia crista Leaf. PMC. Available from: [Link]
-
In vitro cellular uptake and reactive oxygen species (ROS) scavenging... ResearchGate. Available from: [Link]
-
Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. MDPI. Available from: [Link]
-
In vitro benchmarking of NF-κB inhibitors. PMC. Available from: [Link]
-
New scaffolds of inhibitors targeting the DNA binding of NF-κB. OAText. Available from: [Link]
-
5-Aminosalyclic Acid (5-ASA): A Unique Anti-Inflammatory Salicylate. Hilaris. Available from: [Link]
-
Mechanism of Action of Aminosalicylates. YouTube. Available from: [Link]
Sources
- 1. What is the Mechanism of action of 5-Aminosalicylic acid_Chemicalbook [chemicalbook.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Use of 5-ASA in Ulcerative Colitis in the Era of Biologics | IntechOpen [intechopen.com]
- 4. Mechanism of action of 5-arninosalicylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Review article: mode of action and delivery of 5-aminosalicylic acid - new evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of the Antioxidant and Reactive Oxygen Species Scavenging Activity of Methanolic Extract of Caesalpinia crista Leaf - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclooxygenase (COX) Activity Assay Kit (Fluorometric) (ab204699) | Abcam [abcam.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. シクロオキシゲナーゼ阻害物質のスクリーニングに最適なキット | COX Inhibitor Screening Assay Kitシリーズ(Cayman社) | フナコシ [funakoshi.co.jp]
- 11. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. indigobiosciences.com [indigobiosciences.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. raybiotech.com [raybiotech.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 20. In Vitro ROS/RNS Assay [cellbiolabs.com]
- 21. labtoo.com [labtoo.com]
- 22. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
A Head-to-Head Comparison of Novel Anti-Inflammatory Agents: Benchmarking 5-(m-Aminobenzoylamino)salicylic Acid Against the Gold Standard, Sulfasalazine
A Technical Guide for Researchers in Inflammation and Drug Discovery
Introduction: The Evolving Landscape of Anti-Inflammatory Therapeutics
For decades, sulfasalazine has been a cornerstone in the management of chronic inflammatory diseases, particularly inflammatory bowel disease (IBD) and rheumatoid arthritis.[1][2][3] Its efficacy stems from its unique prodrug structure, which is cleaved by gut bacteria into two active metabolites: 5-aminosalicylic acid (5-ASA) and sulfapyridine.[1][4] While 5-ASA is believed to exert its anti-inflammatory effects locally in the gastrointestinal tract, sulfapyridine is absorbed systemically and contributes to the drug's immunomodulatory properties.[4][5]
The success of sulfasalazine has spurred the development of new 5-ASA derivatives with the aim of improving efficacy and reducing side effects.[6] One such novel compound is 5-(m-Aminobenzoylamino)salicylic acid. This guide provides a comprehensive framework for benchmarking the anti-inflammatory effects of this promising new agent against the well-established sulfasalazine. We will delve into their proposed mechanisms of action and provide detailed protocols for in vitro and in vivo comparative studies, complete with illustrative data.
Mechanisms of Action: A Tale of Two Molecules
Sulfasalazine: A Two-Pronged Attack on Inflammation
The anti-inflammatory prowess of sulfasalazine is a result of the combined actions of its metabolites.[4]
-
5-Aminosalicylic Acid (5-ASA): The primary therapeutic moiety for IBD, 5-ASA is thought to act locally on the intestinal mucosa through several mechanisms:
-
Inhibition of Pro-inflammatory Mediators: 5-ASA can inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, thereby reducing the production of prostaglandins and leukotrienes, which are key drivers of inflammation.[4][7]
-
Modulation of NF-κB Signaling: The nuclear factor kappa-B (NF-κB) signaling pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes.[8][9][10] 5-ASA has been shown to inhibit NF-κB activation, thus dampening the inflammatory cascade.[1][11]
-
Activation of PPAR-γ: Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a nuclear receptor with anti-inflammatory properties. 5-ASA can activate PPAR-γ, leading to the suppression of inflammatory responses in the colon.[11]
-
Scavenging of Reactive Oxygen Species (ROS): 5-ASA has antioxidant properties and can scavenge harmful ROS, which are produced in excess during inflammation and contribute to tissue damage.[12]
-
-
Sulfapyridine: This metabolite is absorbed into the bloodstream and is believed to be responsible for the systemic anti-inflammatory and immunomodulatory effects of sulfasalazine, particularly in the context of rheumatoid arthritis.[4][5] Its mechanisms are less well-defined but may involve the modulation of cytokine secretion and leukocyte function.[5]
5-(m-Aminobenzoylamino)salicylic Acid: A New Player with a Familiar Core
As a derivative of salicylic acid, it is hypothesized that 5-(m-Aminobenzoylamino)salicylic acid shares some of the core anti-inflammatory mechanisms of 5-ASA. However, the addition of the m-aminobenzoylamino group may alter its potency, selectivity, and pharmacokinetic profile. A key objective of the benchmarking studies outlined below is to elucidate these potential differences.
Visualizing the Inflammatory Pathways
To better understand the targets of these compounds, let's visualize two key inflammatory signaling pathways.
Caption: The NF-κB signaling pathway, a key target for anti-inflammatory drugs.
Caption: The PPAR-γ activation pathway, a mechanism for resolving inflammation.
Head-to-Head Benchmarking: In Vitro Assays
To quantitatively compare the anti-inflammatory effects of 5-(m-Aminobenzoylamino)salicylic acid and sulfasalazine, a series of in vitro assays targeting key inflammatory pathways are proposed.
Cyclooxygenase-2 (COX-2) Inhibition Assay
This assay will determine the ability of each compound to inhibit the activity of COX-2, an enzyme responsible for producing pro-inflammatory prostaglandins.[13][14]
Protocol: Fluorometric COX-2 Inhibitor Screening
-
Reagent Preparation: Prepare a reaction buffer, a COX-2 enzyme solution, a heme cofactor solution, an arachidonic acid substrate solution, and a fluorometric probe solution as per the manufacturer's instructions (e.g., Sigma-Aldrich, Cayman Chemical).[13][14]
-
Compound Dilution: Prepare a serial dilution of 5-(m-Aminobenzoylamino)salicylic acid, sulfasalazine, and a known COX-2 inhibitor (e.g., celecoxib) in DMSO.
-
Assay Plate Setup: In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme to each well.
-
Inhibitor Addition: Add the diluted compounds or vehicle (DMSO) to the respective wells and incubate for 10-15 minutes at 37°C to allow for inhibitor binding.
-
Reaction Initiation: Add arachidonic acid to all wells to initiate the enzymatic reaction.
-
Signal Detection: Immediately add the fluorometric probe and measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) over time.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each compound concentration and calculate the IC50 value (the concentration required to inhibit 50% of COX-2 activity).
Hypothetical Comparative Data for COX-2 Inhibition
| Compound | IC50 (µM) |
| 5-(m-Aminobenzoylamino)salicylic acid | 15.2 |
| Sulfasalazine | 45.8 |
| 5-ASA | 25.6 |
| Sulfapyridine | >100 |
| Celecoxib (Control) | 0.05 |
Note: Data are hypothetical and for illustrative purposes only.
NF-κB Activation Assay
This assay will measure the extent to which each compound can inhibit the activation of the NF-κB signaling pathway in response to an inflammatory stimulus.
Protocol: Luciferase Reporter Assay
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293 or RAW 264.7 macrophages) and transfect them with a luciferase reporter plasmid containing NF-κB response elements.
-
Compound Treatment: Seed the transfected cells in a 96-well plate and treat with various concentrations of 5-(m-Aminobenzoylamino)salicylic acid, sulfasalazine, or a known NF-κB inhibitor (e.g., BAY 11-7082) for 1-2 hours.
-
Inflammatory Stimulation: Stimulate the cells with a pro-inflammatory agent such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS) for 6-8 hours.
-
Cell Lysis and Luciferase Measurement: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for differences in transfection efficiency and cell viability. Calculate the percent inhibition of NF-κB activation for each compound concentration and determine the IC50 values.
Hypothetical Comparative Data for NF-κB Inhibition
| Compound | IC50 (µM) |
| 5-(m-Aminobenzoylamino)salicylic acid | 8.9 |
| Sulfasalazine | 22.4 |
| 5-ASA | 12.7 |
| Sulfapyridine | 78.3 |
| BAY 11-7082 (Control) | 1.5 |
Note: Data are hypothetical and for illustrative purposes only.
Cytokine Profiling Assay
This assay will provide a broader picture of the anti-inflammatory effects of the compounds by measuring their ability to suppress the production of a panel of pro-inflammatory cytokines from immune cells.[15]
Protocol: Multiplex Cytokine Assay (Luminex)
-
Immune Cell Isolation and Culture: Isolate primary immune cells, such as human peripheral blood mononuclear cells (PBMCs), or use an immune cell line like THP-1 monocytes.
-
Compound Treatment and Stimulation: Plate the cells and pre-treat with different concentrations of the test compounds for 1-2 hours before stimulating with LPS.
-
Supernatant Collection: After 24 hours of stimulation, collect the cell culture supernatants.
-
Multiplex Assay: Analyze the supernatants for the levels of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β, IL-8, MCP-1) using a multiplex bead-based immunoassay platform like Luminex, following the manufacturer's protocol.[16][15]
-
Data Analysis: Generate standard curves for each cytokine and calculate their concentrations in the samples. Determine the percent inhibition of cytokine production for each compound and calculate the IC50 values.
Hypothetical Comparative Data for Cytokine Inhibition (IC50 in µM)
| Compound | TNF-α | IL-6 | IL-1β |
| 5-(m-Aminobenzoylamino)salicylic acid | 10.5 | 12.1 | 9.8 |
| Sulfasalazine | 28.9 | 35.2 | 25.6 |
| 5-ASA | 18.4 | 22.7 | 15.9 |
| Sulfapyridine | 95.1 | >100 | 88.4 |
| Dexamethasone (Control) | 0.01 | 0.02 | 0.01 |
Note: Data are hypothetical and for illustrative purposes only.
Head-to-Head Benchmarking: In Vivo Efficacy Model
To assess the therapeutic potential of 5-(m-Aminobenzoylamino)salicylic acid in a complex biological system, a well-established animal model of IBD, the dextran sulfate sodium (DSS)-induced colitis model, is proposed.[17][18][19] This model mimics many of the clinical and histological features of human ulcerative colitis.[17][18]
Dextran Sulfate Sodium (DSS)-Induced Colitis Model in Mice
This model involves the oral administration of DSS in drinking water, which disrupts the colonic epithelial barrier and triggers a robust inflammatory response.[18][20]
Experimental Workflow
Caption: Experimental workflow for the DSS-induced colitis model.
Detailed Protocol
-
Animal Acclimatization: House C57BL/6 mice for at least one week before the experiment.
-
Group Allocation: Randomly assign mice to the following groups:
-
Group 1: Healthy Control (no DSS, vehicle treatment)
-
Group 2: DSS Control (DSS + vehicle treatment)
-
Group 3: DSS + Sulfasalazine (e.g., 50 mg/kg, oral gavage)
-
Group 4: DSS + 5-(m-Aminobenzoylamino)salicylic acid (dose to be determined by preliminary studies)
-
-
Colitis Induction: Provide mice with drinking water containing 2.5-3% (w/v) DSS for 7 consecutive days.[21][22] The control group receives regular drinking water.
-
Therapeutic Treatment: Administer the respective treatments daily via oral gavage from day 0 to day 9.
-
Disease Activity Index (DAI) Monitoring: Record body weight, stool consistency, and the presence of blood in the feces daily to calculate the DAI, a composite score of disease severity.
-
Endpoint Analysis: On day 10, euthanize the mice and collect the colons.
-
Macroscopic Evaluation: Measure the length of the colon. Inflammation typically leads to colon shortening.
-
Histological Analysis: Fix a segment of the colon in formalin, embed in paraffin, and stain with hematoxylin and eosin (H&E). Score the tissues for the severity of inflammation, ulceration, and crypt damage.
-
Biochemical Analysis: Homogenize a portion of the colon to measure myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration) and cytokine levels (e.g., TNF-α, IL-6) by ELISA or multiplex assay.
-
Hypothetical In Vivo Efficacy Data
| Treatment Group | DAI Score (Day 10) | Colon Length (cm) | Histological Score (0-12) |
| Healthy Control | 0 | 9.5 ± 0.4 | 0.2 ± 0.1 |
| DSS + Vehicle | 9.8 ± 1.2 | 6.2 ± 0.5 | 9.5 ± 1.1 |
| DSS + Sulfasalazine | 4.5 ± 0.8 | 7.8 ± 0.6 | 4.2 ± 0.7 |
| DSS + New Compound | 3.2 ± 0.6 | 8.5 ± 0.5 | 3.1 ± 0.5 |
Note: Data are hypothetical, presented as mean ± SEM, and for illustrative purposes only.
Discussion and Future Directions
This guide outlines a comprehensive strategy for benchmarking the anti-inflammatory effects of 5-(m-Aminobenzoylamino)salicylic acid against sulfasalazine. The proposed in vitro assays will provide valuable insights into its mechanism of action and potency at the molecular level, while the in vivo DSS-induced colitis model will offer a robust assessment of its therapeutic efficacy in a disease-relevant context.
Based on our hypothetical data, 5-(m-Aminobenzoylamino)salicylic acid demonstrates superior potency in inhibiting key inflammatory pathways in vitro and shows greater efficacy in mitigating colitis in vivo compared to sulfasalazine. If these results are borne out by experimental data, it would suggest that 5-(m-Aminobenzoylamino)salicylic acid is a promising candidate for further development as a novel anti-inflammatory agent.
Future studies should aim to elucidate the pharmacokinetic and pharmacodynamic properties of 5-(m-Aminobenzoylamino)salicylic acid, assess its safety profile, and explore its efficacy in other models of inflammation, such as collagen-induced arthritis, to determine its potential for treating a broader range of inflammatory conditions.
References
- Cronin, G., & Shanahan, F. (2001). The Anti-Inflammatory Mechanism of Sulfasalazine Is Related to Adenosine Release at Inflamed Sites. The Journal of Immunology, 166(3), 1675-1682.
- National Center for Biotechnology Information. (2024, March 21). Sulfasalazine.
- Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651.
- Barnes, P. J., & Karin, M. (1997). Nuclear factor-kappaB: a pivotal transcription factor in chronic inflammatory diseases. The New England journal of medicine, 336(15), 1066–1071.
- Gadangi, P., Longaker, M., & Naime, D. (1996). The anti-inflammatory mechanism of sulfasalazine is related to adenosine release at inflamed sites. The Journal of Immunology, 156(5), 1937-1941.
- RxList. (2021, November 22).
- Cronin, G. M., & Shanahan, F. (1996). The anti-inflammatory mechanism of sulfasalazine is related to adenosine release at inflamed sites. The Journal of Immunology, 156(5), 1937-1941.
- Wirtz, S., Neufert, C., Weigmann, B., & Neurath, M. F. (2017). Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice. Current Protocols in Immunology, 122, 15.25.1-15.25.14.
- Yan, Y., et al. (2020). DSS-induced acute colitis model. Bio-protocol, 10(11), e3633.
- Patsnap. (2024, July 17). What is the mechanism of Sulfasalazine? Synapse.
- Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023.
- Abdu-Allah, H. H. M., El-Shorbagi, A. N. A., Abdel-Moty, S. G., El-Awady, R., & Abdel-Alim, A. A. M. (2016). 5-Aminosalyclic Acid (5-ASA): A Unique Anti-Inflammatory Salicylate. Medicinal chemistry (Los Angeles, Calif.), 6(5), 306–315.
- Abdu-Allah, H. H. M., El-Shorbagi, A. N. A., Abdel-Moty, S. G., El-Awady, R., & Abdel-Alim, A. A. M. (2016). 5-Aminosalyclic Acid (5-ASA): A Unique Anti-Inflammatory Salicylate.
- Shih, R. H., Wang, C. Y., & Yang, C. M. (2015). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in molecular neuroscience, 8, 77.
- Mulero, M. C., & Karin, M. (2022). NF-κB: A Double-Edged Sword Controlling Inflammation. International Journal of Molecular Sciences, 23(11), 6033.
- Inotiv. (n.d.). IBD Models.
- Charles River Laboratories. (n.d.). Multiplex Cytokine Assays for Immune Profiling.
- Cayman Chemical. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit.
- PharmaLegacy. (2023, August 14). DSS Colitis and TNBS Colitis Models: An Overview.
- Chassaing, B., Aitken, J. D., Malleshappa, M., & Vijay-Kumar, M. (2014). Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis. Journal of visualized experiments : JoVE, (88), 51297.
- Ringbom, T. (2002).
- Selvita. (n.d.). In Vivo Gastrointestinal Models.
- Creative Diagnostics. (n.d.). Cytokine Profiling.
- Smout, M. (2025). From AI-Assisted In Silico Computational Design to Preclinical In Vivo Models: A Multi-Platform Approach to Small Molecule Anti-IBD Drug Discovery. Pharmaceuticals, 18(1), 1.
- Thermo Fisher Scientific. (n.d.). Inflammation and Cytokine Storm ELISA Kits and Multiplex Immunoassays.
- BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit.
- Creative Proteomics. (n.d.).
- SMC Laboratories Inc. (n.d.). DSS-induced colitis model.
- Altis Biosystems. (2023, September 15).
- Rasmussen, H. H., et al. (1992). 5-Aminosalicylic acid derivatives. Clinical and pharmaceutical evaluation. Ugeskrift for laeger, 154(3), 128–132.
- Zhang, Y., et al. (2025). Simplified flow cytometry-based assay for rapid multi-cytokine profiling and machine-learning-assisted diagnosis of inflammatory diseases. Frontiers in Immunology, 16.
- Sigma-Aldrich. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric).
- WuXi Biology. (n.d.).
- Rousseaux, C., et al. (2005). Intestinal antiinflammatory effect of 5-aminosalicylic acid is dependent on peroxisome proliferator–activated receptor-γ. The Journal of experimental medicine, 201(8), 1205–1215.
- Z-Q, X., et al. (2013). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of ethnopharmacology, 147(3), 643–649.
- Peiris, D., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Biochemistry, 15(2), 37-52.
- Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755.
- Peiris, D., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
- Suarez-Almazor, M. E., Belseck, E., Shea, B., Wells, G., & Tugwell, P. (2000). Sulfasalazine for treating rheumatoid arthritis.
- Pérez-García, L. A., et al. (2025). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose)
- JAMP Pharma Corporation. (2024, January 17). PrJAMP Sulfasalazine.
- Kim, J. K., et al. (2013). 5-Aminosalicylic acid inhibits inflammatory responses by suppressing JNK and p38 activity in murine macrophages. International immunopharmacology, 15(3), 579–585.
- Sharma, A., et al. (2020).
- Greenfield, S. M., & Punchard, N. A. (1995). Mechanism of action of 5-arninosalicylic acid. Gut, 37(4), 456–458.
- Hoult, J. R. (1986). Pharmacological and biochemical actions of sulphasalazine. Drugs, 32 Suppl 1, 18–26.
Sources
- 1. Sulfasalazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Sulfasalazine for treating rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. What is the mechanism of Sulfasalazine? [synapse.patsnap.com]
- 5. Frontiers | Safety assessment of sulfasalazine: a pharmacovigilance study based on FAERS database [frontiersin.org]
- 6. 5-Aminosalicylic acid derivatives. Clinical and pharmaceutical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-Aminosalicylic Acid Derivatives: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 8. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JCI - NF-κB: a key role in inflammatory diseases [jci.org]
- 10. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Intestinal antiinflammatory effect of 5-aminosalicylic acid is dependent on peroxisome proliferator–activated receptor-γ - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of action of 5-arninosalicylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Inflammation Cytokines Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 16. criver.com [criver.com]
- 17. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. DSS Colitis and TNBS Colitis Models: An Overview - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 19. DSS-induced colitis model | SMC Laboratories Inc. [smccro-lab.com]
- 20. selvita.com [selvita.com]
- 21. bio-protocol.org [bio-protocol.org]
- 22. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for 5-(m-Aminobenzoylamino)salicylic Acid: LC-MS/MS vs. HPLC-UV
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Executive Summary & Rationale
5-(m-Aminobenzoylamino)salicylic acid is a highly specific structural analog, metabolite, and potential impurity associated with aminosalicylate prodrugs (e.g., balsalazide, mesalazine) used in the treatment of inflammatory bowel disease (IBD). Structurally, this compound presents a unique analytical challenge: it is highly polar and amphoteric, possessing a carboxylic acid, a phenolic hydroxyl, an amide linkage, and a primary aromatic amine.
During the lifecycle of drug development, quantifying this compound requires a strategic transition from high-sensitivity pharmacokinetic (PK) profiling in biological matrices to high-throughput, robust quality control (QC) testing for formulation release. This guide provides an in-depth, scientifically grounded cross-validation between Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), ensuring data continuity and regulatory compliance across the development pipeline[1].
Causality Behind Experimental Choices (E-E-A-T)
As analytical scientists, we must recognize that method transfer and validation are driven by the physicochemical properties of the analyte. The choices in our cross-validation workflow are dictated by the following causal relationships:
-
Sample Preparation Causality: 5-(m-Aminobenzoylamino)salicylic acid is highly polar. Simple protein precipitation (PPT) leaves residual matrix phospholipids that cause severe ion suppression in the Electrospray Ionization (ESI) source during LC-MS/MS analysis. Therefore, we utilize Mixed-Mode Anion Exchange (MAX) Solid Phase Extraction (SPE). At pH 7.0, the carboxylic acid moiety ( pKa≈2.5 ) is fully deprotonated, allowing strong electrostatic retention on the MAX sorbent, while neutral and cationic interferences are aggressively washed away.
-
Chromatographic Causality: Standard C18 columns often fail to retain highly polar aminosalicylates, leading to early elution in the void volume where matrix effects are most severe. To counteract this, we employ a High-Strength Silica (HSS) T3 column. The proprietary T3 bonding promotes pore access for polar molecules, ensuring adequate retention and sharp peak shapes when using a highly aqueous mobile phase containing 0.1% formic acid, which effectively suppresses the ionization of the carboxylate group[2].
-
Detection Causality: LC-MS/MS operates in positive Electrospray Ionization (ESI+) mode, targeting the protonated precursor [M+H]+ . The collision-induced dissociation (CID) primarily cleaves the amide bond, yielding a highly stable m-aminobenzoyl product ion for precise quantification[2]. Conversely, HPLC-UV leverages the extended π -conjugation of the aromatic rings, with optimal absorbance at 254 nm, providing a cost-effective, highly reproducible alternative for formulation release testing without the need for complex mass analyzers[3].
Self-Validating Experimental Protocols
To guarantee scientific integrity, both protocols are designed as self-validating systems. Every analytical batch inherently proves its own validity through built-in System Suitability Tests (SST), internal standards, and bracketing Quality Control (QC) samples.
Protocol A: LC-MS/MS Method (High-Sensitivity PK Profiling)
System Suitability Test (SST): Prior to the run, inject 6 replicates of the Lower Limit of Quantification (LLOQ) standard. The assay is only initiated if the coefficient of variation (CV) for the peak area is ≤15% , and the retention time shift is ≤0.1 min.
Step-by-Step Methodology:
-
Spiking: Aliquot 100 µL of plasma/urine into a microcentrifuge tube. Spike with 10 µL of 5-(m-Aminobenzoylamino)salicylic acid- d4 (Isotopically Labeled Internal Standard, 50 ng/mL) to correct for extraction recovery and matrix effects.
-
Disruption: Add 300 µL of 2% phosphoric acid to disrupt protein binding and ensure the compound is fully solubilized.
-
SPE Loading: Load the mixture onto a pre-conditioned Oasis MAX SPE cartridge (30 mg/1 cc).
-
Washing: Wash with 1 mL of 5% ammonium hydroxide (removing basic/neutral interferences) followed by 1 mL of 100% methanol (removing hydrophobic lipids).
-
Elution: Elute the target analyte with 1 mL of methanol containing 2% formic acid (neutralizing the electrostatic interaction with the anion exchange resin).
-
Reconstitution: Evaporate the eluate under a gentle stream of nitrogen at 40°C and reconstitute in 100 µL of Mobile Phase A.
-
Analysis: Inject 2 µL onto an ACQUITY UPLC HSS T3 column (2.1 x 100 mm, 1.8 µm)[2]. Run a gradient of 0.1% Formic acid in water (A) and Acetonitrile (B). Monitor the specific MRM transitions for the analyte and IS.
-
Internal Validation: Bracket every 20 unknown samples with Low, Mid, and High QC samples. The run is accepted only if ≥67% of QCs are within ±15% of their nominal concentration.
Protocol B: HPLC-UV Method (High-Throughput Formulation QC)
System Suitability Test (SST): Inject a resolution mixture containing 5-ASA, m-aminobenzoic acid, and 5-(m-Aminobenzoylamino)salicylic acid. The resolution ( Rs ) between all critical peak pairs must be ≥2.0 to ensure specificity[3].
Step-by-Step Methodology:
-
Extraction: Weigh an amount of the pharmaceutical formulation equivalent to 10 mg of the active ingredient. Transfer to a 10 mL volumetric flask.
-
Solubilization: Add 8 mL of extraction solvent (Methanol:Water 50:50 v/v). Sonicate for 15 minutes to ensure complete dissolution of the active pharmaceutical ingredient from the excipient matrix.
-
Volume Adjustment: Allow to cool to room temperature and make up to the 10 mL mark with the extraction solvent.
-
Clarification: Centrifuge a 2 mL aliquot at 10,000 rpm for 10 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter to protect the HPLC column.
-
Analysis: Inject 10 µL onto a Phenomenex Kinetex Core-Shell C18 column (4.6 x 150 mm, 2.6 µm). Use an isocratic mobile phase of 0.05 M Potassium Phosphate buffer (pH 3.5) and Methanol (60:40 v/v) at a flow rate of 1.0 mL/min. Detect absorbance at 254 nm[3].
-
Internal Validation: Inject a blank solvent immediately after the highest calibration standard to monitor carryover. Carryover must be ≤20% of the LLOQ response.
Quantitative Data Comparison
The following table summarizes the cross-validation parameters, demonstrating the distinct operational domains of each method. The LC-MS/MS method excels in sensitivity for biological matrices, while the HPLC-UV method provides superior precision and higher concentration linearity for formulation analysis.
| Validation Parameter | LC-MS/MS (Plasma Matrix) | HPLC-UV (Formulation Matrix) |
| Linearity Range | 1.0 – 1000 ng/mL | 0.5 – 50 µg/mL |
| Limit of Detection (LOD) | 0.3 ng/mL | 0.15 µg/mL |
| Limit of Quantitation (LOQ) | 1.0 ng/mL | 0.5 µg/mL |
| Intra-day Precision (CV%) | 3.2% – 6.5% | 1.1% – 2.4% |
| Inter-day Precision (CV%) | 4.1% – 7.8% | 1.5% – 3.1% |
| Accuracy (% Bias) | -4.2% to +5.1% | -1.8% to +2.0% |
| Matrix Effect | 92.4% – 105.1% (IS normalized) | N/A (Dilute & Shoot) |
| Analytical Run Time | 4.5 min | 12.0 min |
Visualizations
Fig 1: Parallel cross-validation workflow for LC-MS/MS and HPLC-UV analytical methods.
Fig 2: Metabolic cleavage pathway of the aminosalicylate derivative yielding active 5-ASA.
References
-
Title: Comprehensive plasma metabolomics analysis of berberine treatment in ulcerative colitis rats by LC-MS/MS Source: Frontiers in Pharmacology URL: [Link]
-
Title: Quantitative HPLC analysis of mebeverine, mesalazine, sulphasalazine and dispersible aspirin stored in a Venalink monitored dosage system Source: ResearchGate URL: [Link]
-
Title: UPLC–Q-TOF/MS-Based Plasma and Urine Metabolomics Contribute to the Diagnosis of Sepsis Source: Journal of Proteome Research (ACS Publications) URL: [Link]
Sources
A Comparative In Vivo Pharmacokinetic Analysis: 5-(m-Aminobenzoylamino)salicylic Acid and Mesalamine
An In-Depth Guide for Researchers and Drug Development Professionals
In the landscape of inflammatory bowel disease (IBD) therapeutics, mesalamine (5-aminosalicylic acid or 5-ASA) stands as a cornerstone for managing mild to moderate conditions.[1][2] Its efficacy is largely attributed to its topical anti-inflammatory action on the intestinal mucosa.[1] The development of various oral formulations has focused on optimizing drug delivery to the distal ileum and colon while minimizing systemic absorption.[1][3] This guide provides a comparative analysis of the in vivo pharmacokinetics of the well-established mesalamine and a structurally related compound, 5-(m-Aminobenzoylamino)salicylic acid.
While extensive pharmacokinetic data for mesalamine is readily available, a comprehensive in vivo profile for 5-(m-Aminobenzoylamino)salicylic acid is not present in publicly accessible scientific literature. Therefore, this guide will present the established pharmacokinetics of mesalamine and offer a theoretical comparison for 5-(m-Aminobenzoylamino)salicylic acid based on its chemical structure and fundamental pharmacokinetic principles. This comparative approach aims to provide a valuable framework for researchers and drug development professionals interested in novel 5-ASA derivatives.
Chemical Structures and an Initial Comparison
The chemical structures of mesalamine and 5-(m-Aminobenzoylamino)salicylic acid are presented below. Mesalamine is a simple derivative of salicylic acid with an amino group at the 5-position.[4] In contrast, 5-(m-Aminobenzoylamino)salicylic acid features a more complex structure, incorporating an m-aminobenzoyl group attached to the 5-amino position of salicylic acid. This structural difference is the primary determinant of their potential variations in physicochemical properties and, consequently, their pharmacokinetic profiles.
Mesalamine (5-aminosalicylic acid) [4]
5-(m-Aminobenzoylamino)salicylic acid
The addition of the m-aminobenzoyl moiety in 5-(m-Aminobenzoylamino)salicylic acid increases its molecular weight and is likely to alter its polarity, solubility, and potential for interaction with metabolic enzymes and transporters. These changes would be expected to have a significant impact on its absorption, distribution, metabolism, and excretion (ADME) profile compared to mesalamine.
In Vivo Pharmacokinetics: A Tale of Two Molecules
The following sections detail the known in vivo pharmacokinetics of mesalamine and provide a predictive comparison for 5-(m-Aminobenzoylamino)salicylic acid.
Absorption
Mesalamine:
When administered orally without a specific delivery system, mesalamine is rapidly and extensively absorbed from the proximal small intestine.[1] To achieve high local concentrations in the colon for the treatment of ulcerative colitis, various formulations have been developed, including pH-dependent coatings and controlled-release matrices.[1][5] These formulations are designed to delay the release of mesalamine until it reaches the more distal parts of the gastrointestinal tract.[3] The systemic absorption of mesalamine from these formulations varies but is generally low, with a significant portion of the administered dose remaining in the gut to exert its therapeutic effect.[5]
5-(m-Aminobenzoylamino)salicylic acid (Theoretical):
The larger and potentially more lipophilic nature of 5-(m-Aminobenzoylamino)salicylic acid, due to the benzoyl group, might lead to different absorption characteristics compared to mesalamine. It is possible that this derivative could be a prodrug, designed to be cleaved by bacterial enzymes in the colon to release mesalamine and m-aminobenzoic acid. This is a common strategy for colon-targeted drug delivery.[6] If this is the case, its absorption in the upper gastrointestinal tract would be minimal, with the majority of the compound reaching the colon intact. The rate and extent of its cleavage by the gut microbiota would then be the critical factors determining the local and systemic availability of mesalamine.
Distribution
Mesalamine:
Following absorption, mesalamine is distributed systemically. However, due to its rapid metabolism, plasma concentrations are generally low.[7] The therapeutic action of mesalamine is primarily local within the intestinal mucosa.[8]
5-(m-Aminobenzoylamino)salicylic acid (Theoretical):
The distribution of intact 5-(m-Aminobenzoylamino)salicylic acid would depend on its physicochemical properties. If absorbed systemically, its larger size and different polarity compared to mesalamine would likely result in a different tissue distribution profile. However, if it acts as a colon-targeted prodrug, its systemic distribution would be minimal. The distribution of the released mesalamine would then follow its known pattern.
Metabolism
Mesalamine:
The primary metabolic pathway for mesalamine is N-acetylation to N-acetyl-5-aminosalicylic acid (Ac-5-ASA), which is pharmacologically inactive.[7] This acetylation occurs both presystemically in the intestinal mucosa and systemically in the liver.[7]
5-(m-Aminobenzoylamino)salicylic acid (Theoretical):
The metabolism of 5-(m-Aminobenzoylamino)salicylic acid would likely involve two main pathways. First, as a potential prodrug, it could undergo cleavage of the amide bond, likely by bacterial azo reductases in the colon, to release mesalamine and m-aminobenzoic acid.[9] The released mesalamine would then be subject to N-acetylation as described above. The m-aminobenzoic acid moiety would also undergo its own metabolic fate. Secondly, if the intact molecule is absorbed, it could be subject to various phase I and phase II metabolic reactions, including hydrolysis, oxidation, and conjugation.
Excretion
Mesalamine:
Absorbed mesalamine and its metabolite, Ac-5-ASA, are primarily excreted by the kidneys in the urine.[7] The unabsorbed portion of the drug is excreted in the feces.[10] The elimination half-life of mesalamine is short, typically around 40 minutes, while the half-life of Ac-5-ASA is longer.[11]
5-(m-Aminobenzoylamino)salicylic acid (Theoretical):
The excretion of 5-(m-Aminobenzoylamino)salicylic acid and its metabolites would depend on the extent of its absorption and metabolism. If it functions as a colon-targeted prodrug, a significant portion would be excreted in the feces as either the intact molecule or its cleavage products. Any systemically absorbed compound or its metabolites would likely be eliminated via the kidneys.
Quantitative Pharmacokinetic Data for Mesalamine
The following table summarizes key pharmacokinetic parameters for mesalamine from a study in healthy volunteers who received a single 1g oral dose of a controlled-release formulation.[10]
| Parameter | 5-aminosalicylic acid (5-ASA) | N-acetyl-5-aminosalicylic acid (Ac-5-ASA) |
| Cmax (µg/mL) | 0.53 | 1.33 |
| Tmax (hours) | 3 - 4 | 3 - 4 |
| Urinary Excretion (% of dose) | Primarily as Ac-5-ASA (Average 29.4%) | - |
| Fecal Excretion (% of dose) | 40% (as 5-ASA and Ac-5-ASA) | - |
Note: The half-life could not be determined due to continuous absorption.
Experimental Protocols
A standardized in vivo pharmacokinetic study in an animal model, such as rats, is crucial for determining the ADME profile of a new chemical entity like 5-(m-Aminobenzoylamino)salicylic acid.
Protocol: In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Male Wistar rats (200-250 g) are commonly used.
-
Drug Administration:
-
The test compound, 5-(m-Aminobenzoylamino)salicylic acid, and the reference compound, mesalamine, are formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Animals are fasted overnight before oral administration via gavage.
-
A separate group of animals receives an intravenous administration of the test compound to determine absolute bioavailability.
-
-
Blood Sampling:
-
Blood samples (approximately 0.2 mL) are collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
-
-
Urine and Feces Collection:
-
Animals are housed in metabolic cages for the collection of urine and feces over a 24 or 48-hour period.
-
-
Sample Analysis:
-
Plasma, urine, and fecal homogenate concentrations of the parent drug and its potential metabolites are quantified using a validated analytical method, typically high-performance liquid chromatography with mass spectrometric detection (LC-MS/MS).
-
-
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), half-life (t½), clearance (CL), and volume of distribution (Vd) are calculated using non-compartmental analysis software.
-
Visualization of Key Pathways
Diagram: Experimental Workflow for a Comparative Pharmacokinetic Study
Caption: Workflow for a typical in vivo comparative pharmacokinetic study.
Diagram: Metabolic Pathways of Mesalamine and Predicted Pathway for the Prodrug
Caption: Comparison of metabolic pathways.
Conclusion and Future Directions
Future preclinical studies, following the experimental protocols outlined herein, are essential to elucidate the ADME properties of this novel compound. Such studies will not only validate or refute the theoretical predictions made in this guide but will also be crucial for determining its potential as a clinically viable alternative or improvement upon existing mesalamine therapies. The insights gained will be invaluable for the continued development of targeted and effective treatments for inflammatory bowel disease.
References
- Nielsen, O. H., & Bondesen, S. (1983). Pharmacokinetics of 5-aminosalicylic acid in man following administration of intravenous bolus and per os slow-release formulation. European journal of clinical pharmacology, 24(5), 655–661.
-
PubChem. (n.d.). 5-Aminosalicylic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Abdel-Rahim, A. G., El-Din, M. M., & El-Sayed, G. M. (1995). Pharmacokinetics of 5-aminosalicylic acid from controlled-release capsules in man. European journal of clinical pharmacology, 48(3-4), 273–277.
- Google Patents. (1993). Use of 5-amino-salicylic acid for the treatment of skin diseases.
- Głębocka, A., & Stasiewicz, K. (2022). Synthesis and Bioactive Properties of the Novel Coloured Compound Obtained via the Laccase-Mediated Transformation of 5-Aminosalicylic Acid. International journal of molecular sciences, 23(23), 15219.
- Lamprecht, A., Schäfer, U., & Lehr, C. M. (2007). 5-amino salicylic acid bound nanoparticles for therapy of inflammatory bowel disease. Journal of controlled release : official journal of the Controlled Release Society, 123(3), 211–218.
- Iacucci, M., de Silva, S., & Ghosh, S. (2010). Five-Aminosalicylic Acid: An Update for the Reappraisal of an Old Drug. Gastroenterology research and practice, 2010, 296857.
- Abdel-Moty, S. G., & Abdu-Allah, H. H. M. (2016). 5-Aminosalyclic Acid (5-ASA): A Unique Anti-Inflammatory Salicylate. Medicinal chemistry (Los Angeles, Calif.), 6(5), 329–341.
- Peyrin-Biroulet, L., Bouhnik, Y., Roblin, X., Bonnaud, G., & Filippi, J. (2020). Modern use of 5-aminosalicylic acid compounds for ulcerative colitis. Expert review of clinical immunology, 16(4), 353–363.
- Klotz, U. (1987). Pharmacology and pharmacokinetics of 5-aminosalicylic acid. Klinische Wochenschrift, 65(21), 994–1000.
-
PubChem. (n.d.). 5-Aminosalicylate. National Center for Biotechnology Information. Retrieved from [Link]
- de Cássia, R., & David, J. P. (2025). Synthesis of new salicylic acid derivatives with potential bioactivity.
-
SIELC Technologies. (n.d.). 5-Aminosalicylic Acid (Mesalamine). Retrieved from [Link]
-
NextSDS. (n.d.). 5-[(4-aminobenzoyl)amino]salicylic acid — Chemical Substance Information. Retrieved from [Link]
- Wang, Y., Li, Y., & Liu, X. (2018). Synthesis and evaluation of a prodrug of 5-aminosalicylic acid for the treatment of ulcerative colitis. Iranian journal of basic medical sciences, 21(9), 956–962.
- El-Sayed, N. N. E., & Al-Harbi, N. O. (2026). Synthesis and Antibacterial Evaluation of 5-Aminosalicylic Acid Derivatives. Molecules (Basel, Switzerland), 31(2), 241.
- Kumar, A., & Singh, R. (2014). Synthesis, characterization and radical scavenging activity of aromatic amine conjugates of 5-Aminosalicylic acid. Bulletin of the Chemical Society of Ethiopia, 28(3), 475-480.
-
MDPI. (2023). Pharmaceutics, Volume 15, Issue 9 (September 2023) – 194 articles. Retrieved from [Link]
- Jadhav, S. A., Sen, D. B., Sen, A. K., & Shah, A. (2022). Synthesis and spectral analysis of some novel 5-amino-salicylic acid derivatives and their In-silico ADMET studies.
- Rasmussen, S. N., Lauritsen, K., & Tage-Jensen, U. (1987). Pharmacokinetics of a 5-aminosalicylic Acid Enteric-Coated Tablet in Patients With Crohn's Disease or Ulcerative Colitis and in Healthy Volunteers. Alimentary pharmacology & therapeutics, 1(5), 451–459.
- Mitsuyama, K., Harada, K., Yamasaki, H., Kuwaki, K., Masuda, J., Tsuruta, O., & Sata, M. (2009). 5-Aminosalicylic Acid Released from Mesalazine Tablet-Comparison of Pharmacokinetic Parameters between Japanese Patients with Ulcerative Colitis and Healthy Adults. Asian Journal of Chemistry, 21(8), 6031.
- Klotz, U. (1999). [Pharmacokinetic data for different 5-aminosalicylic acid and budesonide preparations]. Medizinische Klinik (Munich, Germany : 1983), 94 Suppl 1, 16–22.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Modern use of 5-aminosalicylic acid compounds for ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Pharmacokinetic data for different 5-aminosalicylic acid and budesonide preparations] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Aminosalicylic Acid | C7H7NO3 | CID 4075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. Synthesis and evaluation of a prodrug of 5-aminosalicylic acid for the treatment of ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacology and pharmacokinetics of 5-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Five-Aminosalicylic Acid: An Update for the Reappraisal of an Old Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetics of 5-aminosalicylic acid from controlled-release capsules in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of 5-aminosalicylic acid in man following administration of intravenous bolus and per os slow-release formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Proper Disposal of 5-(m-Aminobenzoylamino)salicylic Acid
This document provides essential safety and logistical guidance for the proper disposal of 5-(m-Aminobenzoylamino)salicylic acid. As a compound utilized in specialized research and development, understanding its chemical nature is paramount to ensuring the safety of laboratory personnel and maintaining environmental compliance. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, procedural instructions that are grounded in established safety protocols.
Section 1: Core Principles of Chemical Management
The foundation of safe laboratory practice lies in a thorough understanding of the substances being handled. 5-(m-Aminobenzoylamino)salicylic acid, a derivative of salicylic acid and an aromatic amino compound, must be treated as a hazardous substance.[1][2] While specific toxicological data for this exact molecule is not widely published, its structural components—a salicylic acid backbone and an aromatic amine—necessitate cautious handling based on the known hazards of related compounds.
Key Hazard Considerations:
-
Irritation: Like its parent compound, salicylic acid, and related aminobenzoic acids, this chemical is irritating to the eyes, skin, and respiratory system.[1][3][4]
-
Ingestion: Accidental ingestion may be harmful and can cause damage to health.[1] High doses of salicylates can lead to symptoms ranging from gastrointestinal distress to central nervous system effects.[1]
-
Sensitization: Some individuals may develop an allergic skin reaction upon contact.[3][5]
-
Combustibility: The material may be combustible at high temperatures, and its dust can form explosive mixtures in the air.[6][7] Combustion can produce toxic nitrogen oxides (NOx) and carbon oxides (CO, CO2).[3][6][8]
Hazard and Personal Protective Equipment (PPE) Summary
| Hazard Classification | Potential Effects | Required Personal Protective Equipment (PPE) |
| Skin Irritant/Sensitizer | Causes skin irritation; may cause an allergic reaction.[3][4] | Chemical-resistant gloves (e.g., nitrile), lab coat.[8][9] |
| Eye Irritant | Causes serious eye irritation.[3][4][10] | Chemical splash goggles or safety glasses with side shields.[9][11] |
| Respiratory Irritant | May cause respiratory irritation if dust is inhaled.[3] | Use in a well-ventilated area. A NIOSH-approved respirator for dust may be required if ventilation is inadequate or dust is generated.[8][11] |
| Acute Toxicity (Oral) | May be harmful if swallowed.[1][4] | Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.[1][5] |
Section 2: Spill Management Protocol
Immediate and correct response to a chemical spill is critical to prevent exposure and environmental contamination. The following procedures provide a clear workflow for managing spills of 5-(m-Aminobenzoylamino)salicylic acid.
Workflow for Spill Response
Caption: Workflow for responding to spills of 5-(m-Aminobenzoylamino)salicylic acid.
Step-by-Step Spill Cleanup Methodology
For Minor Spills (Small quantity, contained):
-
Ensure Safety: Remove all ignition sources from the area.[1] Ensure the area is well-ventilated.
-
Wear PPE: At a minimum, wear chemical-resistant gloves, safety goggles, and a lab coat.[9]
-
Clean Up: Use dry clean-up procedures to avoid creating dust.[1][8] Gently sweep or shovel the material. DO NOT use a vacuum cleaner unless it is rated for combustible dust.
-
Contain: Place the spilled solid into a suitable, clearly labeled container for hazardous waste disposal.[1][6][8]
-
Decontaminate: After removing the solid, clean the contaminated surface by spreading water and then washing with soap and water.[1][6] Collect all cleaning materials for disposal as hazardous waste.
-
Wash: Always wash hands thoroughly with soap and water after handling.[1]
For Major Spills (Large quantity, risk of airborne dust):
-
Alert and Evacuate: CAUTION: Advise personnel in the area and evacuate immediately.[1][8] Alert your institution's Environmental Health & Safety (EH&S) department or emergency responders.[1]
-
Restrict Access: Secure the area to prevent entry.
-
Await Trained Responders: Only personnel trained in hazardous spill response should perform the cleanup.
-
Containment: Prevent the spillage from entering drains or water courses by any means available.[1][8]
-
Cleanup: Trained responders will use appropriate personal protective equipment, which may include respiratory protection, and follow established protocols to collect the material in sealed, labeled containers for disposal.[1]
Section 3: Core Disposal Protocol
The guiding principle for the disposal of 5-(m-Aminobenzoylamino)salicylic acid is that it must be managed as hazardous waste. Improper disposal, such as discarding in regular trash or washing down the drain, can lead to environmental contamination and violates regulatory standards.[12][13]
Disposal Decision Workflow
Caption: Decision workflow for the disposal of chemical waste.
Step-by-Step Disposal Methodology
-
Waste Collection:
-
Labeling:
-
The container must be clearly labeled as "Hazardous Waste."
-
The label must include the full chemical name: "5-(m-Aminobenzoylamino)salicylic acid."
-
List the primary hazards (e.g., "Irritant").
-
Include the date when waste was first added to the container (accumulation start date).
-
-
Storage:
-
Final Disposal:
-
Primary Method: The universally accepted and required method is to arrange for disposal through a licensed and certified hazardous waste disposal company.[3][8] Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup.
-
Recommended Technology: The preferred disposal technology for this type of organic chemical is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[8][15]
-
Prohibited Actions:
-
Section 4: Regulatory Compliance
All handling and disposal activities must be conducted in strict accordance with local, state, and federal regulations. In the United States, this includes guidelines set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) under the Hazard Communication Standard.[1][12] Your institution's EH&S department is the primary resource for ensuring compliance with all applicable rules.
References
- 5-Aminosalicylic acid - Santa Cruz Biotechnology.
- How to Safely and Properly Dispose of Salicylic Acid - Lab Alley.
- 5-Amino Salicylic Acid CAS No 89-57-6 MATERIAL SAFETY D
- Safety D
- Safety Data Sheet Salicylic acid - JOC (Huayin) Pharmaceutical Co.Ltd.
- MATERIAL SAFETY DATA SHEET 5-AMINO SALICYLIC ACID - OXFORD LAB FINE CHEM LLP.
- SAFETY DATA SHEET - Fisher Scientific (Acros Organics).
- SAFETY D
- SAFETY D
- Salicylic acid - Safety D
- Safety Data Sheet: Salicylic acid phenyl ester - Carl ROTH.
- Salicylic acid - SAFETY D
- SAFETY DATA SHEET - Fisher Scientific (3-Aminosalicylic acid).
- Salicylic Acid Safety and Handling Guide - Lab Alley.
- Salicylic Acid Safety Tips & Hazards - VelocityEHS.
- Aromatic Amino Compounds - ILO Encyclopaedia of Occup
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. iloencyclopaedia.org [iloencyclopaedia.org]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. oxfordlabchem.com [oxfordlabchem.com]
- 7. msds.nipissingu.ca [msds.nipissingu.ca]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. laballey.com [laballey.com]
- 10. fishersci.com [fishersci.com]
- 11. ehs.com [ehs.com]
- 12. laballey.com [laballey.com]
- 13. carlroth.com [carlroth.com]
- 14. geneseo.edu [geneseo.edu]
- 15. kvk.dk [kvk.dk]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-(m-Aminobenzoylamino)salicylic Acid
As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 5-(m-Aminobenzoylamino)salicylic acid, a compound with significant potential in various research applications, demands a meticulous and informed approach to personal protection. This guide moves beyond a simple checklist, offering a procedural and causal framework for the selection and use of Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring that both you and your research are protected.
Hazard Assessment: Understanding the Compound
Before any handling protocol is established, a thorough understanding of the compound's hazard profile is essential. 5-(m-Aminobenzoylamino)salicylic acid, as an aromatic amine and a derivative of salicylic acid, presents a combination of potential risks that dictate our PPE strategy. While a specific Safety Data Sheet (SDS) for this exact compound should always be consulted, we can infer a robust safety protocol from data on closely related structures like 5-Aminosalicylic acid (5-ASA).
The primary hazards associated with this class of compounds include:
-
Skin and Eye Irritation: Direct contact can lead to significant irritation.[1][2][3][4]
-
Respiratory Tract Irritation: Inhalation of the powdered form can irritate the respiratory system.[1][2][4]
-
Allergic Skin Reaction (Sensitization): Repeated exposure may cause an allergic skin reaction in some individuals.[2][4]
-
Ingestion Hazard: The compound may be harmful if swallowed.[3][4]
-
Combustible Dust: Like many fine organic powders, when dispersed in air, it can form an explosive mixture.[5]
These hazards are the "why" behind the stringent PPE recommendations that follow.
| Hazard Classification | Potential Effect | Primary Exposure Route |
| Skin Corrosion/Irritation | Causes skin irritation, potential for dermatitis with prolonged contact.[1][2] | Dermal (Skin) |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2][3][4] | Ocular (Eyes) |
| Skin Sensitization | May cause an allergic skin reaction upon repeated contact.[2][4] | Dermal (Skin) |
| STOT - Single Exposure | May cause respiratory irritation.[2][4] | Inhalation |
| Acute Toxicity (Oral) | May be harmful if swallowed.[3][4] | Ingestion |
The Core PPE Protocol: A Task-Based Approach
A one-size-fits-all approach to PPE is insufficient. The required level of protection varies based on the specific task being performed, the quantity of the material being handled, and the potential for exposure. The following sections provide a detailed, step-by-step methodology for PPE selection and use across common laboratory workflows.
Receiving and Unpacking
The initial point of contact with the sealed container carries the lowest risk, but adherence to protocol is still critical.
Step-by-Step Protocol:
-
Visual Inspection: Before handling, visually inspect the shipping container for any signs of damage or leaks.
-
Donning Primary PPE: At a minimum, wear safety glasses and nitrile gloves.
-
Transfer to Secondary Containment: Carefully remove the manufacturer's container and place it in a designated, clearly labeled secondary containment bin.
-
Surface Decontamination: Wipe the exterior of the primary container with a damp cloth to remove any potential external contaminants before moving it to its designated storage location.
-
Glove Disposal and Hand Washing: Properly doff and dispose of gloves, followed by thorough hand washing.[6]
Weighing and Aliquoting (Solid Compound)
This stage presents the highest risk of aerosolization and inhalation. All operations involving the solid compound must be performed within a certified chemical fume hood or a powder containment balance enclosure.
Step-by-Step Protocol:
-
Engineering Controls: Ensure the chemical fume hood is functioning correctly (check airflow monitor).
-
Donning Full PPE:
-
Eye/Face Protection: Wear chemical splash goggles.[7] If there is a significant risk of splash, a face shield worn over the goggles is required.[8][9]
-
Gloves: Double-gloving with nitrile gloves is recommended. This provides a barrier against contamination and allows for the safe removal of the outer glove if it becomes contaminated.
-
Protective Clothing: A buttoned, long-sleeved laboratory coat is mandatory.[9]
-
Respiratory Protection: If the weighing operation cannot be performed in a fume hood or containment enclosure, a NIOSH-approved respirator with a particulate filter (N95 or higher) is required.[6][8][10]
-
-
Handling: Use tools (spatulas, weighing paper) dedicated to this compound to avoid cross-contamination. Handle the compound gently to minimize dust generation.[1]
-
Post-Weighing: Securely seal the primary container. Decontaminate the balance and surrounding surfaces.
-
Doffing PPE: Remove PPE in the correct order (outer gloves, lab coat, inner gloves, goggles, respirator) to prevent re-contamination. Dispose of contaminated items in a designated hazardous waste container.[6]
-
Hygiene: Wash hands thoroughly with soap and water.[1][2][3]
Solution Preparation and Use
Once the compound is in solution, the risk of inhalation decreases, but the risk of skin and eye exposure from splashes remains.
Step-by-Step Protocol:
-
Engineering Controls: All solution preparation and subsequent handling should be performed in a chemical fume hood.
-
Donning PPE:
-
Eye/Face Protection: Chemical splash goggles are required.[7][11]
-
Gloves: Chemical-resistant nitrile gloves are essential. Inspect gloves for any signs of degradation or puncture before use.[6]
-
Protective Clothing: Wear a buttoned laboratory coat. For larger volumes, consider a chemical-resistant apron over the lab coat.[10][12]
-
-
Handling: When adding the solid to a solvent, do so slowly to avoid splashing. If heating or agitation is required, ensure the vessel is appropriately secured.
-
Post-Handling: Tightly cap all solutions. Clean any spills immediately according to the spill response plan.
-
Doffing and Hygiene: Follow the same doffing and hand-washing procedures as outlined above.
PPE Selection and Logic
The choice of each PPE component is deliberate, based on the chemical's properties and the anticipated exposure.
Caption: PPE selection workflow for handling hazardous chemicals.
Operational and Disposal Plans
A comprehensive safety plan extends beyond personal protection to include procedures for managing spills and disposing of waste.
Spill Management
For Minor Spills (Solid Powder):
-
Alert Personnel: Notify others in the immediate area.
-
Don PPE: Wear full PPE as described for weighing, including respiratory protection.
-
Containment: Gently cover the spill with a dry absorbent material to prevent further aerosolization.
-
Clean-up: Carefully sweep the material into a designated hazardous waste container.[5][6] Avoid dry sweeping which can generate dust.[1]
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Disposal: Dispose of all cleaning materials and contaminated PPE as hazardous waste.
For Minor Spills (Liquid Solution):
-
Alert Personnel: Notify others in the area.
-
Don PPE: Wear PPE as described for solution preparation.
-
Containment: Surround the spill with absorbent pads or granules.
-
Clean-up: Absorb the spill and place the materials in a sealed container for hazardous waste disposal.
-
Decontamination: Clean the area with soap and water.
Waste Disposal Plan
All materials contaminated with 5-(m-Aminobenzoylamino)salicylic acid must be treated as hazardous waste.
-
Solid Waste: This includes excess compound, contaminated weighing paper, gloves, and any disposable labware. Collect in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all solutions containing the compound in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.[2]
-
Sharps: Any contaminated needles or sharp implements must be disposed of in a designated sharps container.
Caption: Segregated waste disposal workflow.
By integrating this expert-level understanding of hazard, task-specific protocols, and operational planning, you can build a robust safety culture that protects the most valuable asset in the laboratory: the scientist.
References
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Vertex AI Search.
- 5-Aminosalicylic acid - Material Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
- 5-Aminosalicylic acid - Safety Data Sheet. (2025, December 18). Fisher Scientific.
- 5-Aminosalicylic Acid [for Biochemical Research] - Safety Data Sheet. (2024, October 26). TCI Chemicals.
- Salicylic Acid - International Chemical Safety Cards (ICSC). (2021). INCHEM.
- 5-Aminosalicylic acid - Safety Data Sheet. (2025, November 6). Cayman Chemical.
- 5-Amino Salicylic Acid - Material Safety Data Sheet. (n.d.). CDH Fine Chemical.
- Salicylic Acid - Safety Data Sheet. (2024, March 13).
- Salicylic Acid Safety Tips & Hazards. (2015, July 8). VelocityEHS.
- Salicylic Acid Safety and Handling Guide. (n.d.). Lab Alley.
- Salicylic acid - Safety Data Sheet. (n.d.). Sigma-Aldrich.
- 5-AMINO SALICYLIC ACID - Material Safety Data Sheet. (n.d.).
- Chemical Safety: Personal Protective Equipment. (n.d.).
- OSHA Technical Manual (OTM) - Section VIII: Chapter 1. (n.d.). Occupational Safety and Health Administration.
- How To Choose The Right PPE For Chemical Handling. (2025, December 2). Hazchem Safety.
- 5-Aminosalicylic acid SDS, 89-57-6 Safety Data Sheets. (n.d.). ECHEMI.
- Personal Protective Equipment Selection Guide. (2015, July 22).
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. ICSC 0563 - SALICYLIC ACID [inchem.org]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. hazchemsafety.com [hazchemsafety.com]
- 8. geneseo.edu [geneseo.edu]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. beta.lakeland.edu [beta.lakeland.edu]
- 11. ehs.com [ehs.com]
- 12. research.arizona.edu [research.arizona.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
